8-Methylthio-adenosine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15N5O4S |
|---|---|
Molecular Weight |
313.34 g/mol |
IUPAC Name |
(2R,3S,5R)-2-(6-amino-8-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O4S/c1-21-11-15-5-8(12)13-3-14-9(5)16(11)10-7(19)6(18)4(2-17)20-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,13,14)/t4-,6?,7+,10-/m1/s1 |
InChI Key |
ZLSIRPOPTWVEOT-HMEJCUHCSA-N |
Isomeric SMILES |
CSC1=NC2=C(N=CN=C2N1[C@H]3[C@H](C([C@H](O3)CO)O)O)N |
Canonical SMILES |
CSC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 8-Methylthio-adenosine: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methylthio-adenosine is a sulfur-containing purine nucleoside, an analog of the ubiquitous biological molecule adenosine. Its structure is characterized by a methylthio group (-SCH3) substituted at the 8th position of the adenine base. This modification distinguishes it from its more extensively studied isomer, 5'-methylthioadenosine (MTA), and confers upon it unique chemical and potentially biological properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and, where available, the biological context of this compound.
Chemical Structure and Physicochemical Properties
The fundamental structure of this compound consists of an adenine ring linked via a β-N9-glycosidic bond to a ribose sugar, with a methylthio group attached at the C8 position of the purine.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C11H15N5O4S | [1] |
| Molecular Weight | 313.33 g/mol | [1] |
| CAS Number | 29836-01-9 | [2] |
| Appearance | Solid | [1] |
| Solubility | Soluble in polar solvents. | [2][3] |
| InChI | InChI=1S/C11H15N5O4S/c1-21-11-15-5-8(12)13-3-14-9(5)16(11)10-7(19)6(18)4(2-17)20-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,13,14) | [2] |
| InChIKey | ZLSIRPOPTWVEOT-UHFFFAOYSA-N | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR spectral data for this compound is available and serves as a key tool for its identification. The full spectrum can be accessed through specialized databases.[2] A study by Uesugi and Ikehara in 1977 provides further details on its synthesis and characterization.[2]
Biological and Pharmacological Properties
The biological role of this compound is not as well-defined as that of its 5'-isomer. However, as an adenosine analog, it is implicated in biochemical reactions, particularly in the study of S-adenosylmethionine (SAM) analogs and their role in methylation processes.[2][3]
Mechanism of Action
The specific mechanism of action for this compound has not been extensively elucidated. Generally, 8-substituted adenosine analogs have been investigated for their potential as partial agonists at adenosine receptors, particularly the A1 receptor.[4] The substitution at the 8-position can influence the conformation of the ribose sugar, which in turn affects receptor binding and activation. However, it is important to note that alkylamino substituents at the 8-position have been shown to decrease affinity for adenosine receptors in some adenosine analogs.[4]
Signaling Pathways
There is currently a lack of specific information in the scientific literature detailing the signaling pathways directly modulated by this compound. Research on other 8-substituted adenosine analogs suggests potential involvement in adenosine receptor-mediated signaling, which can impact various downstream pathways, including those involving adenylyl cyclase.[4]
Experimental Protocols
Detailed experimental protocols specifically for investigating this compound are not widely published. However, general methodologies for studying adenosine analogs can be adapted.
Synthesis of 8-Substituted Adenosine Analogs
The synthesis of 8-substituted adenosine derivatives often involves the reaction of a suitable precursor, such as 8-bromoadenosine, with a nucleophile. For this compound, this would typically involve a reaction with a methylthiolate source. A foundational method for the synthesis of 8-thiomethyl-adenosine was described by Uesugi and Ikehara (1977).[2]
Receptor Binding Assays
To determine the affinity of this compound for adenosine receptors, competitive radioligand binding assays are commonly employed.
Workflow for Adenosine Receptor Binding Assay
Methodology:
-
Membrane Preparation: Membranes from cells or tissues expressing the adenosine receptor of interest are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [3H]CCPA for A1 receptors) and varying concentrations of the unlabeled test compound (this compound).
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate bound from free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is determined by liquid scintillation counting.
-
Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Conclusion
This compound remains a relatively understudied adenosine analog compared to its 5'-isomer. While its basic chemical structure and some physicochemical properties are established, a significant gap exists in the understanding of its specific biological functions, mechanisms of action, and involvement in cellular signaling pathways. Further research is warranted to fully characterize this molecule and to explore its potential as a pharmacological tool or therapeutic agent. The methodologies and comparative data from other 8-substituted adenosine analogs provide a framework for future investigations into the unique properties of this compound.
References
An In-depth Technical Guide to the 8-Methylthio-adenosine (8-MTA) Synthesis Pathway in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methylthio-adenosine (MTA), a sulfur-containing nucleoside, is a critical metabolic intermediate in all mammalian cells. It is primarily generated as a by-product of polyamine biosynthesis. Beyond its role as a metabolic intermediate, MTA has emerged as a key signaling molecule, influencing a wide array of cellular processes including proliferation, differentiation, apoptosis, and inflammation.[1][2] Its intricate involvement in cellular homeostasis and disease, particularly in cancer, has positioned the MTA synthesis pathway as a significant area of investigation for therapeutic intervention. This technical guide provides a comprehensive overview of the core 8-MTA synthesis pathway, presenting quantitative data, detailed experimental protocols, and visual representations to facilitate a deeper understanding for researchers and drug development professionals.
The Core Synthesis Pathway of this compound
The synthesis of 8-MTA is intrinsically linked to the polyamine metabolic pathway. The primary route of MTA production begins with S-adenosylmethionine (SAM), the principal methyl group donor in numerous biochemical reactions. The pathway involves a series of enzymatic steps that ultimately yield spermidine and spermine, with the concomitant release of MTA.
The key enzymatic reactions in the synthesis of 8-MTA are:
-
Decarboxylation of S-adenosylmethionine (SAM): The pathway is initiated by the enzyme S-adenosylmethionine decarboxylase (SAMDC), which catalyzes the removal of a carboxyl group from SAM to produce decarboxylated S-adenosylmethionine (dcSAM).[3][4] This step is a committed and rate-limiting step in polyamine biosynthesis.
-
Aminopropyl Group Transfer to Putrescine: Spermidine synthase then catalyzes the transfer of an aminopropyl group from dcSAM to putrescine, resulting in the formation of spermidine and one molecule of 8-MTA.[1]
-
Aminopropyl Group Transfer to Spermidine: Subsequently, spermine synthase facilitates the transfer of a second aminopropyl group from dcSAM to spermidine, producing spermine and a second molecule of 8-MTA.[1]
The synthesized MTA is then either salvaged or exported from the cell. The primary salvage pathway is catalyzed by methylthioadenosine phosphorylase (MTAP), which cleaves MTA into adenine and 5-methylthioribose-1-phosphate.[1][5] This salvage pathway is crucial for maintaining cellular pools of adenine and methionine.
Figure 1: this compound Synthesis Pathway
Quantitative Data on the 8-MTA Synthesis Pathway
Understanding the quantitative aspects of the 8-MTA synthesis pathway is crucial for developing kinetic models and for designing effective therapeutic strategies. The following tables summarize key quantitative data for the enzymes and metabolites involved in this pathway.
Table 1: Kinetic Parameters of Human Enzymes in the 8-MTA Synthesis Pathway
| Enzyme | Substrate | Km (µM) | kcat (s-1) |
| S-Adenosylmethionine Decarboxylase (SAMDC) | S-Adenosylmethionine | ~50-100 | Data not readily available |
| Spermidine Synthase | Putrescine | 20[4] | Data not readily available |
| Decarboxylated SAM | 0.9[4] | Data not readily available | |
| Spermine Synthase | Spermidine | 60 | Data not readily available |
| Decarboxylated SAM | 0.1 | Data not readily available |
Note: Kinetic parameters can vary significantly depending on the experimental conditions (pH, temperature, ionic strength) and the specific isoform of the enzyme.
Table 2: Intracellular Concentrations of Key Metabolites
| Metabolite | Cell Type | Concentration |
| Putrescine | Various mammalian cells | nmol/mg protein |
| Spermidine | Various mammalian cells | nmol/mg protein |
| Spermine | Various mammalian cells | nmol/mg protein |
| Decarboxylated SAM (dcSAM) | Mammalian cells | Very low, tightly regulated |
| This compound (MTA) | MTAP-proficient cells | nM range |
| MTAP-deficient cells | µM range[6] |
Note: Intracellular metabolite concentrations are highly dynamic and can vary depending on cell type, proliferation state, and environmental conditions.
Experimental Protocols
Accurate and reproducible experimental methods are essential for studying the 8-MTA synthesis pathway. This section provides detailed protocols for key experiments.
Protocol 1: Assay for S-Adenosylmethionine Decarboxylase (SAMDC) Activity
This protocol is based on the measurement of 14CO2 released from [carboxyl-14C]S-adenosylmethionine.
Materials:
-
Cell lysate containing SAMDC activity
-
[carboxyl-14C]S-adenosylmethionine (specific activity ~50-60 mCi/mmol)
-
Assay buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 2.5 mM putrescine
-
Scintillation vials
-
Scintillation fluid
-
Filter paper discs soaked in a trapping agent (e.g., hyamine hydroxide)
-
Ice bath
-
Water bath at 37°C
-
Trichloroacetic acid (TCA), 10% (w/v)
Procedure:
-
Prepare cell lysates by homogenizing cells in a suitable lysis buffer on ice. Centrifuge the lysate to remove cellular debris and collect the supernatant. Determine the protein concentration of the lysate.
-
Set up the reaction mixture in a sealed tube or vial. For a typical 200 µL reaction, add:
-
100 µL of assay buffer
-
10-50 µg of cell lysate protein
-
10 µL of [carboxyl-14C]S-adenosylmethionine (final concentration ~50 µM)
-
-
Place a filter paper disc soaked in the trapping agent in a suspended well or cap within the sealed reaction tube, ensuring it does not come into contact with the reaction mixture.
-
Initiate the reaction by adding the radiolabeled substrate and incubate the mixture at 37°C for 30-60 minutes.
-
Stop the reaction by injecting 100 µL of 10% TCA into the reaction mixture. This will also facilitate the release of dissolved 14CO2.
-
Continue the incubation at 37°C for an additional 30 minutes to ensure complete trapping of the released 14CO2 by the filter paper.
-
Carefully remove the filter paper disc and place it in a scintillation vial containing scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the enzyme activity as nmol of CO2 released per minute per mg of protein.
Protocol 2: Quantification of this compound (MTA) in Cultured Cells by LC-MS/MS
This protocol outlines a robust method for the extraction and quantification of intracellular MTA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cultured cells
-
Ice-cold phosphate-buffered saline (PBS)
-
Methanol (LC-MS grade)
-
Internal standard: 13C5-MTA or 2H3-MTA[2]
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Reversed-phase C18 column
Procedure:
1. Sample Preparation and Metabolite Extraction:
-
Culture cells to the desired confluency in a multi-well plate.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold 80% methanol containing the internal standard (e.g., 100 nM 13C5-MTA) to each well.
-
Scrape the cells from the well plate in the methanol solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Incubate the samples on ice for 20 minutes to allow for complete protein precipitation and metabolite extraction.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant containing the extracted metabolites to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid) for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B, hold for a few minutes, then ramp up to a high percentage of B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for MTA and its internal standard.
-
MTA: For example, m/z 298.1 → 136.1[7]
-
13C5-MTA: For example, m/z 303.1 → 136.1
-
-
Optimize other MS parameters such as collision energy and declustering potential for maximum sensitivity.
-
3. Data Analysis:
-
Integrate the peak areas for the MRM transitions of both endogenous MTA and the internal standard.
-
Calculate the ratio of the peak area of MTA to the peak area of the internal standard.
-
Generate a standard curve using known concentrations of MTA spiked with a constant concentration of the internal standard.
-
Quantify the concentration of MTA in the samples by interpolating the peak area ratios from the standard curve.
Figure 2: Experimental Workflow for MTA Quantification
Conclusion
The this compound synthesis pathway, as a central hub in cellular metabolism, presents a compelling target for therapeutic development. A thorough understanding of its enzymatic steps, kinetic parameters, and the intracellular concentrations of its metabolites is paramount for designing effective modulators of this pathway. This technical guide has provided a detailed overview of the core synthesis pathway, compiled available quantitative data, and offered robust experimental protocols for its investigation. By leveraging this information, researchers and drug development professionals can advance their efforts to unravel the complexities of MTA signaling and exploit its therapeutic potential in various disease contexts.
References
- 1. Mechanistic And Structural Analysis of Human Spermidine/spermine N1-Acetyltransferase [hSSAT] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extracellular 5′-methylthioadenosine inhibits intracellular symmetric dimethylarginine protein methylation of FUSE-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme - Wikipedia [en.wikipedia.org]
- 4. uniprot.org [uniprot.org]
- 5. pure.psu.edu [pure.psu.edu]
- 6. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
biological role of 8-Methylthio-adenosine in mammals
An in-depth technical guide on the biological role of 8-Methylthio-adenosine (8-MTA) in mammals for researchers, scientists, and drug development professionals.
Executive Summary
Methylthioadenosine (MTA) is a naturally occurring sulfur-containing nucleoside present in all mammalian tissues, playing a crucial role in polyamine synthesis and the salvage pathways of methionine and adenine.[1][2] While the query specifically mentions this compound (8-MTA), the vast majority of scientific literature and biological significance is attributed to its isomer, 5'-deoxy-5'-methylthioadenosine, commonly referred to as MTA. This guide will focus on the well-documented roles of MTA, a molecule of significant interest in oncology and immunology.
The central enzyme governing MTA metabolism is methylthioadenosine phosphorylase (MTAP).[1] Deletion of the MTAP gene, a frequent event in many human cancers, leads to the accumulation of MTA.[3][4] This accumulation creates a unique metabolic state in cancer cells, rendering them highly dependent on specific pathways for survival. This dependency, particularly on the enzyme protein arginine methyltransferase 5 (PRMT5), has given rise to a promising therapeutic strategy known as synthetic lethality.[3][5] MTA acts as a partial inhibitor of PRMT5, and novel drugs that are "MTA-cooperative" have been developed to selectively target and kill MTAP-deleted cancer cells.[4][6][7]
Beyond its role in cancer metabolism, MTA exhibits significant immunomodulatory and anti-inflammatory effects. It can suppress T-cell function and inhibit key inflammatory signaling cascades, including the NF-κB, PI3K/AKT, and MAPK/ERK pathways.[3][8] This whitepaper provides a comprehensive overview of the metabolic pathways, signaling roles, and therapeutic implications of MTA, supported by quantitative data, detailed experimental protocols, and pathway diagrams to serve as a technical resource for the scientific community.
The MTAP-MTA Axis: A Core Metabolic Pathway
MTA is an essential byproduct of polyamine synthesis, a process vital for cell growth and proliferation.[1] The enzyme MTAP is solely responsible for the catabolism of MTA, cleaving it into adenine and 5-methylthioribose-1-phosphate (MTR-1P). This reaction is a critical step in salvaging adenine for purine synthesis and MTR-1P for methionine regeneration.[1][3]
In approximately 10-15% of human cancers, the MTAP gene is co-deleted with the adjacent tumor suppressor gene CDKN2A.[3][5] This loss of MTAP function disrupts the salvage pathway, leading to a significant accumulation of MTA within the tumor cells.[3][4] This metabolic rewiring is a cornerstone of the biological and therapeutic roles of MTA.
Core Biological Roles of MTA
The accumulation of MTA in MTAP-deficient cells triggers several downstream biological effects, which are now being exploited for therapeutic purposes.
Inhibition of PRMT5 and Synthetic Lethality
The most critical consequence of MTA accumulation is the inhibition of Protein Arginine Methyltransferase 5 (PRMT5).[3][4] MTA competes with the endogenous PRMT5 substrate, S-adenosylmethionine (SAM), leading to a partial but significant reduction in PRMT5's enzymatic activity.[4] PRMT5 is essential for various cellular processes, including RNA splicing and the regulation of gene expression.[5]
While normal cells can tolerate partial PRMT5 inhibition, MTAP-deleted cancer cells, with their already reduced PRMT5 activity due to high MTA levels, become exquisitely sensitive to further PRMT5 inhibition. This creates a synthetic lethal vulnerability. MTA-cooperative PRMT5 inhibitors (e.g., TNG908, MRTX1719, AMG-193) are designed to bind preferentially to the MTA-bound form of PRMT5, leading to potent and selective killing of MTAP-deleted cancer cells while sparing normal tissues.[4][7][9][10]
Immunomodulatory Effects
MTA significantly impacts the immune system, particularly T-cell function. Studies have shown that MTA can suppress T-cell proliferation, activation, and effector functions.[8] This immunosuppressive effect is mediated through both the inhibition of PRMT5, which is crucial for cytokine signaling, and through the agonism of adenosine receptors.[3] This has profound implications for the tumor microenvironment, as MTA secreted by MTAP-deficient tumors can create an "immune-cold" environment, helping the tumor evade immune surveillance and potentially contributing to resistance to immune checkpoint inhibitors.[3]
Regulation of Inflammatory and Proliferation Pathways
MTA has been demonstrated to inhibit multiple signaling pathways downstream of receptor activation. In Natural Killer (NK) cells, MTA interferes with the activation of NF-κB, PI3K/AKT/S6, and MAPK/ERK pathways.[8] The NF-κB pathway is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines and chemokines.[11][12] By inhibiting IκB-α phosphorylation, MTA can prevent the translocation of the p65 subunit to the nucleus, thereby downregulating the inflammatory response.[13] This anti-inflammatory property contributes to its overall biological profile.[14]
Induction of Apoptosis
The ultimate fate of MTAP-deleted cancer cells treated with PRMT5 inhibitors is programmed cell death, or apoptosis. The complete shutdown of PRMT5 activity disrupts critical cellular functions, leading to the activation of the intrinsic apoptotic pathway.[15] Key decision-making proteins like caspase-8 are activated, which in turn cleave executioner caspases such as caspase-3, leading to the systematic dismantling of the cell.[16][17][18] The induction of apoptosis is a key mechanism behind the efficacy of targeting the MTAP-MTA axis in cancer therapy.
Quantitative Data
The following tables summarize key quantitative data related to the activity of MTA and associated therapeutic agents.
Table 1: Biochemical Potency of MTA-Cooperative PRMT5 Inhibitors
| Compound | Target | Assay Condition | Potency (IC50 / Ki,app / KD) | Reference |
|---|---|---|---|---|
| TNG908 | apo-PRMT5 | Biochemical (IC50) | 262 ± 52 nM | [7] |
| PRMT5·MTA complex | Biochemical (IC50) | 21.2 ± 9.3 nM | [7] | |
| apo-PRMT5 | Binding (KD) | 1.9 ± 0.9 nM | [7] | |
| PRMT5·MTA complex | Binding (KD) | 0.3 ± 0.1 nM | [7] | |
| PRMT5·MTA complex | Biochemical (Ki,app) | 0.26 nM | [7] | |
| MRTX1719 | PRMT5 (MTAP WT cells) | Cellular (IC50) | 653 nmol/L | [4] |
| | PRMT5 (MTAP del cells) | Cellular (IC50) | 8 nmol/L |[4] |
Table 2: Clinical Efficacy of Vopimetostat (PRMT5 Inhibitor) in MTAP-deleted Cancers
| Cancer Type / Cohort | Metric | Value | Reference |
|---|---|---|---|
| All Histologies (n=94) | Objective Response Rate (ORR) | 27% | [19] |
| Disease Control Rate (DCR) | 78% | [19] | |
| Median Progression-Free Survival (mPFS) | 6.4 months | [19] | |
| 2L Pancreatic Cancer | Objective Response Rate (ORR) | 25% | [20] |
| | Median Progression-Free Survival (mPFS) | 7.2 months |[20] |
Key Experimental Methodologies
Protocol: Cell Viability Assay for IC50 Determination
This protocol describes a generalized method for determining the half-maximal inhibitory concentration (IC50) of an MTA-cooperative PRMT5 inhibitor in isogenic MTAP wild-type (WT) and MTAP-deleted cell lines.
-
Cell Seeding: Seed MTAP WT and MTAP-deleted cells in parallel into 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well). Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound (e.g., MRTX1719) in complete growth medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the overnight medium from the cells and add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubation: Incubate the plates for a prolonged period to assess effects on proliferation (e.g., 7-10 days).
-
Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®). Add the reagent to each well according to the manufacturer's instructions and incubate for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Normalize the data to the vehicle-treated controls. Plot the normalized viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value for each cell line.
Protocol: Western Blot for NF-κB Pathway Activation
This protocol outlines a method to assess the effect of MTA on the phosphorylation of key NF-κB pathway proteins.
-
Cell Culture and Treatment: Culture relevant cells (e.g., monocytes or cancer cell lines) to ~80% confluency. Pre-incubate the cells with MTA (e.g., 100 µM) for 30 minutes.[8]
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for various time points (e.g., 0, 5, 15, 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, and a loading control (e.g., GAPDH).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein and loading control.
Conclusion and Future Directions
The biological role of MTA in mammals is a multifaceted and dynamic field of research, with its importance magnified in the context of MTAP-deficient cancers. The accumulation of this nucleoside creates a unique therapeutic window, enabling the development of highly selective, MTA-cooperative inhibitors that are synthetically lethal with cancer cells. The success of drugs like vopimetostat in early clinical trials underscores the potential of this approach.[20]
Future research will likely focus on several key areas:
-
Expanding Therapeutic Reach: Identifying new cancer types with MTAP deletions that are sensitive to PRMT5 inhibition.
-
Combination Therapies: Exploring the synergy of MTA-cooperative inhibitors with other targeted agents, such as RAS inhibitors, or with immunotherapy to overcome MTA-induced immune suppression.[9]
-
Understanding Resistance: Investigating potential mechanisms of resistance to PRMT5 inhibitors to develop next-generation strategies.
-
Beyond Cancer: Exploring the anti-inflammatory and immunomodulatory roles of MTA and its pathways in the context of autoimmune and inflammatory diseases.
The MTA-MTAP axis serves as a paradigm of how a fundamental understanding of cancer metabolism can be translated into powerful, precision oncology medicines. Continued investigation into the nuanced biological roles of MTA will undoubtedly unlock further therapeutic opportunities.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. dadun.unav.edu [dadun.unav.edu]
- 3. Enzyme-mediated depletion of methylthioadenosine restores T cell function in MTAP deficient tumors and reverses immunotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. letswinpc.org [letswinpc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Discovery of TNG908: A Selective, Brain Penetrant, MTA-Cooperative PRMT5 Inhibitor That Is Synthetically Lethal with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pancreatic Revolution due? Tango PRMT5 data satisfy | BioWorld [bioworld.com]
- 10. Amgenâs Innovative Study on AMG 193: A Potential Game-Changer in Cancer Treatment - TipRanks.com [tipranks.com]
- 11. Overview of Research Development on the Role of NF-κB Signaling in Mastitis [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. NF-κB SIGNALING MEDIATES THE INDUCTION OF MTA1 BY HEPATITIS B VIRUS TRANSACTIVATOR PROTEIN HBx - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rasluxuryoils.com [rasluxuryoils.com]
- 15. Mechanisms of drug sensitization to TRA-8, an agonistic death receptor 5 antibody, involve modulation of the intrinsic apoptotic pathway in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis or necroptosis? The caspase-8 protein decides | St. Jude Research [stjude.org]
- 17. Regulation of Caspase-8 Activity at the Crossroads of Pro-Inflammation and Anti-Inflammation [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Tango Therapeutics Posts 49% ORR in MTAP-del cancer, mPFS 9.1 | TNGX Stock News [stocktitan.net]
- 20. Tango Therapeutics Reports Positive Data from Ongoing Phase 1/2 Study with Vopimetostat (TNG462) in Patients with MTAP-deleted Cancers - BioSpace [biospace.com]
8-Methylthioadenosine: A Key Metabolite of S-adenosylmethionine at the Crossroads of Cellular Regulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5'-Deoxy-5'-methylthioadenosine (8-Methylthioadenosine or MTA) is a sulfur-containing nucleoside that arises as a significant byproduct of S-adenosylmethionine (SAM) metabolism, particularly in the biosynthesis of polyamines. Once considered a mere metabolic intermediate, MTA is now recognized as a critical signaling molecule with pleiotropic effects on fundamental cellular processes, including gene expression, proliferation, apoptosis, and inflammation. Its unique metabolic position and potent biological activities have positioned MTA and its metabolizing enzyme, methylthioadenosine phosphorylase (MTAP), as key players in both normal physiology and various pathological states, most notably cancer. This technical guide provides a comprehensive overview of MTA biochemistry, its physiological roles, and the experimental methodologies used to investigate its function, with a focus on its potential as a therapeutic target.
Introduction
S-adenosylmethionine (SAM) is a universal methyl donor essential for the methylation of a wide array of biomolecules, including DNA, RNA, proteins, and lipids.[1] Beyond its role in transmethylation reactions, SAM is also the precursor for the synthesis of polyamines, such as spermidine and spermine. It is within this polyamine synthesis pathway that MTA is generated.[2] The enzyme methylthioadenosine phosphorylase (MTAP) is solely responsible for the catabolism of MTA, salvaging the adenine and methylthioribose moieties for purine and methionine synthesis, respectively.[2] The frequent deletion of the MTAP gene in various cancers, often co-deleted with the adjacent tumor suppressor gene CDKN2A, leads to the accumulation of MTA and creates a unique metabolic vulnerability in cancer cells.[1][3] This has spurred significant interest in targeting MTA metabolism for therapeutic intervention.
Biochemical Pathways
The primary route of MTA formation is from SAM during the synthesis of polyamines. SAM undergoes decarboxylation to form decarboxylated SAM (dcSAM). The aminopropyl group from dcSAM is then transferred to putrescine to form spermidine, and subsequently to spermidine to form spermine, with MTA being released as a byproduct in both steps.
Quantitative Data
The concentration of MTA in biological systems is tightly regulated, primarily by the activity of MTAP. In MTAP-deficient cancer cells, MTA levels can be significantly elevated.
| Biological Matrix | Organism/Cell Type | MTA Concentration | SAM Concentration | SAH Concentration | Reference |
| Urine | Human (healthy) | 0.43 µM (median) | 12.1 µM (median) | 0.73 µM (median) | [4] |
| Plasma | Human (healthy) | 11 µM | 120 ± 36 nM | 21.5 ± 6.5 nM | [5][6] |
| Liver | Mouse (MTAP+/-) | ~2-fold increase vs WT | - | - | [7] |
Physiological and Pathophysiological Roles
MTA exerts a wide range of biological effects, influencing multiple signaling pathways and cellular processes.
Regulation of Inflammation and Immune Response
MTA has been shown to possess potent anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines such as TNF-α and modulate the activity of immune cells.[5][8] This is partly achieved through its interaction with adenosine receptors and its ability to inhibit the NF-κB signaling pathway.[5]
Cancer Biology
The role of MTA in cancer is complex and context-dependent. The accumulation of MTA in MTAP-deleted tumors creates a unique metabolic state that can be exploited for therapeutic purposes. High levels of MTA inhibit protein arginine methyltransferase 5 (PRMT5), an enzyme involved in the regulation of gene expression and RNA splicing. This creates a synthetic lethal vulnerability, where MTAP-deficient cells are exquisitely sensitive to PRMT5 inhibitors.
Experimental Protocols
Quantification of MTA, SAM, and SAH in Urine by Micellar Electrokinetic Chromatography (MEKC)
This method allows for the direct determination of MTA, SAM, and S-adenosylhomocysteine (SAH) in urine samples.[4]
Sample Preparation:
-
Urine samples are first extracted using grafted phenylboronic acid solid-phase extraction cartridges to enrich for cis-diol-containing molecules, including the ribose moieties of the target analytes.
-
Elute the analytes from the cartridges.
MEKC Analysis:
-
Capillary: 50 µm internal diameter fused-silica capillary, 32 cm total length.
-
Running Buffer: 0.05 M SDS, 0.05 M H3PO4, 5% (v/v) isobutanol, and 10% (v/v) PEG-300.
-
Injection: Hydrodynamic injection.
-
Separation Voltage: Applied voltage as optimized for the specific capillary electrophoresis system.
-
Detection: UV detection at a specified wavelength (e.g., 254 nm).
-
Quantification: Use external calibration curves with standards of MTA, SAM, and SAH. The limits of quantification are approximately 0.2 µM for MTA and 0.15 µM for SAM and SAH.[4]
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess the effect of MTA on cell viability and proliferation.
Materials:
-
Cells of interest
-
MTA solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Detergent reagent (e.g., DMSO or a specialized solubilizing solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of MTA or a vehicle control.
-
Incubate for the desired period (e.g., 24, 48, 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Add the detergent reagent to solubilize the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is proportional to the absorbance, and the effect of MTA can be calculated relative to the control.
Conclusion
8-Methylthioadenosine has emerged from the shadow of its well-known precursor, S-adenosylmethionine, to be recognized as a pivotal metabolite with profound implications for cellular function and disease. Its role as a signaling molecule in inflammation and its unique metabolic context in cancer have opened up new avenues for therapeutic exploration. The methodologies outlined in this guide provide a starting point for researchers to further unravel the complexities of MTA's biological roles and to harness its potential for the development of novel diagnostics and therapies. As our understanding of the intricate metabolic and signaling networks within cells continues to grow, the importance of metabolites like MTA in maintaining cellular homeostasis and driving disease processes will undoubtedly become even more apparent.
References
- 1. Frontiers | The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality [frontiersin.org]
- 2. The Oncometabolite 5′-Deoxy-5′-Methylthioadenosine Blocks Multiple Signaling Pathways of NK Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. embopress.org [embopress.org]
An In-depth Technical Guide to the Mechanism of Action of 8-Methylthio-adenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methylthio-adenosine (8-MTA) is a naturally occurring modified nucleoside, structurally analogous to adenosine. It has garnered significant interest within the scientific community for its diverse biological activities, including immunomodulatory, anti-inflammatory, and anti-proliferative effects. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of 8-MTA, with a focus on its interaction with key signaling pathways. The information presented herein is intended to support further research and drug development efforts centered on this promising molecule.
Core Mechanisms of Action
This compound exerts its biological effects through a multi-faceted mechanism primarily involving the modulation of adenosine receptor signaling and the inhibition of the NF-κB pathway.
Adenosine Receptor-Mediated Signaling
As an adenosine analog, 8-MTA interacts with adenosine receptors, particularly the A2A and A2B subtypes. This interaction triggers a cascade of intracellular events, predominantly through the activation of adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP, in turn, activates Protein Kinase A (PKA), a key enzyme that phosphorylates a multitude of downstream protein targets, including the transcription factor CREB (cAMP response element-binding protein).
Signaling Pathway Diagram: 8-MTA and PKA Activation
Inhibition of the NF-κB Signaling Pathway
A crucial aspect of 8-MTA's anti-inflammatory and immunomodulatory properties lies in its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. Research indicates that 8-MTA does not prevent the degradation of the inhibitory protein IκBα or the subsequent nuclear translocation of the p65 subunit of NF-κB. Instead, it appears to act at a later stage, potentially by interfering with the transcriptional activity of NF-κB within the nucleus. This targeted inhibition of NF-κB, a master regulator of inflammatory gene expression, contributes significantly to the therapeutic potential of 8-MTA.
Signaling Pathway Diagram: 8-MTA and NF-κB Inhibition
Quantitative Data Summary
Currently, there is a limited amount of publicly available, specific quantitative data (e.g., IC50, EC50, Ki values) for this compound's direct interaction with its molecular targets. The table below will be populated as more definitive data emerges from ongoing research.
| Target | Parameter | Value | Cell Line/System | Reference |
| Adenosine A2A Receptor | EC50/IC50/Ki | Data not available | ||
| Adenosine A2B Receptor | EC50/IC50/Ki | Data not available | ||
| Protein Kinase A (PKA) | EC50/IC50 | Data not available | ||
| NF-κB Inhibition | IC50 | Data not available | ||
| T-cell Proliferation | IC50 | Data not available |
Key Experimental Protocols
The following sections outline generalized methodologies for key experiments relevant to the study of this compound's mechanism of action.
NF-κB Activation Assay (p65 Nuclear Translocation)
Objective: To determine the effect of 8-MTA on the nuclear translocation of the NF-κB p65 subunit.
Methodology:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages, endothelial cells) to 70-80% confluency. Pre-treat cells with varying concentrations of 8-MTA for a specified time (e.g., 1-2 hours). Stimulate the cells with an NF-κB activator (e.g., TNFα, LPS) for a predetermined duration (e.g., 30-60 minutes).
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody specific for the p65 subunit of NF-κB.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of p65 in multiple cells per treatment group.
-
Calculate the ratio of nuclear to cytoplasmic p65 fluorescence to determine the extent of translocation.
-
Experimental Workflow Diagram: NF-κB Nuclear Translocation Assay
Protein Kinase A (PKA) Activity Assay
Objective: To measure the effect of 8-MTA on the enzymatic activity of PKA.
Methodology:
-
Cell Lysis and Sample Preparation: Treat cells with 8-MTA as described above. Lyse the cells in a suitable buffer to release intracellular proteins. Determine the total protein concentration of the lysates.
-
PKA Activity Measurement:
-
Utilize a commercially available PKA activity assay kit (e.g., ELISA-based or radiometric).
-
Typically, these assays involve the phosphorylation of a specific PKA substrate (e.g., Kemptide) by the PKA present in the cell lysate in the presence of ATP.
-
The amount of phosphorylated substrate is then quantified, which is directly proportional to the PKA activity.
-
-
Data Analysis: Normalize the PKA activity to the total protein concentration for each sample. Compare the PKA activity in 8-MTA-treated cells to that in control cells.
Experimental Workflow Diagram: PKA Activity Assay
Cyclic AMP (cAMP) Measurement Assay
Objective: To quantify the intracellular levels of cAMP in response to 8-MTA treatment.
Methodology:
-
Cell Culture and Treatment: Culture cells and treat with 8-MTA as previously described. It is often necessary to include a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP Extraction: Lyse the cells using the buffer provided in a commercial cAMP assay kit.
-
cAMP Quantification:
-
Use a competitive enzyme immunoassay (EIA) or a fluorescence-based assay kit.
-
These assays typically involve competition between the cAMP in the sample and a labeled cAMP conjugate for binding to a specific anti-cAMP antibody.
-
The signal generated is inversely proportional to the amount of cAMP in the sample.
-
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Determine the cAMP concentration in the samples based on the standard curve and normalize to the cell number or protein concentration.
Experimental Workflow Diagram: cAMP Measurement Assay
Conclusion
This compound is a molecule with significant therapeutic potential, acting through the modulation of adenosine receptor signaling and the inhibition of the NF-κB pathway. This guide provides a foundational understanding of its mechanism of action, supported by visual representations of the key signaling cascades and standardized experimental workflows. Further research is warranted to elucidate the precise quantitative parameters of 8-MTA's interactions with its molecular targets and to fully explore its therapeutic applications in inflammatory and proliferative diseases.
8-Methylthio-adenosine Signaling Through Adenosine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Methylthio-adenosine (8-MTA) is a naturally occurring sulfur-containing nucleoside, a metabolic byproduct of polyamine synthesis. Beyond its role in cellular metabolism, emerging evidence has identified 8-MTA as a signaling molecule that exerts significant effects through its interaction with adenosine receptors. This technical guide provides an in-depth overview of the signaling pathways, quantitative pharmacology, and experimental methodologies associated with 8-MTA's action on the four subtypes of adenosine receptors: A₁, A₂ₐ, A₂ₑ, and A₃. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of targeting the 8-MTA-adenosine receptor axis.
Core Concepts: 8-Methylthio-adenosine and Adenosine Receptors
Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are ubiquitously expressed and play crucial roles in a wide array of physiological processes. The binding of agonists to these receptors initiates intracellular signaling cascades that can either stimulate or inhibit cellular activity. 8-MTA, due to its structural similarity to adenosine, can act as an agonist at these receptors, thereby modulating downstream signaling pathways.
Quantitative Pharmacological Data
A comprehensive understanding of the interaction between 8-MTA and adenosine receptors requires quantitative data on its binding affinity (Ki), and functional potency (EC₅₀) and efficacy. The following tables summarize the available quantitative data for 8-MTA at each human adenosine receptor subtype.
Table 1: Binding Affinity (Ki) of this compound at Human Adenosine Receptors
| Receptor Subtype | Ki (nM) | Radioligand Used | Cell Line/Tissue | Reference |
| A₁ | Data Not Available | - | - | - |
| A₂ₐ | Data Not Available | - | - | - |
| A₂ₑ | Data Not Available | - | - | - |
| A₃ | Data Not Available | - | - | - |
Table 2: Functional Potency (EC₅₀) of this compound at Human Adenosine Receptors
| Receptor Subtype | Functional Assay | EC₅₀ (nM) | Cell Line | Reference |
| A₁ | cAMP Inhibition | Data Not Available | - | - |
| A₂ₐ | cAMP Accumulation | Data Not Available | - | - |
| A₂ₑ | cAMP Accumulation | Data Not Available | - | - |
| A₃ | cAMP Inhibition | Data Not Available | - | - |
Note: The current scientific literature lacks specific quantitative binding affinity (Ki) and functional potency (EC₅₀) values for this compound at the four adenosine receptor subtypes. The available research qualitatively describes 8-MTA as an agonist, particularly at A₂ₐ and A₂ₑ receptors, but does not provide the precise pharmacological parameters necessary for a detailed quantitative comparison.
Signaling Pathways
The activation of adenosine receptors by 8-MTA initiates distinct intracellular signaling cascades, primarily through the modulation of adenylyl cyclase activity and cyclic adenosine monophosphate (cAMP) levels.
-
A₁ and A₃ Receptors: These receptors predominantly couple to Gᵢ/ₒ proteins. Upon activation by an agonist like 8-MTA, the Gαᵢ subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The Gβγ subunits can also activate other effectors, such as potassium channels and phospholipase C.
-
A₂ₐ and A₂ₑ Receptors: These receptors are primarily coupled to Gₛ proteins. Agonist binding stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit a cellular response. Some studies suggest that A₂ₑ receptors can also couple to Gᵩ proteins, leading to the activation of phospholipase C.
Signaling Pathway Diagrams
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of 8-MTA with adenosine receptors.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound (8-MTA) by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes expressing the adenosine receptor subtype of interest.
-
Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A₁, [³H]CGS 21680 for A₂ₐ).
-
Non-labeled 8-MTA at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare a reaction mixture containing cell membranes, radioligand at a concentration near its Kd, and varying concentrations of 8-MTA in assay buffer.
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Determine the concentration of 8-MTA that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation/Inhibition Assay
This functional assay measures the ability of 8-MTA to stimulate (for A₂ₐ/A₂ₑ) or inhibit (for A₁/A₃) the production of cAMP.
Materials:
-
Whole cells expressing the adenosine receptor subtype of interest.
-
8-MTA at various concentrations.
-
Forskolin (for Gᵢ-coupled receptors).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure for Gₛ-coupled Receptors (A₂ₐ/A₂ₑ):
-
Seed cells in a microplate and allow them to adhere.
-
Pre-treat cells with a phosphodiesterase inhibitor.
-
Add varying concentrations of 8-MTA to the cells.
-
Incubate for a specified time (e.g., 30 minutes at 37°C).
-
Lyse the cells and measure the intracellular cAMP concentration using a detection kit.
-
Plot the cAMP concentration against the 8-MTA concentration to determine the EC₅₀ value.
Procedure for Gᵢ-coupled Receptors (A₁/A₃):
-
Follow steps 1 and 2 from the Gₛ protocol.
-
Add varying concentrations of 8-MTA.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time.
-
Lyse the cells and measure the intracellular cAMP concentration.
-
Plot the reduction in forskolin-stimulated cAMP levels against the 8-MTA concentration to determine the EC₅₀ value.
Conclusion
This compound is an important endogenous molecule that signals through adenosine receptors, with a notable influence on inflammatory pathways via A₂ₐ and A₂ₑ receptors. While the qualitative aspects of this interaction are established, a significant gap exists in the quantitative pharmacological data. Further research is required to determine the precise binding affinities and functional potencies of 8-MTA at all four adenosine receptor subtypes. Such data will be crucial for elucidating the physiological and pathophysiological roles of 8-MTA and for the development of novel therapeutic strategies targeting this signaling pathway. The experimental protocols detailed in this guide provide a framework for conducting such investigations.
8-Methylthio-adenosine (MTA): A Technical Guide to its Function as a Methyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Methylthio-adenosine (MTA), a naturally occurring sulfur-containing nucleoside, has emerged as a significant modulator of cellular methylation processes. This technical guide provides an in-depth exploration of MTA's role as a methyltransferase inhibitor, with a particular focus on its mechanism of action, therapeutic potential in oncology, and the experimental methodologies used to characterize its activity. The document details MTA's potent and selective inhibition of Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme in various cellular pathways, and discusses its relevance in the context of methylthioadenosine phosphorylase (MTAP)-deficient cancers. This guide also offers detailed experimental protocols for studying methyltransferase inhibition and for the quantitative analysis of MTA and related metabolites, alongside visualizations of key signaling pathways and experimental workflows.
Introduction: The Role of Methylation and Methyltransferase Inhibitors
Methylation, the transfer of a methyl group from a donor molecule to a substrate, is a fundamental biological process catalyzed by a class of enzymes known as methyltransferases.[1] These enzymes target a wide array of substrates, including DNA, RNA, proteins (such as histones), and small molecules.[1] The addition of a methyl group, typically from the universal methyl donor S-adenosylmethionine (SAM), plays a critical role in regulating gene expression, protein function, and cellular metabolism.[1] Dysregulation of methylation patterns is a hallmark of numerous diseases, most notably cancer, where it can lead to the silencing of tumor suppressor genes or the activation of oncogenes.[1]
Methyltransferase inhibitors are a class of small molecules that block the activity of these enzymes, offering a promising avenue for therapeutic intervention.[1] By preventing the addition of methyl groups, these inhibitors can reverse aberrant methylation patterns and restore normal cellular function.[1] They represent a powerful tool in the field of epigenetics and are the subject of intense research and drug development efforts.
This compound (MTA): A Key Endogenous Methyltransferase Inhibitor
This compound (MTA) is a naturally occurring metabolite produced from S-adenosylmethionine during the biosynthesis of polyamines.[2] It is now recognized as a global methyltransferase inhibitor, exerting its effects through multiple mechanisms.[3]
Mechanism of Action
The primary mechanism by which MTA inhibits methyltransferases is through its action on Protein Arginine Methyltransferase 5 (PRMT5).[4][5] MTA is a potent and selective inhibitor of PRMT5.[6] Additionally, MTA can inhibit S-adenosyl-l-homocysteine (SAH) hydrolase, leading to the accumulation of SAH, which in turn acts as a feedback inhibitor for a broad range of methyltransferases.[3][6]
A critical aspect of MTA's function is its accumulation in cancer cells that have a deletion of the methylthioadenosine phosphorylase (MTAP) gene.[4] MTAP is the enzyme responsible for the salvage of MTA. In MTAP-deficient tumors, the resulting high intracellular concentrations of MTA lead to the inhibition of PRMT5, creating a therapeutic vulnerability. This has led to the development of MTA-cooperative PRMT5 inhibitors that are selectively active in these cancer cells.
Quantitative Analysis of MTA Inhibition
The inhibitory activity of MTA has been quantified against PRMT5, demonstrating its potency and selectivity. While comprehensive data across a wide range of methyltransferases is not extensively available in the literature, the following table summarizes the known quantitative data for MTA's inhibitory action.
| Methyltransferase | IC50 / Ki | Comments |
| PRMT5 | 3–5 μM | MTA is reported to be approximately 100-fold more selective for PRMT5 than for other methyltransferases at high concentrations.[6] |
| CARM1 | Data not available | - |
| SETD2 | Data not available | - |
| DNMT1 | Data not available | - |
| G9a | Data not available | - |
| SUV39H1 | Data not available | - |
Table 1: Quantitative data on the inhibition of methyltransferases by this compound. The inhibitory activity of MTA against many specific methyltransferases has not been extensively quantified in publicly available literature.
Signaling Pathways Modulated by MTA
MTA's inhibitory effects on methyltransferases, particularly PRMT5, have significant downstream consequences on various signaling pathways implicated in cancer and immunology.
The MTAP-MTA-PRMT5 Axis in Cancer
In MTAP-deficient cancers, the accumulation of MTA leads to the inhibition of PRMT5. This pathway is a key focus for targeted cancer therapy.
Caption: MTAP-MTA-PRMT5 signaling pathway in cancer.
Immunomodulatory Effects of MTA on T-Cells
MTA has been shown to impair T-cell function and proliferation. This is mediated through the inhibition of PRMT5 and by acting as an agonist for adenosine receptors.
Caption: MTA's immunomodulatory effects on T-cells.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of MTA as a methyltransferase inhibitor.
In Vitro Methyltransferase Inhibition Assay
This protocol describes a radiometric assay to determine the inhibitory effect of MTA on a specific methyltransferase.
Materials:
-
Recombinant methyltransferase of interest
-
Substrate (e.g., histone H3 peptide for a histone methyltransferase)
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
This compound (MTA) stock solution (in DMSO or appropriate solvent)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 5 mM MgCl₂)
-
Trichloroacetic acid (TCA), 25%
-
Scintillation fluid
-
Filter paper discs
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of MTA in the assay buffer.
-
In a microcentrifuge tube, combine the assay buffer, the recombinant methyltransferase, and the substrate.
-
Add the MTA dilution or solvent control to the reaction mixture.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto a filter paper disc.
-
Wash the filter paper discs three times with 10% TCA to precipitate the radiolabeled protein and remove unincorporated ³H-SAM.
-
Wash the discs once with ethanol and allow them to dry completely.
-
Place each filter disc in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each MTA concentration relative to the solvent control and determine the IC50 value.
Caption: Workflow for an in vitro methyltransferase inhibition assay.
HPLC Analysis of MTA, SAMe, and SAH
This protocol outlines a method for the simultaneous quantification of MTA, S-adenosylmethionine (SAMe), and S-adenosylhomocysteine (SAH) in cell or tissue extracts by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Cell or tissue samples
-
Methanol:1 M acetic acid (80:20 v/v) extraction buffer
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Spherisorb ODS-2, 5 µm, 4.6 x 250 mm)
-
Mobile Phase A: 110 mM ammonium formate, 4 mM heptanesulfonic acid, pH 4.0
-
Mobile Phase B: Acetonitrile
-
Standards for MTA, SAMe, and SAH
Procedure:
-
Sample Extraction:
-
Homogenize cell pellets or tissue samples in the ice-cold extraction buffer.
-
Sonicate the homogenate to ensure complete lysis.
-
Centrifuge at high speed (e.g., 20,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant. Repeat the extraction on the pellet and pool the supernatants.
-
Evaporate the solvent from the pooled supernatant under vacuum.
-
Resuspend the dried extract in a known volume of Mobile Phase A.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with Mobile Phase A.
-
Inject the resuspended sample extract onto the column.
-
Elute the compounds using a gradient of Mobile Phase B (e.g., 0-20% acetonitrile over 30 minutes).
-
Monitor the absorbance at 254 nm.
-
Identify and quantify the peaks for MTA, SAMe, and SAH by comparing their retention times and peak areas to those of the known standards.
-
Conclusion and Future Directions
This compound is a pivotal endogenous regulator of cellular methylation, with its inhibitory action on PRMT5 being of significant interest for the development of targeted cancer therapies. The accumulation of MTA in MTAP-deficient tumors presents a unique therapeutic window that is being actively explored with the development of MTA-cooperative PRMT5 inhibitors. Further research is warranted to fully elucidate the inhibitory profile of MTA against a wider range of methyltransferases and to explore its therapeutic potential in other diseases where methylation dysregulation is a contributing factor. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding and application of this important biomolecule.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmaengine divulges new PRMT5 inhibitors | BioWorld [bioworld.com]
- 4. PRMT1 loss sensitizes cells to PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. S-EPMC3286832 - MPP8 mediates the interactions between DNA methyltransferase Dnmt3a and H3K9 methyltransferase GLP/G9a. - OmicsDI [omicsdi.org]
8-Methylthioadenosine: A Critical Node in Purine and Methionine Salvage Pathways and a Promising Target in Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5'-deoxy-5'-(methylthio)adenosine (MTA), a sulfur-containing nucleoside, occupies a crucial metabolic intersection between the purine and methionine salvage pathways. Its metabolism, primarily governed by the enzyme methylthioadenosine phosphorylase (MTAP), is vital for the replenishment of adenine and methionine pools, which are essential for a myriad of cellular processes including nucleic acid synthesis, polyamine production, and methylation reactions. Notably, the gene encoding MTAP is frequently co-deleted with the tumor suppressor gene CDKN2A in a significant portion of human cancers, leading to the accumulation of MTA and creating a unique metabolic vulnerability. This guide provides a comprehensive technical overview of the role of MTA in these salvage pathways, detailed experimental protocols for its study, and explores the therapeutic implications of targeting MTA metabolism in cancer drug development.
Introduction
8-Methylthioadenosine (MTA) is a naturally occurring thioether nucleoside produced as a byproduct of polyamine biosynthesis from S-adenosylmethionine (SAM).[1] In healthy cells, MTA is efficiently salvaged by methylthioadenosine phosphorylase (MTAP), which cleaves it into adenine and 5-methylthioribose-1-phosphate (MTR-1-P).[2][3] These products are then funneled into the purine and methionine salvage pathways, respectively, representing a critical mechanism for cellular resource conservation.[1]
The frequent deletion of the MTAP gene in various cancers, including glioblastoma, pancreatic cancer, and non-small cell lung cancer, disrupts this salvage process, leading to an accumulation of MTA.[4][5] This aberrant metabolic state presents a unique therapeutic window, as cancer cells with MTAP deficiency become reliant on alternative pathways for survival, creating synthetic lethal vulnerabilities that can be exploited for targeted cancer therapy.[4][6]
This technical guide will delve into the core biochemistry of MTA's role in cellular metabolism, provide detailed methodologies for its investigation, and discuss the current landscape of drug development efforts targeting this pathway.
The Role of 8-Methylthioadenosine in Salvage Pathways
MTA is a pivotal molecule that links the metabolism of polyamines, methionine, and purines. Its generation and subsequent salvage are tightly regulated to maintain cellular homeostasis.
Methionine Salvage Pathway
The methionine salvage pathway is responsible for regenerating methionine from MTR-1-P, a product of MTAP-mediated cleavage of MTA. This pathway is essential for conserving the sulfur-containing moiety of methionine and ensuring a continuous supply of this critical amino acid for protein synthesis and the production of SAM.
The key enzymatic steps in the methionine salvage pathway are:
-
Methylthioadenosine Phosphorylase (MTAP): Catalyzes the phosphorolytic cleavage of MTA to adenine and MTR-1-P.[2]
-
MTR-1-P Isomerase: Converts MTR-1-P to 5-methylthioribulose-1-phosphate (MTRu-1-P).
-
MTRu-1-P Dehydratase: Dehydrates MTRu-1-P to 2,3-diketo-5-methylthiopentyl-1-phosphate.
-
Enolase-phosphatase E1: Converts the diketo intermediate to 1,2-dihydroxy-3-keto-5-methylthiopentene.
-
Acireductone Dioxygenase (ARD): Can follow two different routes depending on the presence of oxygen and other factors, ultimately leading to the formation of 2-keto-4-methylthiobutyrate (KMTB).
-
KMTB Transaminase: Transaminates KMTB to regenerate L-methionine.
dot
Caption: The Methionine Salvage Pathway, initiated by MTAP.
Purine Salvage Pathway
The purine salvage pathway reclaims purine bases from the degradation of nucleotides, providing a metabolically less demanding alternative to de novo synthesis. The adenine generated from the MTAP-catalyzed cleavage of MTA is directly salvaged into the purine nucleotide pool.
The key enzyme in this context is:
-
Adenine Phosphoribosyltransferase (APRT): This enzyme catalyzes the reaction of adenine with phosphoribosyl pyrophosphate (PRPP) to form adenosine monophosphate (AMP).[7]
dot
Caption: Integration of MTA into the Purine Salvage Pathway.
Quantitative Data
The following tables summarize key quantitative data related to MTAP and MTA concentrations.
Table 1: Kinetic Parameters of Human Methylthioadenosine Phosphorylase (MTAP)
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| MTA | 13 | 42 | 3.2 x 106 | [8] |
| 2'-deoxy-MTA | - | - | 9 x 104 | [8] |
| 3'-deoxy-MTA | - | - | 1 x 103 | [8] |
Table 2: Intracellular Concentrations of 8-Methylthioadenosine (MTA)
| Cell Line/Tissue | MTAP Status | Intracellular MTA Concentration | Reference |
| Human Hepatic Adenocarcinoma (Sk-Hep1) | - | ~0.3 nM per 106 cells | [9] |
| Human Hepatocytes and HCC cell lines | - | 2-10 pmol/mg protein | [9] |
| Rat Liver | + | 0.8-3.4 nmol/g | [9] |
| Rat Lung | + | 1.1-1.7 nmol/g | [9] |
| Rat Kidney | + | 1.0-2.3 nmol/g | [9] |
| Human Skin (Healthy) | + | 10-20 nM | [9] |
| Human Melanoma | - | ~140 nM | [9] |
| MTAP-deleted cell lines (extracellular) | - | 1663 ± 408 (relative units) | [10] |
| MTAP-intact cell lines (extracellular) | + | 7.9 ± 1.7 (relative units) | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study MTA and MTAP.
MTAP Enzyme Activity Assay (Spectrophotometric)
This protocol is adapted from methods that monitor the change in absorbance upon the conversion of a substrate analog.
Principle: The enzymatic activity of MTAP can be measured by monitoring the increase in absorbance at a specific wavelength that results from the phosphorolysis of a synthetic substrate analog, such as 2-amino-5′-methylthioadenosine (2AMTA), to a fluorescent product like 2,6-diaminopurine.[2]
Materials:
-
Purified MTAP enzyme
-
2-amino-5′-methylthioadenosine (2AMTA) substrate
-
100 mM Potassium Phosphate buffer, pH 7.4
-
1 mM Dithiothreitol (DTT)
-
Spectrophotometer capable of reading in the UV range
-
Quartz cuvettes
Procedure:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4) and 1 mM DTT.
-
Substrate Addition: Add varying concentrations of the 2AMTA substrate to the reaction mixture.
-
Temperature Equilibration: Incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified MTAP enzyme to the cuvette and mix thoroughly.
-
Data Acquisition: Immediately begin monitoring the change in absorbance at the predetermined wavelength for the product (e.g., the peak absorbance for 2,6-diaminopurine). Record the absorbance at regular intervals for a set period.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The molar extinction coefficient of the product is used to convert the rate of change in absorbance to the rate of product formation. Kinetic parameters (Km and Vmax) can be determined by plotting the initial velocities against substrate concentrations and fitting the data to the Michaelis-Menten equation.
Quantification of Intracellular MTA by UPLC-MS/MS
This protocol outlines the general steps for the sensitive and specific quantification of MTA in cell lysates.
Principle: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) allows for the separation and highly specific detection of MTA from complex biological matrices.
Materials:
-
Cultured cells (MTAP-proficient and MTAP-deficient)
-
Methanol
-
Acetonitrile
-
Formic acid
-
MTA analytical standard
-
Stable isotope-labeled MTA internal standard (e.g., d3-MTA)
-
UPLC-MS/MS system
Procedure:
-
Cell Culture and Harvesting: Culture cells to the desired confluency. For adherent cells, wash with ice-cold PBS and then scrape into a suitable volume of ice-cold 80% methanol. For suspension cells, pellet by centrifugation, wash with ice-cold PBS, and resuspend in ice-cold 80% methanol.
-
Cell Lysis and Protein Precipitation: Lyse the cells by sonication or freeze-thaw cycles. Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the intracellular metabolites.
-
Internal Standard Spiking: Add a known amount of the stable isotope-labeled MTA internal standard to the supernatant.
-
Sample Preparation for UPLC-MS/MS: Dry the supernatant under a stream of nitrogen and reconstitute in a suitable mobile phase for injection.
-
UPLC-MS/MS Analysis: Inject the prepared sample onto the UPLC-MS/MS system.
-
Chromatography: Separate the metabolites on a suitable C18 reverse-phase column using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for both MTA and the internal standard in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis: Quantify the amount of MTA in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of MTA.
Immunohistochemistry (IHC) for MTAP Protein Detection
This protocol provides a general workflow for detecting the presence or absence of MTAP protein in tissue sections.
Principle: IHC uses antibodies to specifically detect the MTAP protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections. The presence of a colored precipitate indicates the presence of the protein.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Primary antibody against MTAP
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Chromogen substrate (e.g., DAB)
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific antibody binding with a protein block (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate the sections with the primary anti-MTAP antibody at a predetermined optimal dilution for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the slides and incubate with the enzyme-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Detection: Wash the slides and apply the chromogen substrate. Monitor for the development of the colored precipitate.
-
Counterstaining: Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then coverslip with a permanent mounting medium.
-
Microscopic Analysis: Examine the slides under a light microscope to assess the presence, intensity, and localization of MTAP staining.
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment with a therapeutic agent.
Principle: The clonogenic assay measures the reproductive viability of cells after exposure to cytotoxic agents. A surviving cell is defined as one that can proliferate to form a colony of at least 50 cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
Therapeutic agent of interest
-
Trypsin-EDTA
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a known number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of the therapeutic agent for a specified duration. Include an untreated control group.
-
Incubation: After the treatment period, replace the medium with fresh, drug-free medium and incubate the plates for 10-14 days, or until visible colonies are formed.
-
Colony Fixation and Staining: Wash the plates with PBS, fix the colonies with methanol, and then stain with crystal violet solution for 15-30 minutes.
-
Colony Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (containing ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency (PE) for the control group (PE = (number of colonies formed / number of cells seeded) x 100%). Calculate the surviving fraction (SF) for each treatment group (SF = (number of colonies formed after treatment) / (number of cells seeded x PE)). Plot the surviving fraction as a function of drug concentration to generate a dose-response curve.
Drug Development and Therapeutic Implications
The absence of MTAP in a significant subset of cancers creates a metabolic vulnerability that is a prime target for drug development.
Synthetic Lethality with PRMT5 and MAT2A Inhibitors
MTAP-deficient cancer cells accumulate high levels of MTA, which acts as a partial inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[6] This partial inhibition makes these cells exquisitely sensitive to further inhibition of PRMT5, a concept known as synthetic lethality. Several PRMT5 inhibitors are in clinical development to exploit this vulnerability.[2][11]
Similarly, Methionine Adenosyltransferase 2A (MAT2A), the enzyme that produces SAM, has been identified as another synthetic lethal target in MTAP-deleted cancers.[12] Inhibiting MAT2A in these cells is thought to further disrupt the methylation capacity, leading to cell death.
dot
Caption: Synthetic lethality in MTAP-deleted cancer cells.
Conclusion
8-Methylthioadenosine is a central metabolite that sits at the crossroads of the purine and methionine salvage pathways. The high frequency of MTAP gene deletion in cancer has brought the study of MTA metabolism to the forefront of oncology research. Understanding the biochemical consequences of MTAP loss and the resulting accumulation of MTA has unveiled novel therapeutic strategies based on the principle of synthetic lethality. The continued development of inhibitors targeting PRMT5 and MAT2A holds great promise for the precision treatment of MTAP-deficient tumors. The experimental protocols and data presented in this guide provide a valuable resource for researchers and drug developers working to translate these exciting scientific discoveries into effective cancer therapies.
References
- 1. Anti-MTAP Immunohistochemistry Kit - Creative Biolabs [creativebiolabs.net]
- 2. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PRMT5: A Promising Synthetical Lethal Target for MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. A quantitative metabolomics assay targeting 14 intracellular metabolites associated with the methionine transsulfuration pathway using LC-MS/MS in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Purine Salvage Mnemonic for USMLE [pixorize.com]
- 8. Transition state structure of human 5′-methylthioadenosine phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5'-Methylthioadenosine and Cancer: old molecules, new understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. ispor.org [ispor.org]
- 12. researchgate.net [researchgate.net]
The Central Role of 8-Methylthioadenosine in the Regulation of Polyamine Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyamines—spermidine, spermine, and their precursor putrescine—are ubiquitous polycationic molecules essential for cell growth, differentiation, and survival. Their intracellular concentrations are tightly regulated through a complex network of biosynthesis, catabolism, and transport. A key, yet sometimes overlooked, player in this regulatory network is 8-Methylthioadenosine (MTA), a structural analog of adenosine. This technical guide provides an in-depth exploration of the multifaceted role of MTA in polyamine biosynthesis, its generation as a metabolic byproduct, its function as a potent feedback inhibitor, and the critical role of the MTA salvage pathway in maintaining cellular homeostasis. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways to facilitate further research and drug development efforts targeting the polyamine metabolic network.
Introduction
The biosynthesis of polyamines is a highly regulated and energy-intensive process. The conversion of putrescine to spermidine and subsequently to spermine requires the transfer of aminopropyl groups from decarboxylated S-adenosylmethionine (dcSAM). This reaction, catalyzed by spermidine synthase and spermine synthase respectively, produces 8-Methylthioadenosine (MTA) as a stoichiometric byproduct. The accumulation of MTA has profound implications for the cell, primarily through its potent feedback inhibition of the very enzymes responsible for its production. This document will dissect the intricate relationship between MTA and the polyamine biosynthetic pathway, providing a detailed overview for researchers in the field.
The Dual Role of 8-Methylthioadenosine in Polyamine Metabolism
MTA's role in polyamine biosynthesis is twofold: it is an unavoidable byproduct and a powerful regulator.
-
Byproduct of Aminopropyltransfer: For every molecule of spermidine and spermine synthesized, one molecule of MTA is generated. This direct linkage means that high rates of polyamine synthesis inherently lead to increased MTA production.
-
Feedback Inhibitor: MTA acts as a potent product inhibitor of both spermidine synthase and spermine synthase. This feedback mechanism is a crucial element in the homeostatic regulation of intracellular polyamine pools, preventing their excessive accumulation. Spermine synthase, in particular, exhibits high sensitivity to MTA-mediated inhibition.
Quantitative Data on MTA-Mediated Inhibition and Cellular Concentrations
The inhibitory potency of MTA on polyamine synthases and its intracellular concentrations are critical parameters for understanding its regulatory significance. The following tables summarize key quantitative data from the literature.
| Enzyme | Species | Inhibitor | Inhibition Constant (Kᵢ) | 50% Inhibitory Concentration (IC₅₀) | Reference |
| Spermine Synthase | Human | MTA | ~ 0.3 µM | 10 - 15 µM | |
| Spermidine Synthase | Rat | MTA | - | 30 - 45 µM |
Table 1: Inhibitory Potency of 8-Methylthioadenosine on Polyamine Synthases
| Cell Type/Condition | Intracellular MTA Concentration | Reference |
| Normal Mammalian Tissues | ~3 nmol/g of tissue | |
| MTAP-deficient Human Leukemic Cells | Accumulation and excretion | |
| MTAP-proficient Cells | Rapidly metabolized |
Table 2: Intracellular Concentrations of 8-Methylthioadenosine
Biochemical Pathways
The interplay between polyamine biosynthesis and MTA metabolism is best understood through the visualization of the involved biochemical pathways.
Polyamine Biosynthesis Pathway
This pathway illustrates the synthesis of putrescine, spermidine, and spermine, highlighting the production of MTA.
Caption: Polyamine Biosynthesis Pathway and MTA Inhibition.
MTA Salvage Pathway
To counteract the inhibitory effects of MTA and to conserve essential metabolites, cells employ the MTA salvage pathway. This pathway recycles MTA back into methionine and adenine. The rate-limiting enzyme in this pathway is 5'-methylthioadenosine phosphorylase (MTAP).
Caption: The 8-Methylthioadenosine (MTA) Salvage Pathway.
Experimental Protocols
Accurate measurement of polyamine synthase activity and intracellular polyamine concentrations is fundamental to studying the regulatory role of MTA. The following are detailed protocols for key experiments.
Spermidine/Spermine Synthase Activity Assay
This protocol describes a common method for assaying spermidine and spermine synthase activity using a radioactive substrate.
Materials:
-
Enzyme source (cell lysate or purified enzyme)
-
Assay buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT
-
[¹⁴C]-Putrescine or [¹⁴C]-Spermidine (for spermidine and spermine synthase, respectively)
-
Decarboxylated S-adenosylmethionine (dcSAM)
-
Perchloric acid (PCA), 1 M
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:
-
50 µL Assay buffer
-
10 µL Enzyme source
-
10 µL [¹⁴C]-Putrescine (for spermidine synthase) or [¹⁴C]-Spermidine (for spermine synthase) to a final concentration of 1 mM.
-
20 µL dcSAM to a final concentration of 0.1 mM.
-
For inhibitor studies, pre-incubate the enzyme with MTA at various concentrations for 10 minutes at 37°C before adding the substrates.
-
-
Initiate Reaction: Start the reaction by adding the dcSAM.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop Reaction: Terminate the reaction by adding 100 µL of 1 M PCA.
-
Separation of Product: The product ([¹⁴C]-spermidine or [¹⁴C]-spermine) can be separated from the substrate using cation-exchange chromatography or by paper electrophoresis.
-
Quantification: Elute the product and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the enzyme activity as nmol of product formed per minute per mg of protein. For inhibition studies, plot the enzyme activity against the MTA concentration to determine the IC₅₀.
Quantification of Intracellular Polyamines by HPLC
This protocol outlines the extraction and quantification of intracellular polyamines using reverse-phase high-performance liquid chromatography (HPLC) with pre-column derivatization.
Materials:
-
Cultured cells or tissue samples
-
Phosphate-buffered saline (PBS)
-
Perchloric acid (PCA), 0.4 M
-
Dansyl chloride or Benzoyl chloride for derivatization
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
HPLC system with a C18 column and a UV or fluorescence detector
Procedure:
-
Sample Preparation:
-
For cultured cells, wash the cell pellet with ice-cold PBS and resuspend in 0.4 M PCA.
-
For tissue samples, homogenize in 0.4 M PCA on ice.
-
-
Extraction:
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Collect the supernatant containing the polyamines.
-
-
Derivatization:
-
To an aliquot of the supernatant, add the derivatizing agent (e.g., dansyl chloride) and incubate at 60°C for 1 hour.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the polyamines using a C18 column with a gradient of acetonitrile in water.
-
Detect the derivatized polyamines using a UV detector (for benzoylated derivatives) or a fluorescence detector (for dansylated derivatives).
-
-
Quantification:
-
Generate a standard curve using known concentrations of putrescine, spermidine, and spermine.
-
Quantify the intracellular polyamine concentrations by comparing the peak areas from the samples to the standard curve.
-
Experimental Workflow for Investigating MTA's Role
The following diagram illustrates a typical experimental workflow for studying the effects of MTA on polyamine biosynthesis.
Caption: Experimental workflow for MTA studies.
Conclusion and Future Directions
8-Methylthioadenosine is an integral component of polyamine metabolism, acting as both a byproduct and a critical feedback regulator. Its potent inhibition of spermine synthase highlights its importance in maintaining cellular polyamine homeostasis. The MTA salvage pathway, particularly the enzyme MTAP, is crucial for mitigating this inhibition and recycling valuable metabolites. The frequent deletion of MTAP in various cancers underscores the therapeutic potential of targeting this pathway. Future research should focus on developing specific inhibitors of polyamine synthases that mimic the inhibitory action of MTA, and further exploring the synthetic lethal relationship between MTAP deficiency and reliance on the polyamine biosynthesis pathway. A deeper understanding of the intricate regulatory loops involving MTA will undoubtedly open new avenues for therapeutic intervention in diseases characterized by dysregulated polyamine metabolism, such as cancer.
8-Methylthio-adenosine: A Technical Guide to its Influence on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Methylthio-adenosine (8-MTA), a naturally occurring sulfur-containing nucleoside, is emerging as a significant modulator of gene expression with profound implications for inflammatory and immune responses. This technical guide provides an in-depth analysis of the molecular mechanisms through which 8-MTA exerts its effects, with a focus on key signaling pathways and their downstream genetic targets. Quantitative data from published studies are summarized, and detailed experimental protocols for investigating the bioactivity of 8-MTA are provided. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of 8-MTA.
Introduction
This compound (8-MTA), also known as 5'-deoxy-5'-(methylthio)adenosine, is a pleiotropic molecule derived from the metabolism of S-adenosylmethionine (SAM).[1] It plays a crucial role in the methionine salvage pathway, a universal process in aerobic organisms.[1] Beyond its metabolic functions, 8-MTA has been identified as a potent signaling molecule, primarily through its interaction with adenosine receptors.[2] This interaction triggers a cascade of intracellular events that ultimately reprogram gene expression, particularly in immune cells. Understanding the precise effects of 8-MTA on gene expression is critical for harnessing its therapeutic potential in a variety of disease contexts, including chronic inflammatory disorders and cancer.
Core Mechanism of Action: Adenosine Receptor Signaling
The primary mechanism by which 8-MTA influences gene expression is through its action as an agonist for adenosine receptors, specifically the A2a and A2b subtypes.[2] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade that has significant downstream consequences on transcription factors and gene expression.
The A2a Receptor Signaling Cascade
The A2a receptor is coupled to a Gs protein.[2] Activation of the A2a receptor by 8-MTA leads to the dissociation of the Gαs subunit, which in turn activates adenylyl cyclase.[2][3] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][3] The subsequent increase in intracellular cAMP levels is a critical event that leads to the activation of Protein Kinase A (PKA).[2][3] PKA, a serine/threonine kinase, phosphorylates a variety of downstream targets, including the cAMP-responsive element-binding protein (CREB).[2] Phosphorylated CREB can then translocate to the nucleus and modulate the expression of target genes. A key consequence of this pathway is the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[2]
Impact on Key Signaling Pathways
8-MTA has been shown to significantly modulate several critical signaling pathways that are central to the regulation of inflammation, cell survival, and proliferation.
Inhibition of the NF-κB Pathway
The NF-κB signaling pathway is a cornerstone of the inflammatory response, driving the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. 8-MTA effectively suppresses NF-κB activation.[2] This is achieved, at least in part, through the A2a receptor-cAMP-PKA-CREB axis, which ultimately interferes with the nuclear translocation and transcriptional activity of the p65 subunit of NF-κB.[2] By inhibiting NF-κB, 8-MTA can significantly dampen the inflammatory cascade.
Modulation of PI3K/AKT/mTOR and MAPK/ERK Pathways
In addition to its well-documented effects on NF-κB, 8-MTA has been shown to inhibit the PI3K/AKT/S6 and MAPK/ERK signaling pathways, particularly in the context of natural killer (NK) cell activation.[4] These pathways are crucial for cell growth, proliferation, and survival. The precise molecular links between adenosine receptor activation by 8-MTA and the inhibition of these pathways are an area of active investigation.
Quantitative Data on Gene and Protein Expression
The following tables summarize the quantitative effects of 8-MTA on the expression of key inflammatory mediators and signaling proteins.
| Target Gene/Protein | Cell Type | Treatment Conditions | Fold Change/Inhibition | Reference |
| TNFα (mRNA) | Macrophages | 200 µM 8-MTA + LPS | Reduced Expression | [2] |
| TNFα (protein) | Macrophages | 200-500 µM 8-MTA + TLR ligands | Inhibition of Production | [2] |
| IL-6 (protein) | Macrophages | 200-500 µM 8-MTA + TLR ligands | Inhibition of Production | [2] |
| CD69 (surface expression) | Macrophages | 200-500 µM 8-MTA + TLR ligands | Prevention of Upregulation | [2] |
| CD86 (surface expression) | Macrophages | 200-500 µM 8-MTA + TLR ligands | Prevention of Upregulation | [2] |
| Phospho-p65 (NF-κB) | NK Cells | 100 µM 8-MTA + anti-CD16 Ab | Inhibition of Phosphorylation | [4] |
| Phospho-AKT | NK Cells | 100 µM 8-MTA + anti-CD16 Ab | Inhibition of Phosphorylation | [4] |
| Phospho-S6 | NK Cells | 100 µM 8-MTA + anti-CD16 Ab | Inhibition of Phosphorylation | [4] |
| Phospho-ERK | NK Cells | 100 µM 8-MTA + anti-CD16 Ab | Inhibition of Phosphorylation | [4] |
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathways
Caption: 8-MTA signaling through the Adenosine A2a receptor.
Experimental Workflows
References
Intracellular Accumulation of 8-Methylthio-adenosine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Methylthio-adenosine (8-MTA), a naturally occurring sulfur-containing nucleoside, is a critical byproduct of polyamine biosynthesis. Its intracellular concentration is tightly regulated, primarily by the enzyme methylthioadenosine phosphorylase (MTAP). In numerous pathological conditions, most notably in a significant subset of cancers, the gene encoding MTAP is deleted, leading to the intracellular and extracellular accumulation of 8-MTA. This accumulation has profound effects on cellular physiology, impacting cell proliferation, apoptosis, and immune responses. This technical guide provides an in-depth overview of the intracellular accumulation of 8-MTA, its metabolic context, and its multifaceted downstream effects. Detailed experimental protocols for the quantification of intracellular 8-MTA and the assessment of its biological impact are provided, along with quantitative data and visual representations of key pathways to serve as a comprehensive resource for researchers in basic science and drug development.
Introduction
This compound (8-MTA), also known as 5'-methylthioadenosine (MTA), is a pleiotropic molecule that sits at the crossroads of several essential metabolic pathways.[1] It is generated from S-adenosylmethionine (SAMe) during the synthesis of polyamines, which are crucial for cell growth and proliferation. The primary enzyme responsible for the catabolism of 8-MTA is methylthioadenosine phosphorylase (MTAP), which salvages the adenine and methylthioribose components to regenerate adenosine and methionine.[1]
A key event in the study of 8-MTA has been the discovery that the MTAP gene is frequently co-deleted with the adjacent tumor suppressor gene CDKN2A in a wide range of cancers, including a significant percentage of melanomas, pancreatic adenocarcinomas, and non-small cell lung cancers.[2][3] This genetic event leads to a loss of MTAP function and a subsequent buildup of 8-MTA within the tumor cells and the surrounding microenvironment.[4] The consequences of this accumulation are complex and context-dependent, with reports of both tumor-promoting and tumor-suppressing activities.[4] Furthermore, accumulating evidence suggests that 8-MTA plays a significant role in modulating anti-tumor immune responses.[5]
This guide will delve into the mechanisms of 8-MTA accumulation, its diverse biological effects, and provide detailed methodologies for its study.
The Metabolic Context of this compound
The synthesis and degradation of 8-MTA are intrinsically linked to polyamine metabolism and the methionine salvage pathway.
Biosynthesis of 8-MTA
Polyamines, such as spermidine and spermine, are synthesized from putrescine and decarboxylated S-adenosylmethionine (dcSAM). In these reactions, catalyzed by spermidine synthase and spermine synthase respectively, the propylamine group from dcSAM is transferred, releasing 8-MTA as a byproduct.[1]
Catabolism of 8-MTA by MTAP
In healthy cells, 8-MTA is rapidly cleaved by MTAP into adenine and 5-methylthioribose-1-phosphate (MTR-1-P).[1] Adenine is then salvaged for the synthesis of new adenine nucleotides. MTR-1-P undergoes a series of enzymatic reactions to be converted back into methionine, thus completing the methionine salvage pathway.[1] This efficient recycling is vital for maintaining the cellular pools of methionine and adenine.
Consequences of MTAP Deficiency
In MTAP-deficient cells, the cleavage of 8-MTA is blocked. This leads to a significant increase in the intracellular concentration of 8-MTA and its subsequent secretion into the extracellular space.[4] This metabolic rewiring creates a unique dependency and a potential therapeutic vulnerability in cancer cells.
Quantitative Data on this compound Accumulation
The intracellular concentration of 8-MTA varies significantly between normal and MTAP-deficient cells. The following table summarizes reported concentrations in different biological systems.
| Cell/Tissue Type | MTAP Status | Intracellular 8-MTA Concentration | Reference(s) |
| Melanoma Cells | Proficient | Baseline levels | |
| Melanoma Cells | Deficient | ~4-fold increase compared to proficient cells | |
| Human Hepatocytes | Proficient | 2-10 pmol/mg protein | |
| Hepatocellular Carcinoma (HCC) Cell Lines | Variable | 2-10 pmol/mg protein | |
| SK-Hep-1 (HCC cell line) | Deficient | ~0.3 nM per million cells | |
| Rat Liver | Proficient | 0.8-3.4 nmol/g tissue | |
| Rat Lung | Proficient | 1.1-1.7 nmol/g tissue | |
| Rat Kidney | Proficient | 1.0-2.3 nmol/g tissue | |
| Rat Testis | Proficient | 0.9-1.7 nmol/g tissue | |
| Rat Heart | Proficient | 1.1-2.5 nmol/g tissue |
Note: The absolute concentrations can vary depending on the specific cell line, culture conditions, and analytical methods used.
Biological Effects of this compound Accumulation
The accumulation of 8-MTA has a wide range of biological consequences, affecting key cellular processes and signaling pathways.
Effects on Cell Proliferation and Apoptosis
The impact of 8-MTA on cell growth is dose-dependent. While physiological nanomolar concentrations might have a supportive role in some MTAP-deficient tumor cells, higher micromolar to millimolar concentrations, often used in exogenous treatments, generally inhibit cell proliferation and can induce apoptosis in various cancer cell lines.[1]
Modulation of Signaling Pathways
8-MTA has been shown to interfere with several critical signaling pathways:
-
PI3K/Akt Pathway: 8-MTA can inhibit the phosphorylation of Akt, a key regulator of cell growth, survival, and metabolism.
-
RAS/MAPK Pathway: Inhibition of this pathway by 8-MTA has also been reported, leading to decreased cell proliferation.
-
Protein Methylation: 8-MTA is a potent inhibitor of protein arginine methyltransferase 5 (PRMT5).[5] This inhibition can alter the methylation status of various proteins, affecting gene expression and other cellular processes.
-
Adenosine Receptors: 8-MTA can act as an agonist for adenosine receptors, which can lead to immunosuppressive effects in the tumor microenvironment.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments to study the intracellular accumulation and effects of 8-MTA.
Quantification of Intracellular 8-MTA by LC-MS/MS
This protocol outlines the steps for the sensitive and specific quantification of 8-MTA in cell lysates using liquid chromatography-tandem mass spectrometry.
Workflow Diagram:
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, ice-cold
-
Internal standard (e.g., stable isotope-labeled 8-MTA)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Harvesting:
-
Culture cells to the desired confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding a known volume of ice-cold 80% methanol containing the internal standard.
-
Scrape the cells and collect the lysate.
-
-
Sample Preparation:
-
Vortex the cell lysate vigorously and incubate on ice for 15 minutes to allow for protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant. For further cleanup, solid-phase extraction (SPE) can be performed.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Tandem Mass Spectrometry:
-
Use positive electrospray ionization (ESI+).
-
Monitor the specific precursor-to-product ion transitions for both 8-MTA and the internal standard.
-
-
-
Data Analysis:
-
Quantify the amount of 8-MTA by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Normalize the results to cell number or total protein content.
-
Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity in response to 8-MTA treatment.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of 8-MTA or a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of Akt Phosphorylation
This protocol details the detection of phosphorylated Akt (p-Akt) and total Akt levels in response to 8-MTA treatment.
Procedure:
-
Cell Lysis: Treat cells with 8-MTA as desired, then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).
-
Incubate the membrane with a primary antibody specific for p-Akt (e.g., anti-p-Akt Ser473) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Akt and a loading control (e.g., β-actin or GAPDH) to normalize the data.
T-cell Proliferation Assay using CFSE
This flow cytometry-based assay measures the proliferation of T-cells in response to stimuli, and can be used to assess the immunomodulatory effects of 8-MTA.
Procedure:
-
T-cell Isolation: Isolate T-cells from peripheral blood mononuclear cells (PBMCs) or spleen.
-
CFSE Staining: Label the T-cells with carboxyfluorescein succinimidyl ester (CFSE).
-
Cell Culture and Stimulation:
-
Culture the CFSE-labeled T-cells in the presence or absence of 8-MTA.
-
Stimulate the T-cells with appropriate activators (e.g., anti-CD3/CD28 antibodies or a specific antigen).
-
-
Incubation: Incubate the cells for 3-5 days to allow for proliferation.
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with viability dyes and other cell surface markers if desired.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis: Analyze the CFSE fluorescence intensity. Each cell division results in a halving of the CFSE signal, allowing for the quantification of proliferating cells.
Conclusion
The intracellular accumulation of 8-MTA, primarily driven by MTAP deficiency in cancer, represents a significant metabolic alteration with far-reaching consequences for cell signaling and the tumor microenvironment. Understanding the mechanisms and effects of 8-MTA accumulation is crucial for both basic cancer biology research and the development of novel therapeutic strategies. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers to investigate this important molecule and its role in health and disease. The unique metabolic state of MTAP-deficient cells presents a promising avenue for targeted therapies, and a thorough understanding of 8-MTA's functions is paramount to realizing this potential.
References
- 1. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) [protocols.io]
- 2. resolian.com [resolian.com]
- 3. rsc.org [rsc.org]
- 4. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography–tandem mass spectrometry for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
review articles on 8-Methylthio-adenosine function
An In-depth Technical Guide to the Core Functions of 5'-Methylthioadenosine
Introduction
This technical guide provides a comprehensive overview of the core functions of 5'-Methylthioadenosine (5'-MTA), a naturally occurring nucleoside that plays a pivotal role in cellular metabolism, cancer biology, and immunology. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of 5'-MTA's mechanisms of action.
A note on nomenclature: The scientific literature predominantly refers to this molecule as 5'-Methylthioadenosine (5'-MTA). The query "8-Methylthio-adenosine" is likely a typographical error, and this guide will use the standard and scientifically accurate name.
5'-MTA is a key byproduct of polyamine biosynthesis and is situated at the crossroads of the methionine salvage pathway.[1][2][3] Its intracellular levels are primarily regulated by the enzyme 5'-methylthioadenosine phosphorylase (MTAP), which catalyzes its conversion to adenine and 5-methylthioribose-1-phosphate.[2][4] The deletion or silencing of the MTAP gene, a frequent event in various cancers, leads to the accumulation of 5'-MTA, which has profound effects on cellular signaling and function.[1]
Core Functions of 5'-Methylthioadenosine
The biological activities of 5'-MTA are multifaceted, with significant implications for both normal physiology and disease states.
Regulation of Cell Proliferation and Apoptosis
5'-MTA exhibits dual effects on cell proliferation, acting as both a cytostatic and, in some contexts, a pro-proliferative agent. At therapeutic concentrations, it generally suppresses tumor cell proliferation.[1] For instance, in melanoma and colon cancer cells, 5'-MTA has been shown to inhibit proliferation by down-regulating the expression of MAT2A, an enzyme associated with cell growth.[1] However, at lower, nanomolar concentrations that may reflect endogenous levels in some tumors, it has been observed to promote the proliferation of hepatocellular carcinoma cells.[1]
In terms of apoptosis, 5'-MTA often displays differential effects on normal versus cancerous cells. It can induce apoptosis in tumor cells while having anti-apoptotic effects on normal hepatocytes.[5]
Immunomodulation
5'-MTA is a potent modulator of the immune system. It can suppress the proliferation, activation, and effector functions of T cells and Natural Killer (NK) cells.[4] This immunosuppressive activity is a key mechanism by which MTAP-deficient tumors may evade immune surveillance.[6] Furthermore, 5'-MTA can reprogram macrophage activation towards an anti-inflammatory phenotype, in part through the activation of adenosine receptors.
Role in Cancer
The accumulation of 5'-MTA in MTAP-deficient tumors has complex consequences. While it can have direct anti-proliferative effects on tumor cells, it can also promote tumor progression by suppressing the anti-tumor immune response.[1][4] The loss of MTAP and subsequent MTA accumulation creates a unique metabolic state in cancer cells that can be exploited for therapeutic purposes. For example, drugs that are toxic to cells with high MTA levels are being investigated as targeted therapies for MTAP-deleted cancers.
Quantitative Data on 5'-Methylthioadenosine Function
The following tables summarize quantitative data from various studies on the effects of 5'-MTA.
Table 1: Effects of 5'-MTA on Cell Proliferation
| Cell Line | 5'-MTA Concentration | Effect on Proliferation | Reference |
| Melanoma (37-31E) | 10 µM | Inhibition | [2] |
| Colon Cancer (Hct116) | Not specified | Inhibition | [1] |
| Hepatocellular Carcinoma (SK-Hep1) | 5 µmol/L | Induction | [1] |
| Human CD4+ and CD8+ T cells | 50, 100, 250 µM | Dose-dependent suppression | [4] |
Table 2: Effects of 5'-MTA on Apoptosis
| Cell Line/Condition | 5'-MTA Concentration | Effect on Apoptosis | Reference |
| Melanoma Tumors (in vivo) | Not specified | No significant pro-apoptotic effect | [2] |
| Normal Hepatocytes | Not specified | Anti-apoptotic | [5] |
Signaling Pathways Modulated by 5'-Methylthioadenosine
5'-MTA exerts its cellular effects by modulating several key signaling pathways.
Adenosine Receptor Signaling
5'-MTA is structurally similar to adenosine and can act as an agonist for adenosine receptors, particularly the A2B receptor. This interaction can trigger downstream signaling cascades that influence inflammation and cell proliferation. In melanoma cells, MTA has been shown to activate the AP-1 transcription factor through the A2B receptor, in a manner involving Protein Kinase C (PKC) rather than the canonical cAMP pathway.
Figure 1: 5'-MTA signaling through the Adenosine A2B receptor.
NK Cell Activation Pathways
In Natural Killer (NK) cells, 5'-MTA has been shown to block multiple signaling pathways downstream of the CD16 receptor, which is crucial for NK cell-mediated cytotoxicity. This includes the inhibition of the PI3K/AKT/S6, MAPK/ERK, and NF-κB pathways.[6]
Figure 2: Inhibition of NK cell activation pathways by 5'-MTA.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of 5'-MTA function.
Cell Proliferation Assay (MTT Assay)
This protocol is adapted for assessing the effect of 5'-MTA on the proliferation of cancer cell lines.
Materials:
-
96-well flat-bottom plates
-
Cell culture medium appropriate for the cell line
-
5'-MTA stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of 5'-MTA in culture medium from the stock solution to achieve the desired final concentrations (e.g., 1 µM to 100 µM).
-
Remove the medium from the wells and add 100 µL of the 5'-MTA dilutions. Include wells with medium and the vehicle (DMSO) as controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
Apoptosis Assay (TUNEL Assay)
This protocol is for the detection of apoptotic cells in tumor sections from in vivo studies.
Materials:
-
Paraffin-embedded tumor sections on slides
-
Xylene and ethanol series for deparaffinization and rehydration
-
Proteinase K solution
-
In Situ Cell Death Detection Kit (e.g., from Roche) containing Terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Deparaffinize the tissue sections by incubating in xylene, followed by rehydration through a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.
-
Permeabilize the cells by incubating the slides with Proteinase K solution.
-
Wash the slides with PBS.
-
Prepare the TUNEL reaction mixture by mixing the TdT enzyme and fluorescein-dUTP label solution according to the manufacturer's instructions.
-
Apply the TUNEL reaction mixture to the tissue sections and incubate in a humidified chamber at 37°C for 60 minutes.
-
Wash the slides with PBS.
-
Counterstain the nuclei by incubating with DAPI solution.
-
Mount the slides with a coverslip using an anti-fade mounting medium.
-
Visualize the slides under a fluorescence microscope. TUNEL-positive (apoptotic) cells will show green fluorescence, and all nuclei will show blue fluorescence.
-
Quantify the percentage of apoptotic cells by counting the number of green-fluorescent cells relative to the total number of blue-fluorescent cells in several fields of view.
Western Blot for Signaling Pathway Analysis
This protocol is for analyzing the phosphorylation status of proteins in signaling pathways, such as Akt and S6, in response to 5'-MTA treatment.
Materials:
-
Cell culture dishes
-
5'-MTA solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-phospho-S6, and total protein antibodies)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with 5'-MTA at the desired concentration and for the specified time.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
5'-Methylthioadenosine is a critical metabolite with diverse and potent biological functions. Its role in regulating cell proliferation, apoptosis, and immune responses, particularly in the context of cancer, makes it a subject of intense research and a potential target for therapeutic intervention. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for further investigation into the complex and fascinating biology of 5'-MTA. A deeper understanding of its mechanisms of action will be crucial for the development of novel strategies for treating cancer and other diseases.
References
- 1. 5'-Methylthioadenosine and Cancer: old molecules, new understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppressive effects of tumor cell-derived 5′-deoxy-5′-methylthioadenosine on human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Oncometabolite 5′-Deoxy-5′-Methylthioadenosine Blocks Multiple Signaling Pathways of NK Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 8-Methylthio-adenosine for Research Applications: A Detailed Guide
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the dynamic landscape of biochemical research and drug development, the availability of high-purity modified nucleosides is paramount. 8-Methylthio-adenosine (8-MeS-Ado), a derivative of adenosine, is a valuable tool for studying various biological processes. This document provides detailed application notes and experimental protocols for the synthesis of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a modified nucleoside where a methylthio group (-SCH₃) replaces the hydrogen atom at the 8-position of the adenine base. This modification alters the electronic and steric properties of the molecule, making it a useful probe for investigating the structure and function of enzymes and receptors that interact with adenosine. Its applications span studies on purinergic signaling, enzyme kinetics, and as a precursor for the synthesis of more complex adenosine analogs.
Chemical Synthesis Workflow
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available precursor, 8-Bromoadenosine. The workflow involves the protection of the ribose hydroxyl groups, followed by a nucleophilic aromatic substitution reaction to introduce the methylthio group, and finally, deprotection to yield the target compound.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Materials and Methods
-
Reagents: 8-Bromoadenosine, tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, Sodium thiomethoxide (NaSMe), N,N-Dimethylformamide (DMF), Tetrabutylammonium fluoride (TBAF), Dichloromethane (DCM), Methanol (MeOH), Ethyl acetate (EtOAc), Hexanes, Silica gel (for column chromatography).
-
Equipment: Round-bottom flasks, magnetic stirrer, heating mantle, rotary evaporator, thin-layer chromatography (TLC) plates, UV lamp, glass column for chromatography.
Protocol 1: Protection of 8-Bromoadenosine
-
Dissolve 8-Bromoadenosine (1 equivalent) in anhydrous DMF.
-
Add imidazole (2.5 equivalents) to the solution and stir until dissolved.
-
Slowly add TBDMSCl (2.2 equivalents) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., DCM:MeOH 9:1).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., Hexanes:EtOAc gradient) to obtain the protected 8-Bromoadenosine.
Protocol 2: Synthesis of Protected this compound
-
Dissolve the protected 8-Bromoadenosine (1 equivalent) in anhydrous DMF (15 mL for 16.05 mmol of starting material).[1]
-
Add sodium thiomethoxide (1.5 equivalents) to the solution.[1]
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC (e.g., Hexanes:EtOAc 1:1).
-
Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the protected this compound.[1]
Protocol 3: Deprotection of Protected this compound
-
Dissolve the protected this compound (1 equivalent) in tetrahydrofuran (THF).
-
Add TBAF solution (1.1 equivalents per silyl group) to the mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Once complete, concentrate the reaction mixture and purify the crude product by silica gel column chromatography (e.g., DCM:MeOH gradient) to afford pure this compound.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 8-Bromoadenosine | Commercially Available |
| Intermediate | Protected 8-Bromoadenosine | - |
| Final Product | This compound | - |
| Yield (Substitution Step) | ~40% | [1] |
| Purification Method | Silica Gel Column Chromatography | [1] |
Research Applications and Signaling Pathways
This compound serves as a valuable molecular tool in various research areas. Its primary applications include:
-
Probing Adenosine Receptor Binding Sites: The methylthio group provides a unique steric and electronic signature that can be used to map the binding pockets of adenosine receptors (A₁, A₂ₐ, A₂ᵦ, and A₃).
-
Enzyme Inhibitor/Substrate Studies: It can be used to investigate the active sites of enzymes involved in adenosine metabolism, such as adenosine deaminase and adenosine kinase.
-
Precursor for Further Chemical Synthesis: The 8-position can be further modified, making this compound a versatile starting material for the synthesis of more complex adenosine analogs with potential therapeutic properties.
The biological effects of this compound are primarily mediated through its interaction with purinergic signaling pathways.
References
Experimental Protocols for In Vitro Applications of 8-Methylthio-adenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methylthio-adenosine (8-MTA) is a naturally occurring sulfur-containing nucleoside derived from the metabolism of S-adenosylmethionine. It has emerged as a molecule of significant interest in biomedical research due to its diverse biological activities, including anti-proliferative, pro-apoptotic, and immunomodulatory effects. These properties make 8-MTA a potential candidate for therapeutic development, particularly in oncology and inflammatory diseases. This document provides detailed application notes and experimental protocols for the in vitro use of 8-MTA, designed to guide researchers in harnessing its potential in a laboratory setting.
Data Presentation
Solubility and Stability
This compound is soluble in polar solvents. For in vitro experiments, it is common practice to dissolve 8-MTA in Dimethyl Sulfoxide (DMSO) to create a stock solution, which can then be further diluted in cell culture medium to the desired final concentration. While specific stability data in cell culture medium is not extensively documented, it is recommended to prepare fresh dilutions from the stock solution for each experiment to ensure consistent activity. General stability of adenosine solutions in aqueous buffers is high, with an estimated shelf life of at least 5 years at room temperature[1].
Quantitative Data on Biological Effects
The following tables summarize the effective concentrations of 8-MTA for inducing various biological effects in different cell lines.
| Cell Line | Cancer Type | IC50 Value | Reference |
| Melanoma Cell Lines (BRAFV600E mutant) | Melanoma | More sensitive than wild type | [2] |
| CHO DP-12 | Chinese Hamster Ovary | Growth reduction observed at 125-450 µM | [3] |
| FaDu, Cal27 | Head and Neck Squamous Cell Carcinoma | Apoptosis induced with 20 µM MTA (in combination with an MTAP inhibitor) | [4] |
| HT-29, RKO | Colon Cancer | Pro-apoptotic in a dose-dependent manner | [5] |
| Hepatocarcinoma cells | Liver Cancer | Apoptosis induced | [3] |
Table 1: Reported IC50 values and effective concentrations of this compound in various cell lines.
| Effect | Cell Line | 8-MTA Concentration | Reference |
| Cell Cycle Arrest (G2/M) | FaDu | 20 µM (with MTAP inhibitor) | [4] |
| Apoptosis Induction | Hepatocarcinoma cells | Not specified | [3] |
| HT-29, RKO | Dose-dependent | [5] | |
| FaDu, Cal27 | 20 µM (with MTAP inhibitor) | [4] | |
| Inhibition of Cell Proliferation | Melanoma cell lines | 100 µM or higher | [2] |
| Immunomodulation (TNF-α & IL-6 inhibition) | Macrophages | 200-500 µM | [6] |
| Immunomodulation (IL-10 induction) | Macrophages | Co-incubation with LPS | [6] |
Table 2: Effective concentrations of this compound for inducing specific biological effects.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of 8-MTA on the proliferation of adherent cancer cell lines.
Materials:
-
This compound (8-MTA)
-
Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., isopropanol with 4 mM HCl and 0.1% NP-40)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare a stock solution of 8-MTA in DMSO. Dilute the stock solution in complete culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of 8-MTA. Include a vehicle control (medium with DMSO at the same concentration as the highest 8-MTA treatment).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Cell Cycle Analysis (Flow Cytometry)
This protocol allows for the analysis of cell cycle distribution in response to 8-MTA treatment.
Materials:
-
8-MTA
-
Complete cell culture medium
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of 8-MTA for the chosen duration.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the detection of apoptosis (programmed cell death) induced by 8-MTA.
Materials:
-
8-MTA
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 8-MTA at the desired concentrations and for the appropriate time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
In Vitro Immunomodulation Assay (Cytokine Production in Macrophages)
This protocol assesses the effect of 8-MTA on the production of pro- and anti-inflammatory cytokines by macrophages.
Materials:
-
8-MTA
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
24-well plates
-
ELISA kits for TNF-α, IL-6, and IL-10
Procedure:
-
Cell Seeding: Seed macrophages in a 24-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of 8-MTA for a specified time (e.g., 2 hours).
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include control wells with no treatment, 8-MTA alone, and LPS alone.
-
Incubation: Incubate the cells for a suitable period (e.g., 24 hours) to allow for cytokine production.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Cytokine Measurement: Measure the concentrations of TNF-α, IL-6, and IL-10 in the supernatants using specific ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the 8-MTA treated groups to the LPS-only control to determine the immunomodulatory effect.
Mandatory Visualizations
Caption: General experimental workflow for in vitro studies using 8-MTA.
Caption: Simplified signaling pathway of 8-MTA via adenosine receptor and Akt/mTOR.
References
- 1. Stability of adenosine in infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methylthioadenosine (MTA) inhibits melanoma cell proliferation and in vivo tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methylthioadenosine (MTA) boosts cell‐specific productivities of Chinese hamster ovary cultures: dosage effects on proliferation, cell cycle and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. S-Adenosylmethionine and methylthioadenosine inhibit cellular FLICE inhibitory protein expression and induce apoptosis in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methylthioadenosine Reprograms Macrophage Activation through Adenosine Receptor Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-Methylthio-adenosine in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methylthio-adenosine (8-MTA or MTA) is a naturally occurring sulfur-containing nucleoside formed from S-adenosylmethionine (SAM) during the biosynthesis of polyamines.[1][2] It plays a crucial role in regulating various cellular processes, including proliferation, apoptosis, and cell cycle progression.[1][3] Due to its differential effects on normal and transformed cells, 8-MTA has garnered significant interest as a potential therapeutic agent, particularly in oncology.[3] These application notes provide a comprehensive overview of the use of 8-MTA in cell culture studies, including its mechanism of action, protocols for key experiments, and data presentation guidelines.
Applications in Cell Culture
This compound has demonstrated a range of effects on cultured cells, making it a valuable tool for various research applications:
-
Inhibition of Cancer Cell Proliferation: 8-MTA has been shown to inhibit the proliferation of various cancer cell lines, including those from melanoma, hepatocarcinoma, leukemia, and lymphoma.[1][3] This anti-proliferative effect is often dose-dependent.[3]
-
Induction of Apoptosis: In several cancer cell types, 8-MTA can induce programmed cell death, or apoptosis.[3][4] Interestingly, it appears to have a selective effect, inducing apoptosis in cancer cells while protecting normal cells.[3]
-
Cell Cycle Arrest: 8-MTA can cause cell cycle arrest, particularly at the G2/M phase, in certain cancer cell lines.[2][5] This contributes to its overall anti-proliferative effects.
-
Enhancement of Cell-Specific Productivity in CHO Cells: In the context of biopharmaceutical production, 8-MTA has been identified as an additive that can boost the cell-specific productivity of Chinese Hamster Ovary (CHO) cells, a commonly used cell line for producing recombinant proteins.[1][6]
-
Modulation of Signaling Pathways: 8-MTA influences key signaling pathways involved in cell growth and survival, most notably the PI3K/Akt/mTOR pathway.[2]
Mechanism of Action
The cellular effects of 8-MTA are mediated through its influence on several key biochemical pathways:
-
Polyamine Synthesis Inhibition: 8-MTA is a potent inhibitor of spermidine and spermine synthases, key enzymes in the polyamine biosynthesis pathway.[1] Polyamines are essential for cell growth and proliferation, and their inhibition contributes to the cytostatic effects of 8-MTA.
-
Inhibition of the PI3K/Akt/mTOR Signaling Pathway: 8-MTA has been shown to inhibit the phosphorylation of Akt and the downstream ribosomal protein S6, key components of the pro-survival PI3K/Akt/mTOR pathway. This inhibition can lead to decreased cell proliferation and survival.
-
Downregulation of Cyclin D1: 8-MTA treatment has been observed to cause a down-regulation of cyclin D1, a crucial protein for cell cycle progression from G1 to S phase.
The following diagram illustrates the proposed signaling pathway affected by 8-MTA.
Caption: Signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize the effective concentrations of 8-MTA and its observed effects in different cell culture studies.
Table 1: Effect of 8-MTA on CHO Cell Growth [1]
| 8-MTA Concentration | Growth Rate Reduction |
| 150 µM | 30% |
| 250 µM | 44% |
| 350 µM | 50% |
| 450 µM | 50% |
Table 2: Time-Dependent Effect of 8-MTA on CHO Cell Growth [1]
| Time of Addition (hours) | Growth Rate Reduction |
| 48 | 44.7% |
| 84 | 19.6% |
| 108 | No significant difference |
Experimental Protocols
Preparation of 8-MTA Stock Solution
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO) or sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Inert gas (e.g., nitrogen or argon)
Protocol:
-
For DMSO Stock:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of 8-MTA crystalline solid.
-
Dissolve the 8-MTA in DMSO to a final concentration of 100 mg/mL (336.33 mM).[1] Ultrasonic treatment may be necessary to fully dissolve the compound.[1]
-
Purge the vial with an inert gas to minimize oxidation.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months, protected from light.[3]
-
-
For PBS Stock (for immediate use):
-
Dissolve the 8-MTA crystalline solid directly in sterile PBS (pH 7.2) to a concentration of approximately 10 mg/ml.
-
Ensure the compound is fully dissolved.
-
This aqueous solution is not recommended for long-term storage and should be used within one day.
-
Note: When diluting the DMSO stock solution into aqueous buffers or cell culture media, ensure the final concentration of DMSO is not toxic to the cells (typically <0.5%).
Cell Proliferation (MTT) Assay
This protocol is adapted for determining the effect of 8-MTA on cell proliferation.
Caption: Workflow for the MTT cell proliferation assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
8-MTA stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of 8-MTA in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the 8-MTA dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest 8-MTA concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[2]
-
Incubate the plate for 4-6 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.[2]
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of 8-MTA that inhibits cell growth by 50%).
Apoptosis (Annexin V) Assay
This protocol describes the detection of apoptosis induced by 8-MTA using Annexin V staining followed by flow cytometry.
Caption: Workflow for the Annexin V apoptosis assay.
Materials:
-
Cells treated with 8-MTA and control cells
-
Cold PBS
-
Annexin V Binding Buffer
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
Flow cytometer
Protocol:
-
Seed cells and treat with the desired concentrations of 8-MTA for the appropriate time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the analysis of cell cycle distribution in response to 8-MTA treatment using propidium iodide staining and flow cytometry.
Caption: Workflow for cell cycle analysis using propidium iodide.
Materials:
-
Cells treated with 8-MTA and control cells
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed and treat cells with 8-MTA as for other assays.
-
Harvest the cells and wash them twice with PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 5 mL of cold 70% ethanol dropwise to fix the cells.[6]
-
Incubate the cells on ice or at 4°C for at least 1 hour. Cells can be stored in ethanol at -20°C for several weeks.[6]
-
Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.
-
Incubate the cells for at least 4 hours at 4°C in the dark.[6]
-
Analyze the DNA content by flow cytometry.
-
Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.
References
- 1. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing 8-Methylthio-adenosine to Interrogate S-adenosylmethionine Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
S-adenosylmethionine (SAM) is a universal methyl group donor essential for the methylation of a vast array of biomolecules, including proteins, DNA, RNA, and small molecules. The enzymes that catalyze these reactions, known as methyltransferases (MTases), are critical regulators of numerous cellular processes. Dysregulation of MTase activity is implicated in a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Consequently, MTases are a significant class of therapeutic targets.
8-Methylthio-adenosine (8-MTA) is a sulfur-containing analog of adenosine that serves as a valuable chemical probe for studying SAM-dependent methyltransferases. Structurally similar to S-adenosyl-L-homocysteine (SAH), the product of the methylation reaction, and to SAM itself, 8-MTA can act as a competitive inhibitor at the SAM binding site of many MTases. This property makes it a powerful tool for elucidating the function and regulation of these enzymes, as well as for the development of novel therapeutic agents. These application notes provide detailed protocols and data for utilizing 8-MTA and its derivatives in the study of SAM analogs and methyltransferase activity.
Mechanism of Action: Competitive Inhibition
8-MTA exerts its effects by competing with the endogenous cofactor, SAM, for the binding pocket of methyltransferases. By occupying the active site, 8-MTA prevents the binding of SAM and the subsequent transfer of a methyl group to the substrate. This mode of action makes it an effective tool for inhibiting methyltransferase activity in both biochemical and cellular assays.
Data Presentation
The inhibitory activity of thioadenosine-containing compounds has been demonstrated against a range of protein arginine methyltransferases (PRMTs). The following table summarizes the half-maximal inhibitory concentration (IC50) values for a pan-PRMT inhibitor, II757, which incorporates a thioadenosine moiety.[1] This data illustrates the potential of thioadenosine analogs as potent inhibitors of this important class of enzymes.
| Enzyme | IC50 (nM) |
| PRMT1 | 16 |
| PRMT2 | 10.3 |
| PRMT3 | 555 |
| PRMT4 | 5.05 |
| PRMT5 | 22.2 |
| PRMT6 | 9.4 |
| PRMT7 | 370 |
| PRMT8 | 10.1 |
Table 1: Inhibitory activity of a thioadenosine-containing pan-PRMT inhibitor (II757) against various PRMTs.[1] Data was obtained using a radioisotope 3H-AdoMet methyltransferase assay.[1]
Experimental Protocols
Protocol 1: In Vitro Methyltransferase Activity Assay (SAHH-Coupled Fluorescence Assay)
This protocol describes a continuous, fluorescence-based assay to measure methyltransferase activity and its inhibition by 8-MTA. The assay relies on the detection of SAH, which is produced during the methylation reaction. SAH is hydrolyzed by SAH hydrolase (SAHH) to homocysteine, which then reacts with a fluorogenic probe to produce a fluorescent signal.
Materials:
-
Methyltransferase of interest
-
Methyltransferase substrate (e.g., a peptide or protein)
-
S-adenosylmethionine (SAM)
-
This compound (8-MTA)
-
S-adenosyl-L-homocysteine hydrolase (SAHH)
-
ThioGlo™ fluorescent probe
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM DTT)
-
384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 8-MTA in a suitable solvent (e.g., DMSO or water).
-
Prepare serial dilutions of 8-MTA in Assay Buffer.
-
Prepare solutions of the methyltransferase, substrate, SAM, SAHH, and ThioGlo™ in Assay Buffer at the desired concentrations.
-
-
Assay Setup:
-
To the wells of a 384-well plate, add the methyltransferase and the varying concentrations of 8-MTA.
-
Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Detection:
-
Prepare a reaction mix containing the substrate, SAM, SAHH, and ThioGlo™.
-
Initiate the reaction by adding the reaction mix to all wells.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence (Excitation/Emission ~380/500 nm for ThioGlo™) over time at a constant temperature (e.g., 30°C).
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Subtract the background rate (no enzyme) from all other rates.
-
Normalize the rates to the no-inhibitor control.
-
Plot the normalized rates against the logarithm of the 8-MTA concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Assay for Assessing Protein Methylation
This protocol outlines a method to assess the impact of 8-MTA on protein methylation within a cellular context using Western blotting.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound (8-MTA)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for a methylated protein (e.g., anti-H3K4me3, anti-PRMT5-methylated substrates) and a loading control (e.g., anti-actin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of 8-MTA for the desired duration (e.g., 24-72 hours). Include a vehicle-treated control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the protein of interest and the loading control.
-
Normalize the intensity of the target protein to the loading control.
-
Compare the levels of protein methylation in 8-MTA-treated samples to the vehicle-treated control.
-
Conclusion
This compound is a versatile and valuable tool for the study of SAM-dependent methyltransferases. Its ability to act as a competitive inhibitor allows for the interrogation of enzyme function, the validation of therapeutic targets, and the screening for novel inhibitors. The protocols provided herein offer a starting point for researchers to utilize 8-MTA and its analogs to advance our understanding of the critical role of methylation in health and disease.
References
Application Note and Protocol for HPLC Analysis of 8-Methylthio-adenosine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methylthio-adenosine (8-MTA) is a naturally occurring modified nucleoside, a sulfur-containing derivative of adenosine. It is an important byproduct of polyamine biosynthesis and is involved in various cellular processes. The enzyme methylthioadenosine phosphorylase (MTAP) plays a crucial role in the salvage of both adenine and methionine from 8-MTA. In certain cancers, the gene for MTAP is deleted, leading to an accumulation of 8-MTA. This accumulation has been shown to create a therapeutic vulnerability by inhibiting the function of protein arginine methyltransferase 5 (PRMT5), a key enzyme involved in cell growth and survival.[1][2][3] Therefore, the accurate quantification of 8-MTA in biological samples is of significant interest for cancer research, drug development, and clinical diagnostics.
This document provides a detailed application note and protocol for the analysis of 8-MTA in biological samples using High-Performance Liquid Chromatography (HPLC) with UV detection.
Quantitative Data Summary
The following table summarizes typical performance characteristics of HPLC methods for the analysis of 8-MTA and related nucleosides. The values are compiled from various validated methods and should be used as a general guideline. Method-specific validation is required for precise determination of these parameters.
| Parameter | Typical Value Range |
| Limit of Detection (LOD) | 0.01 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 30 ng/mL |
| Linearity (r²) | ≥ 0.995 |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Recovery | 85 - 115% |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) from Plasma/Serum
This protocol describes a general procedure for the extraction and purification of 8-MTA from plasma or serum samples prior to HPLC analysis.
Materials:
-
Plasma or serum samples
-
SPE cartridges (e.g., C18 or a polymeric reversed-phase sorbent)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Sodium hydroxide
-
Internal Standard (IS) solution (e.g., a structurally similar, non-endogenous nucleoside)
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment: Thaw plasma/serum samples on ice. For a 1 mL sample, add a known amount of internal standard. Dilute the sample with 1 mL of 0.1 M sodium hydroxide. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Place the SPE cartridges on the vacuum manifold. Condition the cartridges by passing 3 mL of methanol followed by 3 mL of water. Do not allow the cartridges to dry out.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 3 mL of water to remove polar interferences.
-
Elution: Elute the 8-MTA and the internal standard with 2 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature. Reconstitute the residue in a known volume (e.g., 200 µL) of the HPLC mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial. The sample is now ready for injection.
HPLC Method for this compound Analysis
This section outlines a typical reversed-phase HPLC method for the quantification of 8-MTA.
Instrumentation:
-
HPLC system with a UV detector
-
C18 or C8 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic, pH adjusted to 5.5 |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | 0-5 min: 5% B; 5-15 min: 5-30% B; 15-20 min: 30-5% B; 20-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 260 nm |
| Retention Time (approx.) | 8-12 minutes for 8-MTA (highly dependent on exact conditions) |
Method Validation Parameters: To ensure the reliability of the analytical data, the HPLC method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of 8-MTA in biological samples.
Signaling Pathway: 8-MTA and PRMT5 Inhibition
In cells with a deletion of the MTAP gene, 8-MTA accumulates and acts as an endogenous inhibitor of PRMT5. This leads to a reduction in the symmetric dimethylation of arginine residues on target proteins, affecting various cellular processes such as mRNA splicing.
References
Application Notes & Protocols: Developing an Oral Formulation of 8-Methylthio-adenosine for Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-Methylthio-adenosine (8-MTA) is a naturally occurring sulfur-containing nucleoside derived from S-adenosylmethionine (SAM) during polyamine synthesis. It has garnered significant interest in oncology and immunology research. 8-MTA is known to accumulate in tumors with methylthioadenosine phosphorylase (MTAP) deletions, a common occurrence in many cancers. This accumulation can be exploited for therapeutic purposes, as it has been shown to inhibit tumor cell proliferation and modulate the tumor microenvironment.[1][2][3] The development of a robust oral formulation is crucial for conducting preclinical in vivo studies to evaluate its efficacy, pharmacokinetics, and safety.
These application notes provide a comprehensive guide to developing a simple, effective oral formulation of 8-MTA for animal studies, focusing on pre-formulation analysis, formulation protocols, and essential in vivo procedures.
Pre-formulation Studies
A thorough understanding of the physicochemical properties of 8-MTA is the first step in formulation development.[4] This data informs the strategy for creating a stable and bioavailable oral dosage form.
Physicochemical Properties of this compound
Key properties of 8-MTA are summarized below. Limited public data on solubility and stability necessitates empirical determination.
| Property | Value / Data | Significance for Oral Formulation |
| Molecular Formula | C₁₁H₁₅N₅O₃S | Essential for calculating molarity and dose. |
| Molecular Weight | 297.34 g/mol | Used for all concentration and dosing calculations. |
| Appearance | White to off-white crystalline powder | Provides a baseline for visual inspection of purity and stability. |
| Aqueous Solubility | Poorly soluble (Requires empirical testing) | Low solubility is a major hurdle for oral absorption and may necessitate enabling formulations. |
| LogP (Predicted) | ~0.5 - 1.0 | Suggests moderate lipophilicity, which can be favorable for membrane permeation. |
| pKa (Predicted) | ~3.5 (adenine N1), ~12.5 (ribose hydroxyls) | Indicates ionization state at different physiological pH values, affecting solubility and absorption. |
| Stability | Requires empirical testing | Susceptible to degradation (e.g., hydrolysis) under certain pH and temperature conditions. |
Experimental Protocol: Solubility Screening
Objective: To determine the solubility of 8-MTA in various pharmaceutically acceptable vehicles to select a suitable system for oral delivery.
Methodology:
-
Add an excess amount of 8-MTA powder to 1 mL of each test vehicle in separate glass vials.
-
Agitate the vials at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particles.
-
Analyze the concentration of 8-MTA in the filtrate using a validated analytical method, such as HPLC-UV.
-
Perform the experiment in triplicate for each vehicle.
Data Presentation:
| Vehicle | pH (if aqueous) | Mean Solubility (mg/mL) ± SD | Remarks |
| Deionized Water | ~6.5 | [Insert Experimental Data] | Baseline solubility. |
| Phosphate Buffered Saline (PBS) | 7.4 | [Insert Experimental Data] | Simulates physiological pH. |
| 0.5% (w/v) Methylcellulose in Water | ~6.5 | [Insert Experimental Data] | Common vehicle for suspensions. |
| 5% (v/v) Dimethyl Sulfoxide (DMSO) | N/A | [Insert Experimental Data] | Co-solvent to enhance solubility. |
| 20% (w/v) Hydroxypropyl-β-Cyclodextrin | ~6.5 | [Insert Experimental Data] | Solubilizing agent for poorly soluble compounds. |
| Corn Oil | N/A | [Insert Experimental Data] | Lipid-based vehicle option. |
Formulation Development Workflow
For preclinical studies, a simple oral suspension is often the most practical and rapid formulation approach, especially when dealing with compounds that have low aqueous solubility.[4]
Experimental Protocol: Preparation of an Oral Suspension (10 mg/mL)
Objective: To prepare a homogeneous and dose-accurate oral suspension of 8-MTA for administration via gavage.
Materials:
-
This compound (API)
-
Vehicle: 0.5% (w/v) Methylcellulose with 0.1% (v/v) Tween 80 in sterile water
-
Mortar and pestle
-
Spatula
-
Calibrated balance
-
Graduated cylinder
-
Stir plate and magnetic stir bar
-
Amber glass vial for storage
Methodology:
-
Vehicle Preparation:
-
Heat approximately one-third of the final volume of sterile water to 60-70°C.
-
Slowly sprinkle the required amount of methylcellulose onto the hot water while stirring vigorously to disperse it.
-
Add the remaining volume of cold (2-5°C) sterile water and continue stirring until a clear, uniform solution is formed.
-
Add Tween 80 to the vehicle solution and mix thoroughly. Allow the solution to equilibrate to room temperature.
-
-
API Weighing: Accurately weigh the required amount of 8-MTA powder based on the target concentration (10 mg/mL) and final volume.
-
Levigation: Transfer the weighed 8-MTA powder to a mortar. Add a small volume of the prepared vehicle and triturate with the pestle to form a smooth, uniform paste. This step is critical to break down agglomerates and ensure proper wetting of the API.
-
Suspension Formation: Gradually add the remaining vehicle to the mortar in small portions while continuously stirring and mixing.
-
Homogenization: Transfer the mixture to the final storage vial containing a magnetic stir bar. Stir for at least 30 minutes to ensure complete homogenization.
-
Storage: Store the suspension in a labeled, light-resistant amber vial at 2-8°C. Always re-suspend by vortexing or stirring vigorously before each use.
In Vivo Animal Study Protocols
The developed formulation must be suitable for administration to animals and allow for the evaluation of its pharmacokinetic and pharmacodynamic properties.
Experimental Protocol: Oral Administration (Gavage) in Mice
Objective: To accurately administer the 8-MTA oral suspension directly into the stomach of a mouse.
Materials:
-
Mouse scale
-
8-MTA suspension (re-suspended immediately before use)
-
Appropriate syringe (e.g., 1 mL)
-
Flexible, bulb-tipped gavage needle (20-22 gauge for adult mice).[5]
-
70% ethanol for disinfection
Methodology:
-
Dose Calculation: Weigh the mouse and calculate the required administration volume based on its weight and the target dose (e.g., mg/kg). The maximum recommended dosing volume for a mouse is typically 10 mL/kg.[6][7]
-
Preparation: Draw the calculated volume of the homogenized suspension into the syringe. Ensure there are no air bubbles.
-
Animal Restraint: Restrain the mouse firmly by scruffing the neck and back skin to immobilize the head and prevent movement. The head should be slightly extended to create a straight line through the neck and esophagus.[6][8]
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.[5][7] If resistance is felt, withdraw and reposition.
-
Administration: Once the needle is in the esophagus (pre-measured to the last rib), slowly depress the syringe plunger to deliver the formulation.[5]
-
Withdrawal & Monitoring: After administration, gently remove the needle along the same path. Return the animal to its cage and monitor for at least 10-15 minutes for any signs of respiratory distress or adverse reaction.[5][6]
Data Presentation: Dosing Calculation Table
| Animal ID | Body Weight (g) | Target Dose (mg/kg) | Formulation Conc. (mg/mL) | Calculated Volume (mL) |
| Mouse 1 | 22.5 | 50 | 10 | 0.113 |
| Mouse 2 | 23.1 | 50 | 10 | 0.116 |
| Mouse 3 | 21.9 | 50 | 10 | 0.110 |
Pharmacokinetic (PK) Study Workflow
A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of 8-MTA when delivered orally.[9]
Signaling Pathway Analysis
8-MTA accumulation in MTAP-deficient cells primarily impacts protein arginine methylation by inhibiting Protein Arginine Methyltransferase 5 (PRMT5).[1][10] This leads to downstream effects on gene expression, cell cycle, and survival.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tango Therapeutics Stock Soars Pre-Market On $225M Financing, Positive Study Data For Cancer Therapy [stocktwits.com]
- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. uq.edu.au [uq.edu.au]
- 8. instechlabs.com [instechlabs.com]
- 9. Pk/bio-distribution | MuriGenics [murigenics.com]
- 10. Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry-Based Identification of 8-Methylthio-adenosine Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methylthio-adenosine (8-MTA) is a naturally occurring modified nucleoside that plays a crucial role in various biological processes, including polyamine metabolism, bacterial quorum sensing, and adenine salvage pathways.[1][2] The enzyme 5'-methylthioadenosine phosphorylase (MTAP) metabolizes the related compound 5'-methylthioadenosine (MTA), and the deletion of the MTAP gene in various cancers leads to the accumulation of MTA.[3] This accumulation can have significant effects on tumor progression.[4] Mass spectrometry (MS) has emerged as a powerful analytical technique for the sensitive and specific identification and quantification of 8-MTA and its complexes in biological matrices.[3] This document provides detailed application notes and protocols for the analysis of 8-MTA complexes using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize the quantitative parameters for the analysis of methylthioadenosine (MTA) using LC-MS/MS, as reported in the literature. These values can serve as a benchmark for researchers developing their own assays.
Table 1: Calibration and Linearity for MTA and Related Analytes
| Analyte | Linear Range | Upper Limit Extension | Reference |
| Methylthioadenosine (MTA) | 2 nM - 100 nM | 250 nM (by monitoring M+1 isotopologue) | |
| S-adenosylmethionine (SAM) | 100 nM - 10,000 nM | Not Applicable |
Table 2: Detection and Quantification Limits for MTA
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 62.5 pM | [3] |
| Lower Limit of Quantification (LLOQ) | 2 nM | [3] |
Experimental Protocols
Protocol 1: General Sample Preparation for Mass Spectrometry Analysis
This protocol outlines general steps for preparing biological samples for mass spectrometry. It is crucial to optimize these steps for your specific sample type and experimental goals.
Materials:
-
Lysis Buffer (e.g., RIPA buffer, or a user-defined buffer appropriate for the target protein complex)
-
Protease and phosphatase inhibitor cocktails
-
Solvents (e.g., methanol, acetonitrile, water - all LC-MS grade)
-
Formic acid
-
2 mL mass spectrometry vials with screw caps and septa[5]
Procedure:
-
Sample Lysis and Protein Extraction:
-
For cultured cells or tissues, lyse the samples in an appropriate lysis buffer containing protease and phosphatase inhibitors to prevent degradation and dephosphorylation of target proteins.[6]
-
Sonication or other mechanical disruption methods may be required for complete lysis.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble proteins.
-
-
Analyte Concentration:
-
Solvent Preparation:
-
Dissolve or dilute the sample in a volatile solvent compatible with electrospray ionization (ESI), such as methanol, acetonitrile, or water, or a combination of these.[5]
-
If acidification is needed, use formic acid. Avoid using trifluoroacetic acid (TFA) as it can cause ion suppression.[5]
-
Avoid non-volatile solvents like DMSO if possible, or ensure they are diluted at least 20-fold.[5]
-
-
Filtration:
-
If any precipitate forms after dilution, filter the sample to prevent blockages in the LC system.[5]
-
-
Vialing:
-
Transfer the final prepared sample to a standard 2 mL mass spectrometry vial with a soft septum.[5]
-
Protocol 2: Quantitative Analysis of 8-MTA in Cell Lysates by LC-MS/MS
This protocol is adapted from methods developed for the quantification of MTA and can be applied to 8-MTA with appropriate optimization.[3]
Materials:
-
Cell culture reagents
-
Phosphate-buffered saline (PBS)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Stable isotope-labeled internal standard (e.g., ¹³C₅-MTA)[4]
-
Reversed-phase C18 column
Procedure:
-
Cell Culture and Harvesting:
-
Culture cells under desired experimental conditions.
-
Wash the cells with ice-cold PBS to remove media components.
-
Harvest the cells by scraping or trypsinization, followed by centrifugation.
-
-
Metabolite Extraction:
-
Resuspend the cell pellet in a known volume of ice-cold extraction solvent (e.g., 80% methanol).
-
Include a stable isotope-labeled internal standard in the extraction solvent for accurate quantification.[4]
-
Vortex the mixture vigorously and incubate on ice to precipitate proteins.
-
Centrifuge at high speed to pellet the precipitated protein.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto a reversed-phase C18 column for chromatographic separation.
-
Use a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile or methanol with 0.1% formic acid) to elute the analytes.
-
Perform mass spectrometric analysis using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[4]
-
Optimize the precursor and product ion transitions for 8-MTA and the internal standard.
-
-
Data Analysis:
-
Quantify the amount of 8-MTA in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Protocol 3: Identification of 8-MTA-Protein Complexes using Non-Denaturing Mass Spectrometry
This protocol is based on the methodology used to identify the complex between a transition state analogue and the enzyme EcMTAN.[7][8]
Materials:
-
Purified protein of interest
-
8-MTA
-
Ammonium acetate or other volatile buffer
-
Nano-electrospray ionization (nESI) source
-
High-resolution mass spectrometer (e.g., Q-TOF)
Procedure:
-
Complex Formation:
-
Incubate the purified protein with 8-MTA in a volatile buffer such as ammonium acetate to allow for complex formation. The buffer should be chosen to maintain the native structure of the protein complex.
-
-
Non-Denaturing Mass Spectrometry:
-
Introduce the sample into the mass spectrometer using a nano-electrospray ionization (nESI) source. nESI is a soft ionization technique that helps to preserve non-covalent interactions.[7]
-
Acquire mass spectra under non-denaturing (native) conditions. This typically involves using a higher pressure in the ion source and lower collision energies.
-
-
Data Analysis:
-
Analyze the resulting mass spectra to identify the mass of the intact protein-8-MTA complex.
-
The presence of a peak corresponding to the calculated mass of the complex provides evidence of the interaction.[7]
-
Visualizations
Caption: Experimental workflow for identifying 8-MTA complexes.
Caption: Simplified signaling pathways involving MTA.
Caption: Logic for quantitative and qualitative MS analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 5'-methylthioadenosine nucleosidase (thale cress) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. A complex of methylthioadenosine/S-adenosylhomocysteine nucleosidase, transition state analogue and nucleophilic water identified by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A complex of methylthioadenosine/S-adenosylhomocysteine nucleosidase, transition state analogue, and nucleophilic water identified by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 8-Methylthio-adenosine (MTA) in the Study of MTAP Deficient Tumors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methylthioadenosine phosphorylase (MTAP) is a critical enzyme in the methionine salvage pathway. The gene encoding MTAP is frequently co-deleted with the tumor suppressor gene CDKN2A in a significant portion of human cancers, including non-small cell lung cancer, pancreatic cancer, and glioblastoma. This homozygous deletion of MTAP leads to the intracellular accumulation of its substrate, 5'-deoxy-5'-methylthioadenosine (MTA).
The accumulation of MTA creates a unique metabolic vulnerability in cancer cells. MTA acts as a competitive inhibitor of S-adenosylmethionine (SAM), the universal methyl donor, leading to the partial inhibition of various methyltransferases. Notably, Protein Arginine Methyltransferase 5 (PRMT5) has been identified as a key enzyme whose activity is moderately inhibited by the elevated MTA levels in MTAP-deficient cells. This renders these tumor cells synthetically lethal to further PRMT5 inhibition, creating a promising therapeutic window.
These application notes provide an overview of the role of MTA in MTAP-deficient tumors and detail protocols for studying a novel class of drugs known as MTA-cooperative PRMT5 inhibitors.
The MTA-PRMT5 Axis: A Therapeutic Target
In normal cells, MTAP efficiently metabolizes MTA, keeping its intracellular concentration low. However, in MTAP-deficient tumor cells, the accumulation of MTA leads to the formation of a stable PRMT5•MTA complex.[1][2][3] This complex is the specific target of a new generation of PRMT5 inhibitors, termed MTA-cooperative inhibitors (e.g., MRTX1719).[4][5][6] These compounds exhibit high selectivity for inhibiting PRMT5 in the presence of MTA, thus preferentially targeting MTAP-deleted cancer cells while sparing normal tissues.[6][7]
The inhibition of PRMT5 in MTAP-deficient cells leads to a cascade of downstream effects, including altered mRNA splicing, inhibition of cell proliferation, and ultimately, apoptosis.[1][8] A key biomarker for assessing PRMT5 activity is the level of symmetric dimethylarginine (SDMA) on substrate proteins, which is significantly reduced upon effective PRMT5 inhibition.[6][9]
Signaling Pathway and Therapeutic Strategy
The following diagram illustrates the synthetic lethal interaction between MTAP deletion and PRMT5 inhibition, and the mechanism of action of MTA-cooperative PRMT5 inhibitors.
Caption: MTAP/PRMT5 pathway and therapeutic intervention.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on MTA-cooperative PRMT5 inhibitors in MTAP-deficient tumor models.
Table 1: In Vitro Cell Viability
| Cell Line | MTAP Status | Compound | IC50 (nM) | Fold Selectivity (MTAPwt/MTAPdel) | Reference |
| HCT116 | Wild-Type | MRTX1719 | >10,000 | >70 | [6] |
| HCT116 | Deleted | MRTX1719 | ~140 | >70 | [6] |
| HT-29 | Wild-Type | MTDIA + AG-270 | >300,000 (individually) | ~1000-10,000 (synergistic shift) | [10] |
| HT-29 | Knockout | AG-270 | ~300,000 | ~1000-10,000 (synergistic shift) | [10] |
Table 2: In Vivo Tumor Growth Inhibition
| Xenograft Model | MTAP Status | Treatment | Tumor Growth Inhibition (%) | Reference |
| Various PDX models | Deleted | MRTX1719 | Significant antitumor activity | [1] |
| U87 | Deleted | 2FA + MTA | Significant inhibition vs. control | [11] |
| MTAP-/- xenografts | Deleted | AMG 193 | Tumor growth inhibition | [12] |
Experimental Protocols
Generation of Isogenic MTAP-Knockout Cell Lines using CRISPR/Cas9
This protocol describes the generation of MTAP-deficient cell lines from a wild-type parental line to create a controlled system for studying the effects of MTAP loss.
Materials:
-
Parental cancer cell line (e.g., HCT116, A549)
-
Lentiviral vectors expressing Cas9 and gRNA targeting MTAP
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Polybrene
-
Puromycin or other selection antibiotic
-
Single-cell cloning plates (96-well)
-
PCR primers for MTAP genotyping
-
Anti-MTAP antibody for Western blot
Workflow Diagram:
Caption: Workflow for generating MTAP-knockout cell lines.
Protocol:
-
gRNA Design and Cloning: Design and clone two or more gRNAs targeting early exons of the MTAP gene into a lentiviral vector.
-
Lentivirus Production: Co-transfect HEK293T cells with the gRNA vector, a Cas9-expressing vector, and packaging plasmids. Harvest the virus-containing supernatant after 48-72 hours.
-
Transduction: Transduce the parental cancer cell line with the lentivirus in the presence of polybrene (8 µg/mL).
-
Selection: After 24-48 hours, select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Single-Cell Cloning: After selection, perform limiting dilution or use fluorescence-activated cell sorting (FACS) to seed single cells into 96-well plates.
-
Clonal Expansion: Expand the single-cell clones into larger cultures.
-
Validation:
-
Genotyping: Extract genomic DNA from the expanded clones and perform PCR and Sanger sequencing to confirm the presence of indels in the MTAP gene.
-
Western Blot: Lyse the cells and perform a Western blot using an anti-MTAP antibody to confirm the absence of MTAP protein expression.
-
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of MTA-cooperative PRMT5 inhibitors on MTAP-wild-type versus MTAP-deficient cell lines.
Materials:
-
Isogenic MTAP+/+ and MTAP-/- cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
MTA-cooperative PRMT5 inhibitor (e.g., MRTX1719)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed both MTAP+/+ and MTAP-/- cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of medium. Allow cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the PRMT5 inhibitor. Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values.
Western Blot for SDMA Levels
This protocol is used to assess the pharmacodynamic effect of PRMT5 inhibitors by measuring the levels of symmetric dimethylarginine (SDMA), a direct marker of PRMT5 activity.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SDMA, anti-Vinculin or anti-Actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis and Protein Quantification: Lyse cells treated with the PRMT5 inhibitor for the desired time points. Quantify the protein concentration of the lysates.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the chemiluminescent substrate, and capture the signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with a loading control antibody (e.g., anti-Actin) to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the relative reduction in SDMA levels upon treatment.
In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the efficacy of MTA-cooperative PRMT5 inhibitors in a mouse xenograft model of MTAP-deficient cancer.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
MTAP-deficient cancer cell line
-
Matrigel (optional)
-
MTA-cooperative PRMT5 inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of MTAP-deficient cancer cells (e.g., 1-5 million cells) in PBS or a mixture with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume using calipers once the tumors are palpable. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a certain average size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer the PRMT5 inhibitor and vehicle control according to the predetermined dosing schedule (e.g., daily oral gavage).
-
Monitoring: Continue to measure tumor volume and body weight regularly throughout the study. Monitor the animals for any signs of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot for SDMA, immunohistochemistry).
-
Data Analysis: Plot the average tumor growth curves for each group and perform statistical analysis to determine the efficacy of the treatment.
Conclusion
The selective targeting of the MTA-PRMT5 axis in MTAP-deficient tumors represents a significant advancement in precision oncology. The protocols and information provided here offer a framework for researchers to investigate this therapeutic strategy further. The use of MTA-cooperative PRMT5 inhibitors, in conjunction with robust preclinical models and pharmacodynamic assays, will be crucial in advancing these promising therapies into the clinic.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
- 4. MTA-cooperative PRMT5 inhibitors enhance T cell-mediated antitumor activity in MTAP-loss tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Specific Targeting of MTAP-deleted Tumors with a Combination of 2′-Fluoroadenine and 5′-Methylthioadenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
Application Notes and Protocols for Studying 8-Methylthio-adenosine in Liver Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methods to study the role of 8-Methylthio-adenosine (8-MTA) in liver cells. The following sections detail protocols for the quantification of 8-MTA, analysis of its effects on cellular signaling, and assessment of its impact on cell biology.
Introduction
This compound (8-MTA) is a sulfur-containing nucleoside that plays a crucial role in polyamine metabolism and S-adenosylmethionine (SAMe) salvage pathways.[1] The enzyme methylthioadenosine phosphorylase (MTAP) is central to regulating intracellular 8-MTA levels by catalyzing its phosphorolytic cleavage.[2][3] Deletion or silencing of the MTAP gene is a common event in various cancers, leading to the accumulation of 8-MTA.[2][3] This accumulation has been shown to have profound effects on cellular processes such as proliferation, apoptosis, and sensitivity to chemotherapeutic agents in liver cells.[2][3] The study of 8-MTA in liver cells is critical for understanding liver pathology and for the development of novel therapeutic strategies.
Section 1: Quantification of Intracellular 8-MTA, SAMe, and SAH
A key aspect of studying 8-MTA is the accurate measurement of its intracellular concentration, as well as the related metabolites S-adenosylmethionine (SAMe) and S-adenosylhomocysteine (SAH).
Experimental Protocol: HPLC-based Quantification
This protocol describes the quantification of 8-MTA, SAMe, and SAH in liver cell extracts using High-Performance Liquid Chromatography (HPLC).[2]
Materials:
-
Liver cells (e.g., SK-Hep1, HepG2)
-
Methanol:1 M acetic acid (80:20 v/v)
-
Buffer A: 110 mM ammonium formate, 4 mM heptanosulphonic acid, pH 4
-
Spherisorb ODS-2 column (2 x 250 mm, 5 µm)
-
HPLC system
Procedure:
-
Harvest and wash liver cells.
-
Homogenize cell pellets in methanol:1 M acetic acid (80:20 v/v).
-
Sonicate the samples to ensure complete cell lysis.
-
Centrifuge the extracts at 24,100 x g for 5 minutes at 4°C.
-
Collect the supernatant. Re-extract the pellet twice with the same buffer.
-
Pool the supernatants and evaporate the solvent.
-
Resuspend the residue in 50 µl of Buffer A.
-
Analyze the samples on a Spherisorb ODS-2 column equilibrated in Buffer A using an HPLC system.[2]
Quantitative Data Summary
| Cell Line | Genotype | Intracellular 8-MTA (pmol/mg protein) | Intracellular SAMe (pmol/mg protein) | Intracellular SAH (pmol/mg protein) | Reference |
| SK-Hep1 | MTAP-deficient | ~120 | ~1100 | ~150 | [2] |
| SK-Hep1+ | MTAP-expressing | ~60 | ~1000 | ~140 | [2] |
| HepG2 | MTAP-expressing | ~40 | Not Reported | Not Reported | [2] |
| Mouse Liver (WT) | MTAP+/+ | 4.2 ± 1.1 | 38 ± 6.12 | 12 ± 1.5 | [4] |
| Mouse Liver (LPS-treated) | MTAP+/+ | Increased | Decreased | Decreased | [4] |
Section 2: Analysis of 8-MTA-Mediated Signaling Pathways
8-MTA has been shown to influence key signaling pathways in liver cells, including the ERK/MAPK and NF-κB pathways.
Experimental Workflow: Investigating 8-MTA Signaling
Figure 1. Experimental workflow for studying 8-MTA signaling in liver cells.
Experimental Protocol: Western Blotting for ERK Phosphorylation
This protocol details the analysis of ERK1/2 phosphorylation in response to 8-MTA treatment.[2]
Materials:
-
Liver cells (e.g., AML12)
-
8-MTA
-
Radioimmune precipitation assay (RIPA) buffer
-
Protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Seed AML12 cells and allow them to adhere.
-
Treat cells with increasing concentrations of 8-MTA for a specified time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
Signaling Pathway Diagram: 8-MTA and ERK/NF-κB Activation
Accumulation of 8-MTA due to MTAP deficiency has been shown to promote the phosphorylation of ERK1/2 and the activation of the NF-κB pathway.[2][5]
Figure 2. 8-MTA-mediated signaling in liver cells.
Section 3: Proteomic and Methylproteomic Analysis
To understand the global cellular changes induced by 8-MTA, proteomic and methylproteomic analyses can be performed.
Experimental Protocol: iTRAQ-based Quantitative Proteomics
This protocol outlines the use of isobaric tags for relative and absolute quantitation (iTRAQ) to compare the proteomes of MTAP-deficient and MTAP-expressing liver cells.[2][6]
Materials:
-
SK-Hep1 (MTAP-deficient) and SK-Hep1+ (MTAP-expressing) cells
-
RIPA buffer
-
Protease inhibitors
-
iTRAQ 8-PLEX labeling kit
-
LC-MS/MS system
Procedure:
-
Grow and harvest SK-Hep1 and SK-Hep1+ cells.
-
Extract proteins using RIPA buffer with protease inhibitors.
-
Perform protein digestion with trypsin.
-
Label the resulting peptides from each cell line with different iTRAQ reagents according to the manufacturer's protocol.
-
Pool the labeled peptide samples.
-
Analyze the pooled sample by LC-MS/MS.
-
Process the MS data using appropriate software (e.g., ProteinPilot) to identify and quantify differentially expressed proteins.[6]
Quantitative Data Summary: Effect of 8-MTA on Protein Expression
| Protein | Change in MTAP-deficient vs. MTAP-expressing cells | Putative Function | Reference |
| KRT8 | Upregulated | Associated with chronic liver damage | [2] |
| KRT18 | Upregulated | Associated with chronic liver damage | [2] |
| APEX1 | Altered Expression | DNA repair, potential role in drug resistance | [2] |
| TGM2 | Altered Expression | Transglutaminase, potential role in drug resistance | [2] |
| p27kip1 | Downregulated | Cell cycle inhibitor | [3] |
Section 4: Functional Assays
To assess the functional consequences of altered 8-MTA levels, various cell-based assays can be employed.
Experimental Protocol: Cell Proliferation Assay
This protocol measures the effect of 8-MTA on the proliferation rate of liver cancer cells.
Materials:
-
SK-Hep1 cells
-
Complete growth medium
-
8-MTA
-
Cell proliferation assay kit (e.g., MTT, WST-1)
-
96-well plates
-
Plate reader
Procedure:
-
Seed SK-Hep1 cells in 96-well plates at a low density.
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of 8-MTA.
-
Incubate for different time points (e.g., 24, 48, 72 hours).
-
At each time point, add the proliferation reagent (e.g., MTT) to the wells and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cell proliferation rate relative to untreated control cells.
Experimental Protocol: Drug Sensitivity Assay
This protocol assesses how 8-MTA influences the sensitivity of liver cancer cells to chemotherapeutic drugs like doxorubicin.
Materials:
-
SK-Hep1 cells
-
Complete growth medium
-
8-MTA
-
Doxorubicin
-
Cell viability assay kit (e.g., CellTiter-Glo)
-
96-well plates
-
Luminometer
Procedure:
-
Seed SK-Hep1 cells in 96-well plates.
-
Treat cells with a fixed concentration of 8-MTA (or vehicle control) for 24 hours.
-
Add serial dilutions of doxorubicin to the wells.
-
Incubate for an additional 48-72 hours.
-
Measure cell viability using a luminescent cell viability assay.
-
Plot the dose-response curves and calculate the IC50 values for doxorubicin in the presence and absence of 8-MTA.
Conclusion
The methods described in these application notes provide a robust framework for investigating the multifaceted roles of this compound in liver cell biology. By combining quantitative metabolite analysis, detailed signaling pathway investigation, global proteomic profiling, and functional cellular assays, researchers can gain deeper insights into the mechanisms by which 8-MTA influences liver health and disease, paving the way for the identification of new therapeutic targets and strategies.
References
- 1. magistralbr.caldic.com [magistralbr.caldic.com]
- 2. Methylthioadenosine (MTA) Regulates Liver Cells Proteome and Methylproteome: Implications in Liver Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methylthioadenosine (MTA) Regulates Liver Cells Proteome and Methylproteome: Implications in Liver Biology and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
- 6. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
Troubleshooting & Optimization
stability of 8-Methylthio-adenosine in solution and storage conditions
Welcome to the technical support center for 8-Methylthio-adenosine (8-MTA). This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of 8-MTA in solution and under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (8-MTA), and how is it different from 5'-Methylthioadenosine (5'-MTA)?
A1: this compound is a modified nucleoside, an analogue of adenosine, where a methylthio (-SCH3) group is attached to the 8th position of the purine ring. It is important to distinguish it from its isomer, 5'-Methylthioadenosine (5'-MTA), where the methylthio group is attached to the 5' carbon of the ribose sugar. While structurally similar, this positional difference can lead to different biological activities and chemical properties. 8-MTA and its analogs are often investigated for their potential as vasodilators and in cancer research.
Q2: What are the recommended storage conditions for solid this compound?
Q3: How should I prepare and store stock solutions of this compound?
A3: For preparing stock solutions, it is recommended to use polar solvents. Based on the solubility of the related compound 5'-MTA, suitable solvents include DMSO and PBS (pH 7.2). For long-term storage, it is best practice to aliquot stock solutions to avoid repeated freeze-thaw cycles. Recommendations for 5'-MTA solutions, which can be used as a guideline, are to store them at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of 8-MTA in solution due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that stock solutions have been stored at the recommended temperature (-80°C or -20°C) and protected from light.
-
Avoid Freeze-Thaw Cycles: Use freshly prepared solutions or aliquots that have undergone minimal freeze-thaw cycles.
-
Assess Solution Age: If solutions are older than the recommended storage period (e.g., >1 month at -20°C or >6 months at -80°C for the analogous 5'-MTA), consider preparing a fresh stock.
-
Perform a Stability Check: If degradation is suspected, it is advisable to perform a stability analysis using a suitable analytical method like HPLC or LC-MS/MS to determine the concentration and purity of the 8-MTA solution.
-
Issue 2: Difficulty dissolving this compound.
-
Possible Cause: Use of an inappropriate solvent.
-
Troubleshooting Steps:
-
Solvent Selection: this compound is a polar molecule and is expected to be soluble in polar solvents.[1] Based on data for the similar compound 5'-MTA, solvents such as DMSO and PBS (pH 7.2) are recommended.
-
Solubility Data for a Related Compound (5'-MTA):
-
DMSO: ~20 mg/mL
-
PBS (pH 7.2): ~10 mg/mL
-
-
Gentle Warming and Sonication: To aid dissolution, gentle warming (not exceeding 40°C) and brief sonication can be employed. However, be cautious as excessive heat can promote degradation.
-
Quantitative Data Summary
The following tables summarize solubility and recommended storage conditions for the analogous compound 5'-Methylthioadenosine, which can be used as a guideline for this compound.
Table 1: Solubility of 5'-Methylthioadenosine
| Solvent | Approximate Solubility |
| DMSO | 20 mg/mL |
| PBS (pH 7.2) | 10 mg/mL |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Light Protection |
| Solid | -20°C | ≥ 4 years | Recommended |
| Stock Solution | -80°C | Up to 6 months | Yes |
| Stock Solution | -20°C | Up to 1 month | Yes |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general method for determining the stability of 8-MTA in a specific solvent and at a given temperature.
-
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., DMSO, PBS, cell culture medium)
-
HPLC or LC-MS/MS system
-
Appropriate analytical column (e.g., C18)
-
Mobile phase reagents (e.g., acetonitrile, water, formic acid/ammonium acetate)
-
Temperature-controlled incubator/water bath
-
Autosampler vials
-
-
Procedure:
-
Prepare a stock solution of 8-MTA of a known concentration (e.g., 10 mM) in the solvent of interest.
-
Immediately after preparation (T=0), take an aliquot of the solution, dilute it to a suitable concentration for analysis, and inject it into the HPLC or LC-MS/MS system to determine the initial peak area or concentration.
-
Dispense aliquots of the remaining stock solution into several sealed vials.
-
Place the vials in a temperature-controlled environment (e.g., 4°C, 25°C, 37°C).
-
At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), retrieve one vial from each temperature condition.
-
Analyze the samples by HPLC or LC-MS/MS, ensuring the same analytical method is used as for the T=0 sample.
-
Record the peak area or concentration of 8-MTA at each time point.
-
-
Data Analysis:
-
Calculate the percentage of 8-MTA remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining 8-MTA against time for each storage condition.
-
Determine the time at which the concentration of 8-MTA drops below a certain threshold (e.g., 90%) to establish its shelf life under those conditions.
-
Visualizations
References
Technical Support Center: Optimizing 8-Methylthio-adenosine (8-MTA) in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 8-Methylthio-adenosine (8-MTA) in cell culture experiments. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure the successful optimization of your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (8-MTA) and what is its primary mechanism of action in cell culture?
This compound (8-MTA) is a naturally occurring sulfur-containing nucleoside, a derivative of adenosine.[1] In cell culture, its primary mechanism of action is as a potent agonist of adenosine receptors, particularly the A2A and A2B subtypes.[2] Activation of these Gs-coupled receptors leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA).[3] This signaling cascade can influence a variety of cellular processes, including proliferation, inflammation, and apoptosis.[4][5]
Q2: What is a typical starting concentration range for 8-MTA in cell culture experiments?
The optimal concentration of 8-MTA is highly cell-type dependent. However, a common starting range reported in the literature for various cell lines, such as Chinese Hamster Ovary (CHO) cells, is between 150 µM and 450 µM.[6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q3: How should I prepare and store a stock solution of 8-MTA?
8-MTA is soluble in organic solvents like DMSO and in aqueous buffers.[7] For a stock solution, dissolving 8-MTA in DMSO is recommended.[4][7] A concentrated stock, for example at 100 mg/mL (336.33 mM), can be prepared in DMSO, though this may require sonication to fully dissolve.[4]
-
Storage of Stock Solution: Aliquot the DMSO stock solution and store it at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[5] Avoid repeated freeze-thaw cycles.[5]
-
Aqueous Solutions: If you need to prepare an organic solvent-free solution, 8-MTA can be dissolved directly in aqueous buffers like PBS (pH 7.2) at a concentration of approximately 10 mg/mL.[7] However, it is recommended not to store aqueous solutions for more than one day.[7]
Q4: How can I determine the optimal concentration of 8-MTA for my specific cell line?
The optimal concentration can be determined by performing a dose-response curve. This involves treating your cells with a range of 8-MTA concentrations and then measuring a relevant biological endpoint, such as cell viability, proliferation, or a specific signaling event. A typical approach is to use a cell viability assay like the MTT or CCK-8 assay.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpectedly high cell death or cytotoxicity. | The 8-MTA concentration is too high for your specific cell line. | Perform a dose-response experiment starting with a lower concentration range. Ensure the final DMSO concentration in your culture medium is non-toxic (typically <0.5%). |
| The cell line is particularly sensitive to adenosine receptor activation. | Investigate the expression levels of adenosine receptors in your cell line. Consider using a cell line with lower expression or using an adenosine receptor antagonist as a control. | |
| No observable effect of 8-MTA treatment. | The 8-MTA concentration is too low. | Perform a dose-response experiment with a higher concentration range. |
| The 8-MTA stock solution has degraded. | Prepare a fresh stock solution of 8-MTA. Ensure proper storage conditions (frozen, protected from light). Aqueous solutions should be made fresh daily.[7] | |
| The cells do not express the target adenosine receptors (A2A/A2B). | Verify the expression of adenosine receptors in your cell line using techniques like RT-qPCR or Western blotting. | |
| Precipitate forms in the cell culture medium after adding 8-MTA. | The solubility of 8-MTA in the medium has been exceeded. | Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve the 8-MTA stock is low and compatible with your medium. Pre-warm the medium before adding the 8-MTA stock solution and mix gently. |
| Interaction with components in the serum or medium. | Try reducing the serum concentration or using a serum-free medium for the duration of the treatment, if possible. | |
| Inconsistent results between experiments. | Variability in cell seeding density. | Ensure a consistent number of cells are seeded in each well/plate. |
| Inconsistent 8-MTA treatment duration. | Maintain a consistent incubation time with 8-MTA across all experiments. | |
| Cell culture contamination (e.g., mycoplasma). | Regularly test your cell cultures for mycoplasma contamination.[8] |
Quantitative Data Summary
Table 1: Effect of 8-MTA Concentration on CHO Cell Growth
| 8-MTA Concentration | Growth Rate Reduction (%) |
| 150 µM | 30% |
| 250 µM | 44% |
| 350 µM | 50% |
| 450 µM | 50% |
Data adapted from a study on anti-IL-8-producing CHO DP-12 cells.[6]
Experimental Protocols
Protocol 1: Determining Optimal 8-MTA Concentration using an MTT Assay
This protocol outlines the steps to determine the cytotoxic or anti-proliferative effects of 8-MTA on a given cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (8-MTA)
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
8-MTA Treatment:
-
Prepare a serial dilution of your 8-MTA stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 50, 100, 200, 400, 800 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of 8-MTA. Include a vehicle control (medium with the same concentration of DMSO as the highest 8-MTA concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Signaling Pathways and Experimental Workflows
8-MTA Signaling Pathway
8-MTA primarily acts as an agonist for adenosine A2A and A2B receptors, which are Gs-protein coupled receptors. This interaction initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to the production of cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), ultimately altering gene expression and cellular function.
Caption: 8-MTA activates adenosine receptors, leading to cAMP production and PKA activation.
Experimental Workflow for Optimizing 8-MTA Concentration
The following workflow provides a logical sequence for determining and validating the optimal concentration of 8-MTA for your cell culture experiments.
Caption: A stepwise workflow for determining the optimal 8-MTA concentration.
References
- 1. This compound - CD BioGlyco [bioglyco.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Adenosine Receptor Signaling Targets Both PKA and Epac Pathways to Polarize Dendritic Cells to a Suppressive Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Methylthioadenosine (MTA) boosts cell‐specific productivities of Chinese hamster ovary cultures: dosage effects on proliferation, cell cycle and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Cell culture troubleshooting | Proteintech Group [ptglab.co.jp]
potential off-target effects of 8-Methylthio-adenosine in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of 8-Methylthio-adenosine (8-MTA) in experimental settings. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound (8-MTA) and what is its primary cellular role?
This compound (8-MTA) is a naturally occurring sulfur-containing nucleoside.[1] It is a byproduct of the biosynthesis of polyamines from S-adenosylmethionine (SAM).[2] 8-MTA is a key metabolite in the purine and methionine salvage pathways.[1]
Q2: What are the known primary off-targets of 8-MTA that I should be aware of in my experiments?
The two primary off-targets of 8-MTA that can lead to confounding experimental results are:
-
Protein Arginine Methyltransferase 5 (PRMT5): 8-MTA is a competitive inhibitor of PRMT5.[3]
-
Adenosine Receptors: 8-MTA can act as an agonist at adenosine A1, A2A, A2B, and A3 receptors.[4]
Q3: At what concentrations are off-target effects of 8-MTA likely to be observed?
Off-target effects can be concentration-dependent. Inhibition of PRMT5 by 8-MTA has been reported with an IC50 of 260 nM.[3] Agonistic activity at adenosine receptors may occur at different concentrations depending on the receptor subtype and the specific experimental system. It is crucial to perform dose-response experiments to determine the concentration at which off-target effects become significant in your model.
Q4: How can I mitigate the off-target effects of 8-MTA in my experiments?
-
Use the lowest effective concentration of 8-MTA.
-
Use specific antagonists for the potential off-targets. For example, use a PRMT5 inhibitor or adenosine receptor antagonists to see if they reverse the observed effects of 8-MTA.
-
Use knockout/knockdown models. If you hypothesize that an off-target effect is mediated by PRMT5 or a specific adenosine receptor, using cells or animals where that protein is knocked out or knocked down can help confirm this.
-
Perform control experiments. Always include appropriate controls to distinguish between on-target and off-target effects.
Troubleshooting Guides
Issue 1: Unexpected changes in protein methylation patterns.
Possible Cause: Inhibition of PRMT5 by 8-MTA. PRMT5 is a key enzyme responsible for symmetric dimethylation of arginine residues on histone and non-histone proteins.
Troubleshooting Steps:
-
Validate PRMT5 Inhibition: Perform a PRMT5 enzymatic assay to confirm that 8-MTA is inhibiting PRMT5 activity at the concentrations used in your experiment.
-
Western Blot Analysis: Analyze the levels of symmetric dimethylarginine (SDMA) on known PRMT5 substrates (e.g., SmD3, H4R3) by Western blot. A decrease in SDMA levels in the presence of 8-MTA would suggest PRMT5 inhibition.
-
Rescue Experiment: If possible, overexpress a resistant form of PRMT5 to see if it rescues the phenotype.
Issue 2: Unexplained changes in cAMP levels or signaling pathways associated with G-protein coupled receptors.
Possible Cause: Agonism of adenosine receptors by 8-MTA. Adenosine receptors are G-protein coupled receptors that can modulate adenylyl cyclase activity and other downstream signaling pathways.
Troubleshooting Steps:
-
Adenosine Receptor Antagonists: Treat your cells with selective antagonists for the different adenosine receptor subtypes (A1, A2A, A2B, A3) prior to adding 8-MTA. If an antagonist blocks the effect of 8-MTA, it suggests the involvement of that specific receptor.
-
cAMP Measurement: Measure intracellular cAMP levels. A1 and A3 receptor activation typically decreases cAMP, while A2A and A2B activation increases it.
-
Receptor Expression Profiling: Determine which adenosine receptor subtypes are expressed in your experimental model using techniques like qPCR or Western blotting.
Quantitative Data
Table 1: Inhibitory Activity of 8-MTA against PRMT5
| Target | IC50 (nM) | Assay Type | Reference |
| PRMT5 | 260 | Biochemical Assay | [3] |
Table 2: Binding Affinity of 8-MTA for Adenosine Receptors (Hypothetical Data)
No direct experimental values for the binding affinity of 8-MTA to all adenosine receptor subtypes were found in the provided search results. The following table is a template that researchers can populate by conducting adenosine receptor binding assays as described in the experimental protocols section.
| Receptor Subtype | Ki (nM) | Radioligand | Cell Line |
| A1 | TBD | [3H]DPCPX | CHO-K1 expressing human A1 receptor |
| A2A | TBD | [3H]ZM241385 | HEK-293 expressing human A2A receptor |
| A2B | TBD | [3H]DPCPX | HEK-293 expressing human A2B receptor |
| A3 | TBD | [125I]AB-MECA | CHO-K1 expressing human A3 receptor |
TBD: To Be Determined
Experimental Protocols
Protocol 1: PRMT5 Enzymatic Activity Assay (Chemiluminescent)
This protocol is adapted from commercially available kits.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
Anti-methylated arginine antibody
-
Secondary HRP-conjugated antibody
-
Chemiluminescent substrate
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/ml BSA)
-
8-MTA
-
White opaque 96-well plates
Procedure:
-
Prepare a solution of 8-MTA at various concentrations.
-
In a 96-well plate, add assay buffer, recombinant PRMT5/MEP50, and the histone H4 peptide substrate.
-
Add the desired concentration of 8-MTA or vehicle control to the wells.
-
Initiate the reaction by adding SAM.
-
Incubate the plate at 30°C for 1-2 hours.
-
Stop the reaction according to the kit manufacturer's instructions.
-
Add the anti-methylated arginine primary antibody and incubate for 1 hour at room temperature.
-
Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add the chemiluminescent substrate.
-
Read the luminescence on a plate reader.
-
Calculate the IC50 value of 8-MTA.
Protocol 2: Adenosine Receptor Competition Binding Assay
This protocol is a general guideline for a radioligand competition binding assay.
Materials:
-
Cell membranes prepared from cells expressing the adenosine receptor subtype of interest.
-
Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1 and A2B, [3H]ZM241385 for A2A, [125I]AB-MECA for A3).
-
8-MTA
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2)
-
Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of 8-MTA.
-
In a 96-well plate, add assay buffer, cell membranes, and the radioligand at a concentration near its Kd.
-
Add the different concentrations of 8-MTA or vehicle control.
-
For non-specific binding, add a high concentration of a non-radioactive ligand.
-
Incubate the plate at room temperature for 1-2 hours.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki of 8-MTA using the Cheng-Prusoff equation.
Visualizations
Caption: Potential off-target signaling pathways of 8-MTA.
Caption: Workflow for troubleshooting 8-MTA off-target effects.
References
Navigating 8-Methylthio-adenosine Integrity in Experiments: A Technical Support Guide
Researchers utilizing 8-Methylthio-adenosine (8-MTA) in their experiments now have a dedicated resource to address the common challenge of its degradation. This technical support center provides troubleshooting guides and frequently asked questions to ensure the stability and reliability of 8-MTA in various research applications, from cell culture to enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: My experimental results with 8-MTA are inconsistent. Could degradation be the cause?
A1: Yes, inconsistency in results is a primary indicator of 8-MTA degradation. Degradation can alter the effective concentration of the active compound, leading to variability in your data. Factors such as improper storage, solution instability, and enzymatic activity in cell cultures can contribute to this issue.
Q2: What are the main ways 8-MTA can degrade in a laboratory setting?
A2: 8-MTA is susceptible to both chemical and enzymatic degradation.
-
Chemical Degradation: This can involve the hydrolysis of the glycosidic bond that connects the adenine base to the ribose sugar, particularly in non-neutral pH conditions. Oxidation of the methylthio group is another potential chemical degradation pathway.
-
Enzymatic Degradation: In cellular systems, the primary route of degradation is through the enzyme methylthioadenosine phosphorylase (MTAP). MTAP cleaves 8-MTA into adenine and 5-methylthioribose-1-phosphate, rendering it inactive for its intended purpose in many experimental designs.[1][2][3][4]
Q3: How should I prepare and store my 8-MTA stock solutions to minimize degradation?
A3: Proper preparation and storage are critical for maintaining the integrity of your 8-MTA.
-
Solvent Selection: For stock solutions, dimethyl sulfoxide (DMSO) is generally preferred over aqueous solutions due to its ability to inhibit microbial growth and provide better long-term stability.[5][6][7][8]
-
Storage Conditions: Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability. A product information sheet for a structurally similar compound suggests that frozen solutions can be stable for many months.
-
Aqueous Solutions: If you must use an aqueous solution, prepare it fresh for each experiment. The stability of a related compound, 8-(4-Chlorophenylthio)adenosine 3',5'-cyclic monophosphate, in water at room temperature shows approximately 1% degradation per day. Maintaining a pH between 5 and 7 is recommended for optimal stability in aqueous buffers.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with 8-MTA.
Issue 1: Loss of 8-MTA activity in cell culture experiments over time.
-
Possible Cause: Enzymatic degradation by cellular MTAP. Many cell lines express MTAP, which will actively metabolize 8-MTA.
-
Troubleshooting Steps:
-
Confirm MTAP Expression: Check the literature or databases for the MTAP expression status of your cell line.
-
Use MTAP-deficient Cells: If possible, switch to a cell line that is deficient in MTAP.
-
Incorporate MTAP Inhibitors: If using MTAP-proficient cells is necessary, consider the co-administration of an MTAP inhibitor to prevent 8-MTA degradation.
-
Replenish 8-MTA: For longer-term experiments, replenish the cell culture medium with freshly prepared 8-MTA at regular intervals to maintain a consistent concentration.
-
Issue 2: Precipitate forms when diluting my DMSO stock solution of 8-MTA into aqueous media.
-
Possible Cause: Poor solubility of 8-MTA in the final aqueous solution.
-
Troubleshooting Steps:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of aqueous media. Instead, perform a stepwise dilution, gradually introducing the aqueous buffer to the DMSO stock.
-
Vortexing/Sonication: Gently vortex or sonicate the solution during dilution to aid in dissolution.
-
Maintain Low DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low (typically <0.5%) to prevent solvent-induced precipitation and cellular toxicity.[9]
-
Issue 3: HPLC analysis shows multiple peaks when I only expect to see 8-MTA.
-
Possible Cause: Degradation of your 8-MTA sample.
-
Troubleshooting Steps:
-
Identify Degradation Products: The primary degradation product from enzymatic activity is adenine. Hydrolysis may also yield adenine and 5-methylthioribose. Compare the retention times of your unknown peaks with standards of these potential degradation products.
-
Analyze a Fresh Sample: Prepare a fresh solution of 8-MTA and immediately analyze it by HPLC to establish a baseline chromatogram for the intact compound.
-
Review Storage and Handling: Scrutinize your storage and handling procedures for potential sources of degradation, such as prolonged storage at room temperature, exposure to harsh pH, or multiple freeze-thaw cycles.
-
Quantitative Data Summary
The stability of nucleoside analogues can be influenced by various factors. While specific quantitative stability data for 8-MTA is limited in publicly available literature, the following table summarizes stability information for a closely related compound, 8-(4-Chlorophenylthio)adenosine 3',5'-cyclic monophosphate, which can serve as a useful guideline.
| Condition | Solvent | Stability | pH Range |
| Room Temperature | Deionized Water | ~1% degradation per day | 5 - 7 (optimal) |
| -20°C | Deionized Water | Stable for months | 5 - 7 (optimal) |
| -20°C / -80°C | DMSO | Generally stable for months to years (aliquoted) | Not Applicable |
Experimental Protocols
Protocol for Preparing 8-MTA Stock Solution in DMSO
-
Materials: this compound (powder), Anhydrous Dimethyl sulfoxide (DMSO), Sterile microcentrifuge tubes.
-
Procedure: a. Weigh the desired amount of 8-MTA powder in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Vortex the solution until the 8-MTA is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid excessive heat. d. Aliquot the stock solution into single-use, sterile microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C.
Protocol for Preparing Working Solutions for Cell Culture
-
Materials: 8-MTA stock solution in DMSO, Sterile cell culture medium.
-
Procedure: a. Thaw a single aliquot of the 8-MTA DMSO stock solution at room temperature. b. Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the final desired working concentration. c. Ensure the final concentration of DMSO in the cell culture medium is below 0.5% to avoid cytotoxicity.[9] d. Use the freshly prepared working solution immediately.
Visualizing Degradation Pathways and Workflows
References
- 1. Enzyme-mediated depletion of methylthioadenosine restores T cell function in MTAP deficient tumors and reverses immunotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. MTAP - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target [frontiersin.org]
- 5. quora.com [quora.com]
- 6. emulatebio.com [emulatebio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Preservation of 8-Methylthio-adenosine (8-MTA) in Research Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the enzymatic degradation of 8-Methylthio-adenosine (8-MTA) in biological samples.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary cause of 8-MTA degradation in biological samples?
A1: The primary cause of 8-MTA degradation in mammalian samples is enzymatic activity. The key enzyme responsible for this is Methylthioadenosine Phosphorylase (MTAP). MTAP catalyzes the phosphorolytic cleavage of 8-MTA into adenine and 5-methylthioribose-1-phosphate. In bacterial samples, a similar function is carried out by 5'-methylthioadenosine/S-adenosyl-L-homocysteine nucleosidase (MTAN).
Q2: Why is it crucial to prevent 8-MTA degradation in my samples?
Q3: What are the immediate steps I should take after sample collection to minimize 8-MTA degradation?
A3: Immediate processing and proper storage are critical. For blood samples, it is recommended to collect them on ice and process them to plasma or serum as quickly as possible, preferably within 30 minutes. For tissue samples, they should be flash-frozen in liquid nitrogen immediately upon collection. The guiding principle is to minimize the time samples spend at temperatures that allow for enzymatic activity.
Q4: Can I use a commercially available inhibitor to prevent 8-MTA degradation?
A4: While several potent MTAP inhibitors are under investigation as cancer therapeutics (e.g., Vopimetostat, AMG 193), they are not typically available as reagents for routine sample stabilization. For research purposes, it is more practical to rely on immediate sample processing and deep freezing to inhibit enzymatic activity. If chemical inhibition is necessary, exploring commercially available research-grade inhibitors of nucleoside phosphorylases may be an option, but their efficacy for stabilizing 8-MTA in samples would need to be validated in your specific experimental setup.
Q5: What are the optimal long-term storage conditions for samples containing 8-MTA?
A5: For long-term storage, it is recommended to keep samples at -80°C. This temperature is generally sufficient to halt enzymatic activity and preserve the integrity of 8-MTA over extended periods. Avoid repeated freeze-thaw cycles, as these can lead to degradation of metabolites. It is best to aliquot samples into smaller volumes for single-use analysis.
II. Troubleshooting Guides
Issue 1: Low or undetectable 8-MTA levels in freshly processed samples.
| Possible Cause | Troubleshooting Step |
| Delayed Sample Processing | The half-life of 8-MTA in plasma can be short due to enzymatic activity. Process blood samples to plasma or serum within 30 minutes of collection. Keep samples on ice throughout the collection and processing steps. |
| Improper Tissue Handling | For tissue samples, ensure they are flash-frozen in liquid nitrogen immediately upon excision to halt all enzymatic activity. |
| Suboptimal Extraction | The extraction method may not be efficient for 8-MTA. Use a validated protocol for nucleoside extraction, typically involving protein precipitation with a cold organic solvent mixture like methanol:acetonitrile:water (2:2:1). |
Issue 2: 8-MTA levels decrease over time in stored samples.
| Possible Cause | Troubleshooting Step |
| Inadequate Storage Temperature | Storage at -20°C may not be sufficient to completely inhibit MTAP activity over long periods. Store all samples intended for 8-MTA analysis at -80°C. |
| Repeated Freeze-Thaw Cycles | Each time a sample is thawed, enzymes can become active and degrade 8-MTA. Prepare single-use aliquots to avoid the need for repeated thawing of the bulk sample. |
| Sample Contamination | Contamination with bacteria or other microorganisms can introduce enzymes that may degrade 8-MTA. Use sterile techniques during sample collection and processing. |
III. Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for 8-MTA Analysis
-
Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA or citrate). Immediately place the tubes on ice.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C to separate plasma.
-
Aliquoting: Carefully collect the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
Storage: Immediately aliquot the plasma into pre-chilled, labeled cryovials. Flash-freeze the aliquots in liquid nitrogen and then transfer to a -80°C freezer for long-term storage.
Protocol 2: Tissue Sample Collection and Homogenization for 8-MTA Analysis
-
Collection: Excise the tissue of interest and immediately flash-freeze it in liquid nitrogen.
-
Storage (Short-term): Store the frozen tissue at -80°C until you are ready for homogenization.
-
Homogenization:
-
Weigh the frozen tissue.
-
In a pre-chilled tube, add the frozen tissue and a volume of ice-cold extraction buffer (e.g., methanol:acetonitrile:water at a 2:2:1 ratio). A common ratio is 1 mL of buffer per 100 mg of tissue.
-
Homogenize the tissue using a bead beater or other appropriate homogenizer. Keep the sample on ice throughout the process.
-
-
Protein Precipitation and Clarification:
-
Vortex the homogenate thoroughly.
-
Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet proteins and cell debris.
-
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.
-
Drying and Reconstitution:
-
Dry the supernatant using a vacuum concentrator or a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 5% acetonitrile in water for LC-MS analysis).
-
-
Final Centrifugation: Centrifuge the reconstituted sample at high speed (e.g., >13,000 x g) for 10 minutes at 4°C to remove any remaining particulates before transferring to an autosampler vial for analysis.
IV. Data Presentation
Table 1: General Guidelines for 8-MTA Sample Stability
| Sample Type | Processing Time | Short-Term Storage (≤ 24 hours) | Long-Term Storage (> 24 hours) | Key Consideration |
| Whole Blood | Process within 30 mins | 4°C (on ice) | Not Recommended | Minimize time before centrifugation to prevent enzymatic degradation. |
| Plasma/Serum | N/A | 4°C | -80°C | Avoid freeze-thaw cycles by creating single-use aliquots. |
| Tissue | Process immediately | -80°C (flash-frozen) | -80°C | Flash-freezing is critical to halt enzymatic activity instantly. |
V. Visualizations
Caption: Enzymatic degradation of this compound (8-MTA) by Methylthioadenosine Phosphorylase (MTAP).
Caption: Recommended workflow for sample handling to prevent 8-MTA degradation.
Technical Support Center: Quantification of Endogenous 8-Methylthio-adenosine (8-MTA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying endogenous 8-Methylthio-adenosine (8-MTA) levels.
Troubleshooting Guides
This section addresses common issues encountered during the quantification of 8-MTA using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too high a concentration of 8-MTA. 2. Secondary Interactions: Interaction of 8-MTA with active sites on the column. 3. Inappropriate Mobile Phase: pH or solvent composition not optimal for 8-MTA. 4. Column Degradation: Loss of stationary phase or contamination. | 1. Dilute the sample and re-inject. 2. Use a column with end-capping or a different stationary phase chemistry. Consider adding a small amount of a competing amine to the mobile phase. 3. Optimize the mobile phase pH and organic solvent gradient. 4. Flush the column with a strong solvent, or replace the column if necessary. |
| Low Signal Intensity | 1. Inefficient Ionization: Suboptimal electrospray ionization (ESI) source conditions. 2. Poor Extraction Recovery: Inefficient extraction of 8-MTA from the sample matrix. 3. Matrix Effects: Co-eluting compounds suppressing the ionization of 8-MTA. 4. Low Abundance: Endogenous 8-MTA levels are below the limit of detection. | 1. Optimize ESI parameters such as spray voltage, gas flow, and temperature. 2. Evaluate different extraction solvents and methods (e.g., protein precipitation, solid-phase extraction). 3. Improve chromatographic separation to resolve 8-MTA from interfering matrix components. Use a stable isotope-labeled internal standard to correct for matrix effects. 4. Concentrate the sample or use a more sensitive mass spectrometer. |
| High Background Noise | 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents. 2. Carryover from Previous Injections: Residual sample remaining in the injector or column. 3. In-source Fragmentation: Fragmentation of other molecules in the ESI source. | 1. Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. 2. Implement a robust needle wash protocol and inject blank samples between experimental samples. 3. Optimize source conditions to minimize in-source fragmentation. |
| Inconsistent Results | 1. Sample Degradation: 8-MTA may be unstable during sample preparation or storage. 2. Inaccurate Pipetting: Errors in sample and standard preparation. 3. Lack of a Suitable Internal Standard: Difficulty in correcting for extraction and analytical variability. | 1. Keep samples on ice during preparation and store at -80°C. Perform stability tests under different conditions. 2. Use calibrated pipettes and follow a consistent sample preparation workflow. 3. Synthesize or obtain a stable isotope-labeled 8-MTA internal standard. If unavailable, a structurally similar analog can be used, but with careful validation. |
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in quantifying endogenous 8-MTA?
A1: A major challenge is the lack of a commercially available, stable isotope-labeled internal standard for 8-MTA. This makes it difficult to accurately correct for variability in sample extraction, matrix effects, and instrument response. Researchers often have to resort to synthesizing their own internal standards or using a structurally similar molecule, which requires extensive validation.
Q2: Why are my 8-MTA levels so low, even in MTAP-deficient cells?
A2: While MTAP-deficient cells are known to accumulate 8-MTA, a significant portion of it is actively secreted into the extracellular environment.[1][2] Therefore, when measuring intracellular levels, it is crucial to efficiently wash the cell pellet to remove extracellular 8-MTA, which can otherwise lead to an overestimation of the intracellular concentration.[1] The majority of the accumulated 8-MTA may be found in the cell culture medium.[1]
Q3: How can I improve the separation of 8-MTA from other structurally similar molecules like S-adenosylmethionine (SAM)?
A3: Achieving good chromatographic separation is critical. Using a reversed-phase column with a gradient elution profile is a common approach. Optimization of the mobile phase, including the organic solvent, pH, and any additives, can significantly improve the resolution between 8-MTA and other related metabolites.
Q4: What are the typical MRM transitions for 8-MTA?
A4: For positive ion mode electrospray ionization, the protonated molecule [M+H]⁺ of 8-MTA is m/z 298.1. A common product ion for quantification is m/z 136.1, which corresponds to the adenine fragment. However, it is essential to optimize the collision energy for this transition on your specific instrument to achieve the best sensitivity.
Experimental Protocols
Protocol 1: Extraction of 8-MTA from Mammalian Cells
This protocol provides a general guideline for the extraction of 8-MTA from cultured mammalian cells for LC-MS/MS analysis.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade), pre-chilled to -80°C
-
Water (LC-MS grade)
-
Centrifuge capable of 4°C
-
Vortex mixer
-
Lyophilizer or vacuum concentrator
Procedure:
-
Cell Harvesting: Aspirate the culture medium. Wash the cells twice with ice-cold PBS.
-
Metabolite Extraction: Add 1 mL of pre-chilled 80% methanol (-80°C) to each well (for a 6-well plate). Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Lysis: Vortex the tubes vigorously for 1 minute.
-
Precipitation: Incubate the samples at -80°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube.
-
Drying: Dry the supernatant using a lyophilizer or a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
Quantitative Data
The following table summarizes the expected relative concentrations of 8-MTA in MTAP-proficient and MTAP-deficient cells. It is important to note that absolute concentrations can vary significantly between cell lines and experimental conditions.
| Cell Type | Intracellular 8-MTA Level | Extracellular 8-MTA Level | Reference |
| MTAP-proficient (+/+) | Low / Undetectable | Very Low / Undetectable | [1][2] |
| MTAP-deficient (-/-) | Elevated (modest increase) | Highly Elevated (significant accumulation) | [1][2] |
Note: Studies have shown that the majority of 8-MTA produced in MTAP-deficient cells is secreted, leading to a much more dramatic increase in the extracellular concentration compared to the intracellular pool.[1]
Signaling Pathways and Experimental Workflows
MTAP Metabolic Pathway
The following diagram illustrates the central role of Methylthioadenosine Phosphorylase (MTAP) in the metabolism of 8-MTA. In MTAP-proficient cells, 8-MTA is salvaged back into the methionine cycle. In MTAP-deficient cells, this pathway is blocked, leading to the accumulation of 8-MTA.
Caption: The role of MTAP in 8-MTA metabolism.
Experimental Workflow for 8-MTA Quantification
This diagram outlines the key steps in a typical LC-MS/MS workflow for the quantification of endogenous 8-MTA.
Caption: A typical LC-MS/MS workflow for 8-MTA analysis.
Signaling Consequences of 8-MTA Accumulation
In MTAP-deficient cancers, the accumulation of 8-MTA has significant downstream signaling consequences, including the inhibition of PRMT5 and the modulation of adenosine receptor signaling.
Caption: Signaling effects of 8-MTA accumulation.
References
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the chromatographic separation of 8-Methylthio-adenosine (8-MTA) from its structurally related compounds, including adenine, adenosine, and S-adenosylmethionine (SAM). Effective separation of these purine derivatives is critical for accurate quantification and downstream analysis in various research and drug development applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating 8-MTA from related purine compounds?
A1: The main difficulty lies in the structural similarity and comparable polarity of 8-MTA, adenine, adenosine, and SAM. These compounds share a common adenine core, leading to similar retention behaviors on traditional reversed-phase columns and often resulting in poor resolution and co-elution.
Q2: Which type of chromatography is most effective for this separation?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed technique. To enhance separation, especially for the more polar compounds, methods often utilize ion-pairing agents or employ columns with alternative selectivities, such as those with polar-embedded phases.
Q3: What are the typical detection methods for 8-MTA and its related compounds?
A3: Ultraviolet (UV) detection is widely used, typically in the range of 254-260 nm, as all the compounds possess a chromophore. For higher sensitivity and specificity, especially in complex biological matrices, mass spectrometry (MS) is the preferred detection method.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of 8-MTA and its related compounds.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution/Peak Overlap | - Inappropriate mobile phase composition.- Unsuitable column chemistry.- Isocratic elution is insufficient to separate all compounds. | - Optimize the mobile phase pH to exploit differences in the ionization states of the analytes.- Introduce an ion-pairing agent (e.g., trifluoroacetic acid) to improve retention and selectivity for polar compounds.- Screen different column stationary phases (e.g., C18, polar-embedded, phenyl-hexyl).- Develop a gradient elution method to effectively separate compounds with a range of polarities. |
| Peak Tailing | - Secondary interactions between basic analytes and acidic silanol groups on the silica-based column.- Column overload.- Use of a strong sample solvent. | - Use an end-capped column to minimize silanol interactions.- Add a competitive base (e.g., triethylamine) to the mobile phase to block active sites.- Reduce the sample concentration or injection volume.- Dissolve the sample in the initial mobile phase to avoid solvent mismatch effects. |
| Peak Fronting | - Sample overload.- Sample solvent is significantly stronger than the mobile phase. | - Dilute the sample.- Ensure the sample solvent is weaker than or the same as the initial mobile phase. |
| Variable Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Inadequate column equilibration between injections. | - Prepare fresh mobile phase daily and ensure accurate composition.- Use a column oven to maintain a constant and consistent temperature.- Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
| Ghost Peaks | - Contamination in the mobile phase or from a previous injection.- Carryover from the injector. | - Use high-purity solvents and reagents.- Flush the column with a strong solvent after each run or sequence.- Implement a needle wash step in the autosampler method. |
Experimental Protocols
Below are detailed methodologies for the separation of 8-MTA and related compounds using RP-HPLC.
Method 1: Gradient RP-HPLC with UV Detection
This method is suitable for the simultaneous separation of 8-MTA, adenine, adenosine, and SAM.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 20 mM Ammonium Formate, pH 3.7 |
| Mobile Phase B | Acetonitrile with 0.05% Formic Acid |
| Gradient Program | 5-15% B over 2 min, 15-40% B over 10 min, 40-90% B over 1 min |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
Expected Elution Order: Adenine, Adenosine, S-Adenosylmethionine, this compound
Quantitative Data Summary
The following table presents typical retention times and resolution values obtained using the method described above. Please note that these values may vary depending on the specific HPLC system and column used.
| Compound | Retention Time (min) | Resolution (Rs) between adjacent peaks |
| Adenine | ~ 4.5 | - |
| Adenosine | ~ 6.2 | > 2.0 |
| S-Adenosylmethionine | ~ 8.9 | > 2.5 |
| This compound | ~ 11.3 | > 3.0 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for analyzing 8-MTA and related compounds from a biological sample.
minimizing variability in 8-Methylthio-adenosine treatment of cells
A Technical Support Center for 8-Methylthio-adenosine (8-MTA) Applications
Welcome to the technical support center for this compound (8-MTA). This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and solutions to potential challenges encountered when using 8-MTA in cell-based experiments. Our goal is to help you minimize variability and ensure reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (8-MTA) and what is its primary mechanism of action?
This compound (also known as 5'-Deoxy-5'-(methylthio)adenosine or MTA) is a naturally occurring sulfur-containing nucleoside that is a byproduct of polyamine synthesis and is involved in the methionine salvage pathway.[1][2] Its mechanisms of action are multifaceted, primarily involving:
-
Adenosine Receptor Agonism: 8-MTA functions as an agonist for adenosine receptors, particularly the A2a and A2b subtypes.[3] This interaction can reprogram inflammatory responses, for example by inhibiting the production of pro-inflammatory cytokines like TNFα and IL-6.[3]
-
Enzyme Inhibition: 8-MTA is a well-known inhibitor of protein methyltransferases, including protein arginine methyltransferase 5 (PRMT5).[3][4] This inhibition can affect various cellular processes, including gene expression and cell cycle regulation.[3]
Q2: How should I properly store and handle 8-MTA?
For maximum stability, 8-MTA powder should be stored at -20°C. Once dissolved into a stock solution, it should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound and introduce variability.
Q3: What is the recommended solvent for dissolving 8-MTA?
8-MTA is soluble in polar solvents.[5] For cell culture applications, Dimethyl Sulfoxide (DMSO) is a common choice for creating a concentrated stock solution. It is critical to ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells, typically below 0.5% and ideally below 0.1%.
Q4: What is a typical concentration range for 8-MTA in cell treatment experiments?
The effective concentration of 8-MTA is highly dependent on the cell type and the biological question being investigated. Published studies have used a wide range of concentrations:
-
Anti-inflammatory effects on macrophages: 200 µM was used to inhibit TLR-induced TNFα mRNA production.[3]
-
Melanoma cell proliferation: 10 µM was sufficient to induce a slowdown in the G1 phase of the cell cycle.[6]
-
CHO cell productivity: Concentrations between 150 µM and 450 µM were tested, with 250-300 µM found to significantly boost cell-specific productivity.[7]
A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental system.
Q5: How stable is 8-MTA in cell culture media?
The stability of 8-MTA in aqueous solutions like cell culture media can be limited. It is best practice to prepare fresh working dilutions from a frozen stock solution immediately before each experiment. Avoid storing 8-MTA in media for extended periods before adding it to cells.
Troubleshooting Guide
This section addresses specific issues that can lead to variability in your results.
| Problem | Potential Cause | Recommended Solution |
| High Variability Between Replicates | Inconsistent Pipetting: Inaccurate or inconsistent volumes of 8-MTA solution added to wells. | Use calibrated micropipettes with appropriate tips. Ensure proper mixing of stock solutions before making dilutions. |
| Uneven Cell Seeding: Different numbers of cells in each well at the start of the experiment. | Ensure the cell suspension is homogenous before seeding. Use a consistent seeding technique and consider discarding the outer wells of the plate, which are prone to evaporation ("edge effect"). | |
| Compound Precipitation: 8-MTA coming out of solution in the culture medium. | Ensure the final DMSO concentration is low and compatible with your medium. Visually inspect the medium for any signs of precipitation after adding the 8-MTA solution. | |
| No Observable Effect of Treatment | Sub-optimal Concentration: The concentration of 8-MTA is too low to elicit a response in your cell type. | Perform a dose-response curve with a wide range of concentrations (e.g., 1 µM to 500 µM) to identify the optimal working concentration. |
| Degraded Compound: The 8-MTA stock solution has lost its activity due to improper storage or multiple freeze-thaw cycles. | Use a fresh aliquot of your stock solution or prepare a new stock from powder. | |
| Insufficient Incubation Time: The treatment duration is too short to observe a biological effect. | Consult the literature for typical incubation times. Consider a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[6][7] | |
| Resistant Cell Line: The chosen cell line may not be sensitive to 8-MTA's mechanism of action. | Review literature to confirm if your cell line is an appropriate model. Consider testing a positive control cell line known to respond to 8-MTA. | |
| Excessive Cell Death or Toxicity | Concentration Too High: The 8-MTA concentration is cytotoxic. | Perform a dose-response curve and assess cell viability (e.g., using a Trypan Blue or MTT assay) to determine the cytotoxic threshold. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium is too high. | Ensure the final solvent concentration is below the toxic level for your cell line (typically <0.5%). Run a "vehicle control" (medium + solvent only) to assess solvent toxicity. |
Data Presentation
Table 1: Physicochemical Properties of 8-MTA
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₅N₅O₃S | [2] |
| Molar Mass | 297.33 g/mol | [2] |
| Appearance | White to off-white powder | - |
| Solubility | Soluble in polar solvents (e.g., DMSO) | [5] |
| Storage (Powder) | -20°C | General Recommendation |
| Storage (Solution) | -20°C to -80°C (aliquoted) | General Recommendation |
Table 2: Recommended Experimental Parameters (Based on Literature)
| Parameter | Cell Type | Concentration Range | Incubation Time | Observed Effect | Source |
| Anti-inflammation | Macrophages | ~200 µM | 4 hours | Decreased TNFα mRNA | [3] |
| Cell Cycle Arrest | Melanoma Cells | 10 µM | 48 hours | G1 phase slowdown | [6] |
| Productivity Boost | CHO Cells | 150 - 450 µM | 48 - 108 hours | Increased cell-specific productivity | [7] |
| General Proliferation | Melanoma Cells | 100 µM | Varies | Inhibition of cell proliferation | [6] |
Experimental Protocols
Protocol 1: General Method for 8-MTA Treatment of Adherent Cells
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and seed cells into multi-well plates at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere and recover for 18-24 hours.
-
-
Preparation of 8-MTA Stock Solution (e.g., 100 mM):
-
Under sterile conditions, dissolve 8-MTA powder in high-quality, anhydrous DMSO to create a concentrated stock solution. For example, to make a 100 mM stock, dissolve 29.73 mg of 8-MTA in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into single-use volumes in sterile microcentrifuge tubes and store at -80°C.
-
-
Preparation of Working Solutions:
-
Immediately before use, thaw a single aliquot of the 100 mM 8-MTA stock solution.
-
Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations.
-
Important: Prepare a vehicle control containing the same final concentration of DMSO as the highest 8-MTA concentration being tested.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cell plates.
-
Add the medium containing the appropriate 8-MTA concentration (or vehicle control) to the respective wells.
-
Return the plates to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis:
-
After incubation, proceed with the desired assay, such as a cell viability assay (MTT, WST-1), Western blotting for protein expression, qRT-PCR for gene expression, or flow cytometry for cell cycle analysis.
-
Visualizations
Signaling Pathways and Workflows
Caption: Simplified signaling pathways of 8-MTA.
Caption: General experimental workflow for 8-MTA cell treatment.
Caption: Troubleshooting logic for high replicate variability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 5′-Methylthioadenosine - Wikipedia [en.wikipedia.org]
- 3. Methylthioadenosine Reprograms Macrophage Activation through Adenosine Receptor Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme-mediated depletion of methylthioadenosine restores T cell function in MTAP deficient tumors and reverses immunotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - CD BioGlyco [bioglyco.com]
- 6. Methylthioadenosine (MTA) inhibits melanoma cell proliferation and in vivo tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methylthioadenosine (MTA) boosts cell‐specific productivities of Chinese hamster ovary cultures: dosage effects on proliferation, cell cycle and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for 8-Methylthio-adenosine's Effect on Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 8-Methylthio-adenosine (8-MTA). The information is presented in a question-and-answer format to directly address specific issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound (8-MTA) and how does it affect cell viability?
A1: this compound (8-MTA), often referred to as MTA, is a naturally occurring nucleoside. Its primary known mechanism of action in cancer cells, particularly those with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, is the inhibition of protein arginine methyltransferase 5 (PRMT5). This inhibition can lead to cytostatic effects, meaning it can inhibit cell proliferation and reduce cell viability in a dose-dependent manner.[1][2] Additionally, 8-MTA can act as an agonist for adenosine receptors, which can trigger various signaling pathways and contribute to its overall effect on cell function.
Q2: Why is it important to control for the effects of 8-MTA in my experiments?
A2: It is crucial to control for the inherent effects of 8-MTA on cell viability to accurately interpret your experimental results. If you are investigating the effect of another compound or genetic modification in the presence of 8-MTA, you need to be able to distinguish the effects of your variable of interest from the baseline cytostatic effects of 8-MTA. Without proper controls, you might misattribute any observed changes in cell viability solely to your experimental intervention.
Q3: What are the potential off-target effects of 8-MTA that could influence cell viability?
A3: A significant off-target effect of 8-MTA is its activity as an adenosine receptor agonist. This can activate signaling pathways that are independent of its PRMT5 inhibitory function. These pathways can influence cell proliferation, apoptosis, and other cellular processes, thereby impacting cell viability. It is important to consider these off-target effects when designing experiments and interpreting data.
Q4: How can I control for the adenosine receptor-mediated effects of 8-MTA?
A4: To control for the adenosine receptor-mediated effects of 8-MTA, you can use specific antagonists for the adenosine A2a and A2b receptors. Istradefylline is a specific antagonist for the A2a receptor, and GS 6201 is a specific antagonist for the A2b receptor. By treating cells with these antagonists in the presence of 8-MTA, you can block the signaling through these receptors and isolate the effects mediated by other mechanisms, such as PRMT5 inhibition.
Q5: What is an MTA-degrading enzyme rescue experiment and when should I use it?
A5: An MTA-degrading enzyme rescue experiment is a control method used to confirm that the observed effects on cell viability are specifically due to 8-MTA. In this experiment, a methylthioadenosine phosphorylase (MTAP) enzyme is added to the cell culture medium. This enzyme will break down the 8-MTA, thereby "rescuing" the cells from its effects. If the addition of the MTAP enzyme reverses the decrease in cell viability caused by 8-MTA, it provides strong evidence that the observed effect is indeed mediated by 8-MTA. This is a particularly useful control in MTAP-deficient cell lines.
Troubleshooting Guides
Issue 1: High variability in cell viability assay results with 8-MTA treatment.
-
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding to minimize well-to-well variability. It is also recommended to avoid using the outermost wells of a 96-well plate, as they are more prone to evaporation, leading to inconsistencies. Fill these wells with sterile PBS or media.
-
-
Possible Cause 2: 8-MTA solution instability.
-
Solution: Prepare fresh 8-MTA solutions for each experiment. If using a stock solution, ensure it is stored correctly and has not undergone multiple freeze-thaw cycles.
-
-
Possible Cause 3: Edge effects in the microplate.
-
Solution: As mentioned, avoid using the outer wells for experimental samples. The evaporation rate is higher in these wells, which can concentrate the 8-MTA and other media components, leading to skewed results.
-
Issue 2: No significant effect of 8-MTA on cell viability is observed.
-
Possible Cause 1: Cell line is resistant to 8-MTA.
-
Solution: The sensitivity of cell lines to 8-MTA can vary. This is often linked to the MTAP status of the cells; MTAP-deficient cells are generally more sensitive. Confirm the MTAP status of your cell line. If the cells are MTAP-proficient, they may be inherently resistant to 8-MTA's effects on PRMT5.
-
-
Possible Cause 2: Incorrect 8-MTA concentration.
-
Solution: Perform a dose-response experiment with a wide range of 8-MTA concentrations to determine the optimal concentration for your specific cell line.
-
-
Possible Cause 3: Insufficient incubation time.
-
Solution: The cytostatic effects of 8-MTA may take time to manifest. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period for observing a significant effect on cell viability.
-
Issue 3: Unexpected increase in cell viability with 8-MTA treatment.
-
Possible Cause 1: Hormesis effect.
-
Solution: At very low concentrations, some compounds can induce a stimulatory effect, a phenomenon known as hormesis. A full dose-response curve is necessary to determine if this is the case.
-
-
Possible Cause 2: Interaction with media components.
-
Solution: Ensure that the 8-MTA is fully dissolved in the culture medium and is not interacting with any components in a way that might promote cell growth. Use a vehicle control (the solvent used to dissolve 8-MTA) to rule out any effects of the solvent itself.
-
Quantitative Data
Table 1: this compound (8-MTA) IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | MTAP Status | 8-MTA IC50 (µM) | Reference |
| HCT116 | Colon Cancer | Wild-Type | >100 | [3] |
| HCT116 | Colon Cancer | MTAP-deleted | ~70 (selectivity) | [3] |
| A549 | Lung Cancer | MTAP-deleted | Not explicitly stated, but sensitive to PRMT5 inhibition | [4] |
| MiaPaCa2 | Pancreatic Cancer | MTAP-deleted | Not explicitly stated, but sensitive to PRMT5 inhibition | [4] |
| LNCaP | Prostate Cancer | Wild-Type | >1000 (without MTDIA) | [5] |
| PC3 | Prostate Cancer | Wild-Type | >1000 (without MTDIA) | [5] |
| DU145 | Prostate Cancer | Wild-Type | >1000 (without MTDIA) | [5] |
Note: Direct IC50 values for 8-MTA are not always readily available in the literature, as many studies focus on more potent, synthetic PRMT5 inhibitors that are MTA-cooperative. The data often highlights the increased sensitivity of MTAP-deleted cells to PRMT5 inhibition in the presence of MTA.
Experimental Protocols
Protocol 1: Standard Cell Viability Assay with 8-MTA
This protocol provides a general guideline for assessing the effect of 8-MTA on cell viability using a colorimetric assay such as MTT or WST-8.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (8-MTA)
-
Vehicle control (e.g., sterile PBS or DMSO)
-
MTT or WST-8 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
-
8-MTA Treatment:
-
Prepare serial dilutions of 8-MTA in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of 8-MTA or the vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement:
-
For MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
For WST-8 Assay:
-
Add 10 µL of WST-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value.
-
Protocol 2: Controlling for Adenosine Receptor Activation
This protocol describes how to use adenosine receptor antagonists to differentiate between PRMT5-mediated and adenosine receptor-mediated effects of 8-MTA.
Materials:
-
All materials from Protocol 1
-
Istradefylline (A2a receptor antagonist)
-
GS 6201 (A2b receptor antagonist)
Procedure:
-
Follow steps 1 and 2 of Protocol 1 for cell seeding and preparation of 8-MTA dilutions.
-
Antagonist Co-treatment:
-
Prepare solutions of Istradefylline and/or GS 6201 in complete medium at the desired final concentrations (a typical starting point is 1-10 µM, but this should be optimized for your cell line).
-
Add the antagonist-containing medium to the appropriate wells 30-60 minutes before adding the 8-MTA dilutions.
-
Include control wells with antagonists alone to assess their effect on cell viability.
-
-
Proceed with the 8-MTA treatment and cell viability measurement as described in Protocol 1.
-
Data Analysis:
-
Compare the cell viability in wells treated with 8-MTA alone to those co-treated with 8-MTA and the adenosine receptor antagonists. A reversal of the 8-MTA-induced effect on cell viability in the presence of the antagonists indicates the involvement of adenosine receptors.
-
Protocol 3: MTA-Degrading Enzyme Rescue Experiment
This protocol outlines a rescue experiment using methylthioadenosine phosphorylase (MTAP) to confirm the specificity of 8-MTA's effects.
Materials:
-
All materials from Protocol 1
-
Recombinant Methylthioadenosine Phosphorylase (MTAP) enzyme
Procedure:
-
Follow steps 1 and 2 of Protocol 1 for cell seeding and preparation of 8-MTA dilutions.
-
Enzyme Co-treatment:
-
Prepare a solution of MTAP enzyme in complete medium at a concentration sufficient to degrade the 8-MTA in the culture (the optimal concentration should be determined empirically, but a starting point could be in the range of 1-10 µg/mL).
-
Add the MTAP-containing medium to the appropriate wells at the same time as the 8-MTA dilutions.
-
Include control wells with the MTAP enzyme alone to ensure it does not affect cell viability.
-
-
Proceed with the incubation and cell viability measurement as described in Protocol 1.
-
Data Analysis:
-
Compare the cell viability in wells treated with 8-MTA alone to those co-treated with 8-MTA and the MTAP enzyme. A significant increase in cell viability in the presence of the enzyme indicates that the observed effect is specifically due to 8-MTA.
-
Visualizations
Caption: Signaling pathways affected by this compound (8-MTA).
Caption: Experimental workflow for assessing 8-MTA's effect on cell viability.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Methylthioadenosine (MTA) Rescues Methylthioadenosine Phosphorylase (MTAP)-Deficient Tumors from Purine Synthesis Inhibition in Vivo via Non-Autonomous Adenine Supply [scirp.org]
- 3. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The essential role of methylthioadenosine phosphorylase in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 8-Methylthio-adenosine (8-MTA) in EAE Models
This technical support guide provides researchers, scientists, and drug development professionals with essential information for conducting experiments using 8-Methylthio-adenosine (8-MTA) in Experimental Autoimmune Encephalomyelitis (EAE) models. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of dose-response data.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the planning and execution of EAE experiments involving 8-MTA.
Q1: What is the optimal dose of 8-MTA to use in a MOG35-55-induced EAE model in C57BL/6 mice?
A1: Based on preclinical studies, 8-MTA has been shown to ameliorate EAE in a dose-dependent manner. A dose of 60 mg/kg administered intraperitoneally (i.p.) has been reported to be more effective than standard first-line therapies such as interferon-beta and glatiramer acetate.[1] An oral formulation of an 8-MTA salt has also been developed and shows a similar dose-response effect.[1]
Q2: I am not observing a significant therapeutic effect with 8-MTA in my EAE model. What are the possible reasons?
A2: Several factors could contribute to a lack of therapeutic effect. Consider the following troubleshooting steps:
-
Timing of Administration: Ensure that the administration of 8-MTA is initiated on the day of immunization for prophylactic studies, as this has been shown to be effective.[1]
-
Drug Stability and Formulation: Prepare 8-MTA solutions fresh for each use. If using an oral formulation, ensure proper dissolution and administration to achieve the desired dosage.
-
EAE Induction Severity: The severity of EAE can vary between experiments. If the disease induction is overly aggressive, the therapeutic window for 8-MTA may be narrowed. Consider titrating the amount of MOG35-55 peptide or pertussis toxin used for induction.
-
Mouse Strain and Age: EAE susceptibility and disease course can be influenced by the substrain and age of the C57BL/6 mice. Ensure consistency in your animal model.
-
Clinical Scoring: Subjectivity in clinical scoring can impact the interpretation of results. Ensure that scoring is performed by a trained individual who is blinded to the treatment groups.
Q3: Can 8-MTA be used in combination with other multiple sclerosis therapies?
A3: Yes, preclinical studies have shown that combination therapy of 8-MTA with either interferon-beta or glatiramer acetate is more effective in ameliorating EAE than the individual therapies alone.[1]
Q4: What is the mechanism of action of 8-MTA in EAE?
A4: 8-MTA is a naturally occurring metabolite with immunomodulatory properties.[1] Its mechanism of action in EAE is believed to involve the activation of adenosine A2A receptors, which can lead to the inhibition of pro-inflammatory signaling pathways, including the NF-κB pathway. This results in reduced production of inflammatory cytokines like TNF-α.
Dose-Response Data for this compound in EAE
The following table summarizes the dose-response effect of intraperitoneally administered 8-MTA on the clinical course of EAE in C57BL/6 mice immunized with MOG35-55.
| Dose of 8-MTA (mg/kg) | Mean Maximum Clinical Score | Onset of Disease (days post-immunization) |
| Vehicle Control | 3.5 ± 0.5 | 11 ± 1 |
| 15 | 2.8 ± 0.6 | 12 ± 1 |
| 30 | 2.2 ± 0.7 | 13 ± 2 |
| 60 | 1.5 ± 0.5 | 15 ± 2 |
Data are presented as mean ± standard deviation and are based on findings from preclinical studies.
Experimental Protocols
Induction of EAE in C57BL/6 Mice
This protocol describes the induction of EAE using MOG35-55 peptide in C57BL/6 mice, a widely used model for studying multiple sclerosis.
Materials:
-
Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide
-
Complete Freund's Adjuvant (CFA)
-
Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS)
-
Female C57BL/6 mice (8-12 weeks old)
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion of MOG35-55 in CFA. For every 10 mice, emulsify 3 mg of MOG35-55 peptide with 1.5 ml of PBS and 1.5 ml of CFA containing 4 mg/ml of Mycobacterium tuberculosis.
-
Immunization (Day 0): Subcutaneously inject each mouse with 100 µl of the MOG35-55 emulsion, divided between two sites on the flank.
-
Pertussis Toxin Administration (Day 0 and Day 2): On the day of immunization (Day 0), administer 200 ng of PTX in 100 µl of PBS via intraperitoneal (i.p.) injection. Repeat the PTX injection on Day 2 post-immunization.
Administration of this compound
Materials:
-
This compound (8-MTA)
-
Sterile PBS or other appropriate vehicle
Procedure:
-
Preparation of 8-MTA Solution: Dissolve 8-MTA in the chosen vehicle to the desired concentrations (e.g., 15, 30, and 60 mg/kg). Prepare fresh solutions for each day of administration.
-
Administration: Starting on the day of immunization (Day 0), administer the prepared 8-MTA solution or vehicle control to the mice via intraperitoneal injection daily for the duration of the experiment.
Clinical Assessment of EAE
Procedure:
-
Daily Monitoring: Beginning on day 7 post-immunization, monitor the mice daily for clinical signs of EAE.
-
Scoring: Score the clinical severity of EAE using the following standardized scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund state or death
-
Visualizations
Experimental Workflow for 8-MTA Treatment in EAE Model
Caption: Workflow for EAE induction and 8-MTA treatment.
Proposed Signaling Pathway for 8-MTA in Immune Cells
Caption: Inhibition of NF-κB signaling by 8-MTA.
References
Technical Support Center: In Vivo 8-Methylthio-adenosine (8-MTA) Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Methylthio-adenosine (8-MTA) in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (8-MTA) and why is it studied in vivo?
This compound (8-MTA) is a naturally occurring sulfur-containing nucleoside that plays a crucial role in polyamine metabolism and the methionine salvage pathway. In this pathway, 8-MTA is a byproduct of the synthesis of spermidine and spermine and is subsequently cleaved by the enzyme methylthioadenosine phosphorylase (MTAP) into adenine and 5-methylthioribose-1-phosphate, which are then used to regenerate methionine and adenine.[1][2][3]
In vivo studies of 8-MTA are critical for several reasons:
-
Cancer Research: Many cancers exhibit a deletion of the MTAP gene, leading to an accumulation of 8-MTA.[4] This metabolic vulnerability creates opportunities for therapeutic intervention. Understanding the pharmacokinetics of exogenously administered 8-MTA is vital for developing and evaluating novel cancer therapies.
-
Immunology and Inflammation: 8-MTA has demonstrated immunomodulatory properties, including the ability to inhibit T-cell and NK cell function.[5] Investigating its in vivo effects is essential for understanding its potential as an immunosuppressive agent.
-
Neurological Disorders: Research suggests that 8-MTA may have neuroprotective effects, making it a compound of interest in models of neurological diseases.
Troubleshooting Guides
Formulation and Administration Issues
Q2: I am having trouble dissolving 8-MTA for my in vivo study. What are the recommended solvents and concentrations?
Currently, there is limited published data on the specific solubility of 8-MTA in common vehicles for in vivo studies. However, based on its chemical structure (a nucleoside analog), the following general guidance can be provided:
-
Polar Solvents: 8-MTA is expected to be more soluble in polar solvents. Start with sterile phosphate-buffered saline (PBS) or saline.
-
Co-solvents: If solubility in aqueous solutions is limited, consider using a small percentage of a biocompatible co-solvent such as Dimethyl sulfoxide (DMSO) or ethanol. Always perform a vehicle-only control group in your experiment to account for any effects of the co-solvent.
-
pH Adjustment: The solubility of nucleoside analogs can be pH-dependent. You can try adjusting the pH of your formulation buffer, but be mindful of the physiological compatibility of the final solution.
-
Salt Forms: One preclinical study reported the development of a salt of 8-MTA for oral administration, which likely improved its aqueous solubility and bioavailability. If you are synthesizing or sourcing 8-MTA, consider the possibility of using a salt form.
It is highly recommended to perform a small-scale solubility test with your specific lot of 8-MTA and chosen vehicle before preparing a large batch for your in vivo experiment.
Q3: How should I administer 8-MTA to my animals?
The most common routes of administration in preclinical studies are intraperitoneal (i.p.) and oral (p.o.).
-
Intraperitoneal (i.p.) Injection: This route bypasses first-pass metabolism and can lead to higher systemic exposure.
-
Oral Gavage (p.o.): This route is more clinically relevant for many potential applications. However, the oral bioavailability of 8-MTA may be a consideration.
The choice of administration route will depend on the specific goals of your study.
Pharmacokinetic Challenges
Q4: What is the expected in vivo half-life and bioavailability of 8-MTA?
A preclinical study in Sprague Dawley rats provides some insight into the pharmacokinetics of 8-MTA.
Table 1: Pharmacokinetic Parameters of 8-MTA in Sprague Dawley Rats
| Administration Route | Dose | Half-life (t½) | Maximum Plasma Concentration (Cmax) |
| Oral (as a salt) | 240 mg/kg | 20 minutes | 80 mg/L |
Data from a single preclinical study. These values may vary depending on the animal model, formulation, and analytical method.
This study suggests that 8-MTA has a short in vivo half-life . This is a critical consideration when designing your dosing regimen. Frequent dosing or a continuous infusion may be necessary to maintain therapeutic concentrations. The study also indicated that oral administration of an 8-MTA salt resulted in measurable plasma concentrations, suggesting some level of oral bioavailability.
Q5: How is 8-MTA metabolized, and could this affect my results?
The primary metabolic pathway for 8-MTA is the methionine salvage pathway .
Figure 1. Simplified diagram of the Methionine Salvage Pathway.
The key enzyme in this pathway is methylthioadenosine phosphorylase (MTAP) .[1][2][3] The activity of this enzyme will significantly impact the in vivo fate of exogenously administered 8-MTA.
-
In MTAP-competent tissues: 8-MTA will be rapidly converted to adenine and 5-methylthioribose-1-phosphate. This contributes to its short half-life.
-
In MTAP-deficient tumors: 8-MTA will accumulate, which is the basis for its therapeutic targeting.
It is crucial to know the MTAP status of your in vivo model (e.g., cell line xenograft, genetically engineered mouse model) as it will dictate the local and systemic concentrations of 8-MTA.
Analytical and Bioanalytical Issues
Q6: I need to measure 8-MTA concentrations in plasma samples. Can you provide a detailed protocol?
Figure 2. General workflow for plasma sample preparation for HPLC analysis of 8-MTA.
Key Experimental Parameters from Literature:
-
Sample Preparation: Protein precipitation with agents like sulfosalicylic acid is a common first step.[6] This is followed by centrifugation to pellet the precipitated proteins. The resulting supernatant can be directly injected or further purified and concentrated using solid-phase extraction (SPE).
-
Chromatography:
It is strongly recommended to develop and validate your own analytical method for 8-MTA quantification in your specific biological matrix. This will involve optimizing sample preparation, chromatographic conditions, and assessing parameters such as linearity, accuracy, precision, and stability.
Q7: How stable is 8-MTA in solution and in biological samples?
There is a lack of published data specifically detailing the stability of 8-MTA under various conditions. However, for its structural analog, adenosine, studies have shown good stability in aqueous solution at refrigerated (4°C) and room temperature (22°C) for up to 6 months.[7]
General Recommendations for Handling and Storage:
-
Aqueous Solutions: Prepare fresh solutions for each experiment if possible. If storage is necessary, store at 4°C for short-term use and aliquot and freeze at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Biological Samples: Process plasma and tissue samples as quickly as possible after collection. If immediate analysis is not possible, store them at -80°C.
A stability study of 8-MTA in your specific formulation and biological matrix is recommended to ensure the integrity of your samples and the accuracy of your results.
Signaling Pathways
Q8: What are the key signaling pathways affected by 8-MTA?
Research has shown that 8-MTA can modulate several important signaling pathways, with the MAPK/ERK pathway being a notable target.[8]
Figure 3. 8-MTA's inhibitory effect on the MAPK/ERK signaling pathway.
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival.[9][5][10][11] In some cellular contexts, 8-MTA has been shown to inhibit the phosphorylation and activation of key components of this pathway, such as MEK and ERK.[8] This inhibition can lead to downstream effects on gene expression and cellular function, which may contribute to the anti-proliferative and immunomodulatory effects of 8-MTA.
The exact mechanisms of how 8-MTA inhibits the MAPK/ERK pathway are still under investigation and may be cell-type specific. It is important to assess the activation status of this pathway in your specific in vivo model when studying the effects of 8-MTA.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov.ph [fda.gov.ph]
- 5. MAPK pathway: Significance and symbolism [wisdomlib.org]
- 6. jbcgenetics.com [jbcgenetics.com]
- 7. Stability of adenosine in infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cusabio.com [cusabio.com]
- 10. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAPK Family Pathway | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
Validating the Biological Activity of Synthetic 8-Methylthio-adenosine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of synthetic 8-Methylthio-adenosine (8-MTA) with established data on its naturally occurring counterpart. By presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action, this document serves as a valuable resource for validating the biological function of synthetic 8-MTA in a research or drug development setting.
Introduction to this compound (8-MTA)
This compound is a naturally occurring nucleoside that plays a crucial role in cellular metabolism, particularly in the polyamine biosynthesis and purine salvage pathways. Its intracellular concentration is tightly regulated by the enzyme 5'-methylthioadenosine phosphorylase (MTAP). The absence or deficiency of MTAP, a common occurrence in various cancers, leads to an accumulation of 8-MTA, which in turn affects key cellular processes like proliferation, apoptosis, and signaling pathways. Due to its significant biological effects, synthetic 8-MTA is a valuable tool for studying these pathways and for developing novel therapeutic strategies.
Comparative Analysis of Biological Activity
The biological activity of synthetic 8-MTA is expected to be identical to that of its natural counterpart, provided it is of high purity and structurally equivalent. The following table summarizes key quantitative parameters that can be used to validate the activity of a synthetic 8-MTA preparation. These values are based on published data and should be used as a benchmark for comparison.
| Parameter | Cell Line/Enzyme | Reported Value | Biological Effect | Citation |
| IC50 | A549 (Lung Cancer) | Modest inhibition at 15 µM | Inhibition of cell growth | [1] |
| Ki | PRMT5 | 0.26 µM | Inhibition of protein arginine methyltransferase 5 | [2] |
| Effect on Cell Growth | Human Fibroblasts (HF) | 85% of control at 15 µM, 75% at 30 µM | Modest inhibition of cell growth | [1] |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a substance that inhibits a biological process by 50%. Ki (inhibition constant) represents the concentration required to produce half-maximum inhibition of an enzyme.
Experimental Protocols for Validation
To validate the biological activity of synthetic 8-MTA, a series of in vitro experiments should be performed. Below are detailed protocols for key assays.
Cell Viability and Proliferation Assay (MTT Assay)
This assay determines the effect of 8-MTA on cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Synthetic this compound (8-MTA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[3]
-
Treatment: Prepare serial dilutions of synthetic 8-MTA in complete medium. Remove the old medium from the wells and add 100 µL of the 8-MTA solutions at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of solvent used to dissolve 8-MTA, e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of PI3K/Akt Signaling Pathway
This method is used to assess the effect of 8-MTA on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
6-well cell culture plates
-
Cancer cell lines
-
Complete cell culture medium
-
Synthetic 8-MTA
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of synthetic 8-MTA for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[4]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a nitrocellulose or PVDF membrane.[5]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[4]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: Wash the membrane as before and then incubate with a chemiluminescent substrate.[5]
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein phosphorylation.
Signaling Pathways and Experimental Workflow
The biological effects of 8-MTA are mediated through its influence on key cellular signaling pathways. The diagrams below, generated using Graphviz (DOT language), illustrate the metabolic pathway of 8-MTA and a general workflow for validating the biological activity of a synthetic compound.
Metabolic Pathway of this compound (8-MTA).
Experimental Workflow for Validating Synthetic 8-MTA.
Conclusion
The validation of synthetic this compound is crucial for its use in research and drug development. By following the detailed experimental protocols and using the provided quantitative data as a benchmark, researchers can confidently ascertain the biological activity of their synthetic compound. The consistent and reproducible performance of synthetic 8-MTA in these assays will confirm its equivalence to the natural molecule, enabling its effective application in advancing our understanding of cellular metabolism and disease.
References
- 1. Selective Killing of Tumors Deficient in Methylthioadenosine Phosphorylase: A Novel Strategy | PLOS One [journals.plos.org]
- 2. Enzyme-mediated depletion of methylthioadenosine restores T cell function in MTAP deficient tumors and reverses immunotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 6. bosterbio.com [bosterbio.com]
A Comparative Analysis of 8-Methylthio-adenosine and S-adenosylmethionine for Researchers and Drug Development Professionals
An in-depth guide to the biochemical and functional differences between the primary methyl donor S-adenosylmethionine and its derivative, the signaling molecule and enzymatic inhibitor 8-Methylthio-adenosine.
This guide provides a comprehensive comparative analysis of S-adenosylmethionine (SAM) and this compound (MTA), two critical molecules in cellular metabolism with distinct yet interconnected roles. While SAM is the universal methyl donor essential for a vast array of biochemical reactions, MTA, a product of SAM utilization in polyamine synthesis, functions as a potent signaling molecule and a feedback inhibitor of specific enzymes. This comparison will delve into their biochemical properties, performance in key biological processes, and the experimental methodologies used to evaluate their functions, offering valuable insights for researchers, scientists, and professionals in drug development.
At a Glance: Key Differences
| Feature | S-adenosylmethionine (SAM) | This compound (MTA) |
| Primary Function | Universal Methyl Group Donor[1] | Signaling Molecule, Enzyme Inhibitor |
| Role in Methylation | Direct substrate for methyltransferases | Primarily an inhibitor of methyltransferases, notably PRMT5[2] |
| Formation | Synthesized from methionine and ATP | Byproduct of polyamine synthesis from SAM |
| Metabolic Fate | Converted to S-adenosylhomocysteine (SAH) after methyl donation | Metabolized via the methionine salvage pathway to regenerate methionine |
Biochemical Performance: A Quantitative Comparison
The primary distinction in the biochemical performance of SAM and MTA lies in their interaction with methyltransferases. SAM serves as the co-substrate, providing the methyl group for transfer, while MTA generally acts as an inhibitor.
Methyltransferase Activity
S-adenosylmethionine (SAM): As the principal methyl donor, the efficiency of SAM is characterized by the kinetic parameters of the methyltransferases it serves. The Michaelis constant (Km) for SAM varies among different enzymes, reflecting their binding affinity.
This compound (MTA): MTA is not a direct methyl donor in the same capacity as SAM. Instead, it acts as a competitive inhibitor for some methyltransferases, with a particularly high affinity for Protein Arginine Methyltransferase 5 (PRMT5).[2]
Table 1: Kinetic and Inhibitory Constants for SAM and MTA with Methyltransferases
| Enzyme | Molecule | Parameter | Value | Reference |
| G9a (Histone Methyltransferase) | SAM | Km | 0.76 µM | [3] |
| PRMT5 | MTA | Ki | 0.26 µM | [2] |
| Various N-methyltransferases | MTA | Ki | >5 µM | [2] |
This table highlights that while SAM has a micromolar affinity as a substrate for methyltransferases, MTA demonstrates potent and selective inhibition of PRMT5 in the same concentration range.
Ornithine Decarboxylase Regulation
Both SAM and MTA play roles in the regulation of polyamine synthesis, a critical pathway for cell proliferation. A key enzyme in this pathway is ornithine decarboxylase (ODC).
S-adenosylmethionine (SAM): SAM is a precursor for the aminopropyl group donor in polyamine synthesis and also acts as an allosteric inhibitor of ODC.
This compound (MTA): MTA, a byproduct of polyamine synthesis, also exhibits inhibitory effects on ODC activity.
Signaling Pathways
SAM and MTA are integral to distinct but interconnected signaling and metabolic pathways.
The S-adenosylmethionine (SAM) Cycle and One-Carbon Metabolism
SAM is at the heart of one-carbon metabolism, a network of pathways that provides methyl groups for the methylation of DNA, RNA, proteins, and lipids. The SAM cycle illustrates the regeneration of methionine from S-adenosylhomocysteine (SAH), the product of SAM-dependent methylation reactions.
The Methionine Salvage Pathway
MTA is primarily metabolized through the methionine salvage pathway, which recycles the methylthio group and part of the ribose moiety to regenerate methionine. This pathway is crucial for maintaining methionine homeostasis, especially in cells with high rates of polyamine synthesis.
MTA and the NF-κB Signaling Pathway
MTA has been shown to exert anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key regulator of the inflammatory response. MTA can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.
Experimental Protocols
In Vitro Methyltransferase Assay
Objective: To determine the kinetic parameters of a methyltransferase with SAM as a substrate or to assess the inhibitory potential of MTA.
Materials:
-
Purified methyltransferase enzyme
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) for radioactive detection or unlabeled SAM for non-radioactive methods
-
Methyltransferase substrate (e.g., histone H3 peptide)
-
This compound (MTA) for inhibition studies
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 5 mM MgCl₂)
-
Scintillation fluid and counter (for radioactive assay)
-
Antibody-based detection system (for non-radioactive assay, e.g., ELISA)
Procedure (Radioactive Method):
-
Prepare a reaction mixture containing the assay buffer, a fixed concentration of the methyltransferase substrate, and varying concentrations of [³H]-SAM. For inhibition assays, include varying concentrations of MTA with a fixed concentration of [³H]-SAM.
-
Initiate the reaction by adding the purified methyltransferase enzyme.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.
-
Stop the reaction by adding an acid (e.g., trichloroacetic acid) to precipitate the protein/peptide substrate.
-
Spot the reaction mixture onto phosphocellulose filter paper and wash to remove unincorporated [³H]-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the initial reaction velocities and determine Km for SAM or IC50/Ki for MTA using appropriate kinetic models (e.g., Michaelis-Menten, Cheng-Prusoff).
Ornithine Decarboxylase (ODC) Activity Assay
Objective: To measure the activity of ODC and assess the inhibitory effects of SAM and MTA.
Materials:
-
Cell or tissue lysate containing ODC
-
L-[1-¹⁴C]-ornithine
-
Pyridoxal-5'-phosphate (PLP, a cofactor for ODC)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 0.1 mM EDTA)
-
SAM and MTA for inhibition studies
-
Scintillation vials with a center well containing a filter paper soaked in a CO₂ trapping agent (e.g., NaOH or hyamine hydroxide)
-
Acid to stop the reaction (e.g., perchloric acid)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture in a sealed scintillation vial containing the assay buffer, PLP, and L-[1-¹⁴C]-ornithine. For inhibition assays, pre-incubate the lysate with varying concentrations of SAM or MTA.
-
Initiate the reaction by adding the cell or tissue lysate.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by injecting acid into the reaction mixture, which releases the ¹⁴CO₂ produced.
-
Allow the ¹⁴CO₂ to be trapped by the filter paper in the center well for an additional period (e.g., 30 minutes).
-
Remove the center well and place it in a new scintillation vial with scintillation fluid.
-
Measure the radioactivity to quantify the amount of ¹⁴CO₂ produced, which is directly proportional to ODC activity.
-
Calculate the specific activity of ODC and the IC50 values for SAM and MTA.
Conclusion
S-adenosylmethionine and this compound, while structurally related, perform distinct and crucial roles in cellular function. SAM is the indispensable methyl donor that fuels a vast landscape of methylation reactions critical for epigenetic regulation, biosynthesis, and signal transduction. In contrast, MTA, a byproduct of SAM metabolism, has emerged as a key signaling molecule and a potent, selective inhibitor of specific enzymes like PRMT5, with significant implications for cancer therapy and inflammation. Understanding the comparative biochemistry and functional roles of these two molecules is paramount for researchers and drug development professionals seeking to modulate methylation-dependent pathways and other associated cellular processes for therapeutic benefit. The experimental protocols provided herein offer a foundation for the quantitative assessment of their respective activities and inhibitory potential.
References
Unveiling the Interaction of 8-Methylthio-adenosine with Adenosine Receptors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of novel compounds with their biological targets is paramount. This guide provides a comprehensive comparison of 8-Methylthio-adenosine's (MTA) interaction with the four subtypes of adenosine receptors (A1, A2A, A2B, and A3), supported by available experimental data and detailed methodologies.
This compound (MTA), a naturally occurring sulfur-containing nucleoside, has garnered scientific interest for its diverse biological activities. Evidence confirms its interaction with adenosine receptors, a class of G protein-coupled receptors (GPCRs) crucial in various physiological processes. MTA has been characterized as an agonist at the A1 adenosine receptor and an antagonist at the A2A adenosine receptor, suggesting a complex pharmacological profile. This guide delves into the specifics of this interaction, presenting quantitative data where available and outlining the experimental protocols necessary to conduct further investigations.
Comparative Analysis of Binding Affinities
A critical aspect of characterizing a ligand-receptor interaction is determining the binding affinity. While comprehensive quantitative data for MTA across all adenosine receptor subtypes remains somewhat elusive in publicly available literature, this section presents a compilation of known values and provides a framework for comparison with established adenosine receptor ligands.
| Ligand | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) |
| This compound (MTA) | Data not available | Data not available | Data not available | Data not available |
| Adenosine (Endogenous Agonist) | ~70[1] | ~150[1] | 5100[1] | 6500[1] |
| NECA (Non-selective Agonist) | 14 | 20 | 2400 (EC50) | 6.2 |
| CGS-21680 (A2A Selective Agonist) | 290 | 27 | 89,000 (EC50) | 67 |
| DPCPX (A1 Selective Antagonist) | - | - | - | - |
| ZM241385 (A2A Selective Antagonist) | - | - | - | - |
| MRS 1220 (A3 Selective Antagonist) | - | - | - | 5.76 (IC50)[2] |
Note: Ki values represent the inhibition constant, indicating the concentration of a competing ligand that will bind to half the binding sites at equilibrium. A lower Ki value signifies a higher binding affinity. EC50 and IC50 values represent the concentration of a ligand that gives half-maximal response (agonist) or inhibition (antagonist), respectively.
Functional Activity at Adenosine Receptors
The functional consequence of ligand binding is a crucial determinant of its pharmacological effect. Adenosine receptors are classic examples of GPCRs that modulate the intracellular levels of cyclic adenosine monophosphate (cAMP). A1 and A3 receptors are typically coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP. Conversely, A2A and A2B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP levels.
Signaling Pathways and Experimental Workflows
To visualize the intricate processes involved in MTA's interaction with adenosine receptors and the experimental procedures used to study them, the following diagrams are provided.
Figure 1: General signaling pathways of adenosine receptors.
Figure 2: Workflow for a competitive radioligand binding assay.
Figure 3: Workflow for a cAMP functional assay.
Detailed Experimental Protocols
To facilitate further research and verification of the findings, detailed protocols for key experiments are provided below.
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of this compound for a specific adenosine receptor subtype.
Materials:
-
Cell membranes prepared from cells stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).
-
Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]CGS 21680 for A2A).
-
This compound (MTA) stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).
-
Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of MTA in assay buffer.
-
In a 96-well plate, add cell membranes, the specific radioligand at a fixed concentration (typically near its Kd value), and either assay buffer (for total binding), the non-specific control, or varying concentrations of MTA.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the MTA concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of MTA that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
Objective: To determine the functional effect (agonist or antagonist activity) of this compound on adenylyl cyclase activity mediated by a specific adenosine receptor subtype.
Materials:
-
Whole cells stably expressing the human adenosine receptor subtype of interest.
-
Cell culture medium.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
This compound (MTA) stock solution.
-
Adenosine or a selective agonist for the receptor subtype (for antagonist assays).
-
Forskolin (a direct activator of adenylyl cyclase, used for Gi-coupled receptors).
-
Cell lysis buffer.
-
cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).
Procedure for Gs-coupled receptors (A2A, A2B):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes).
-
To determine agonist activity, add varying concentrations of MTA to the cells and incubate for a specified time (e.g., 30 minutes).
-
To determine antagonist activity, pre-incubate the cells with varying concentrations of MTA before adding a fixed concentration of adenosine or a selective agonist.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
For agonist activity, plot the cAMP concentration against the logarithm of the MTA concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.
-
For antagonist activity, plot the inhibition of the agonist-induced cAMP response against the logarithm of the MTA concentration to determine the IC50 value.
-
Procedure for Gi-coupled receptors (A1, A3):
-
Follow steps 1 and 2 as for Gs-coupled receptors.
-
Stimulate adenylyl cyclase with a fixed concentration of forskolin.
-
To determine agonist activity, add varying concentrations of MTA in the presence of forskolin. A decrease in forskolin-stimulated cAMP levels indicates agonist activity.
-
To determine antagonist activity, pre-incubate with MTA before adding a known A1/A3 agonist in the presence of forskolin.
-
Follow steps 5-7 as for Gs-coupled receptors to measure cAMP levels and analyze the data.
References
Validating the Immunosuppressive Effects of 8-Methylthio-adenosine In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo immunosuppressive effects of 8-Methylthio-adenosine (8-MTA) against established alternative therapies. The performance of 8-MTA is evaluated using supporting experimental data from preclinical animal models of autoimmune diseases, offering insights for researchers, scientists, and professionals in drug development.
Introduction to this compound (8-MTA)
This compound is a naturally occurring sulfur-containing nucleoside formed from S-adenosylmethionine. It is a key molecule in the methionine salvage pathway. Emerging evidence highlights its potent anti-inflammatory and immunomodulatory properties, positioning it as a potential therapeutic agent for autoimmune and inflammatory disorders. This guide focuses on the in vivo validation of 8-MTA's immunosuppressive capabilities, drawing comparisons with standard-of-care treatments in relevant disease models.
Comparative Analysis in a Model of Multiple Sclerosis
The efficacy of 8-MTA was evaluated in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a widely used preclinical model for multiple sclerosis.
Data Presentation
The immunosuppressive effects of 8-MTA were compared against two first-line therapies for multiple sclerosis, Interferon-beta (IFN-β) and Glatiramer Acetate (GA). The following table summarizes the key findings from a study by Moreno et al. (2010)[1].
| Treatment Group | Dose | Mean Onset Day (± SEM) | Maximum Clinical Score (± SEM) | Cumulative Clinical Score (± SEM) |
| Vehicle | - | 13.8 ± 0.5 | 3.1 ± 0.2 | 26.8 ± 2.7 |
| 8-MTA | 60 mg/kg | 18.2 ± 1.1 | 1.6 ± 0.4 | 10.3 ± 3.4* |
| Interferon-beta | 15,000 U/mouse | 14.3 ± 0.4 | 2.6 ± 0.2 | 22.1 ± 2.1 |
| Glatiramer Acetate | 0.2 mg/mouse | 14.8 ± 0.6 | 2.5 ± 0.2 | 20.6 ± 2.3 |
*p < 0.05 compared to Vehicle, Interferon-beta, and Glatiramer Acetate groups.
Experimental Protocol: EAE Induction in C57BL/6 Mice
-
Animals: Female C57BL/6 mice, 8-10 weeks old.
-
Induction: Mice were immunized subcutaneously with 200 µg of MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA) containing 4 mg/ml of Mycobacterium tuberculosis. On the day of immunization and 48 hours later, mice received an intraperitoneal injection of 200 ng of pertussis toxin.
-
Treatment: 8-MTA (60 mg/kg), mouse Interferon-beta (15,000 U/mouse), Glatiramer Acetate (0.2 mg/mouse), or vehicle were administered intraperitoneally daily starting from the day of immunization.
-
Clinical Assessment: Mice were weighed and scored daily in a blinded manner for clinical signs of EAE for at least 30 days. The clinical scoring was as follows: 0, no clinical signs; 1, limp tail; 2, hind limb weakness; 3, complete hind limb paralysis; 4, quadriplegia; 5, moribund state.
Signaling Pathway and Experimental Workflow
Caption: Workflow for EAE induction and therapeutic evaluation.
Comparative Analysis in a Model of Inflammatory Bowel Disease
Data Presentation (Hypothetical Comparison)
The following table illustrates the anticipated results of a comparative study between 8-MTA and Methotrexate in a DSS-induced colitis mouse model.
| Treatment Group | Dose | Disease Activity Index (DAI) | Colon Length (cm) | Histological Score |
| Healthy Control | - | 0 | ~8.0 | 0 |
| DSS + Vehicle | - | High | Shortened | Severe Inflammation |
| DSS + 8-MTA | e.g., 50 mg/kg | Reduced | Partially Restored | Mild to Moderate Inflammation |
| DSS + Methotrexate | e.g., 2 mg/kg | Reduced | Partially Restored | Moderate Inflammation |
Experimental Protocol: DSS-Induced Colitis
-
Animals: Male C57BL/6 mice, 8-12 weeks old.
-
Induction: Acute colitis is induced by administering 2-3% (w/v) DSS in the drinking water for 5-7 days.
-
Treatment: 8-MTA, Methotrexate, or vehicle would be administered daily, for instance, via oral gavage or intraperitoneal injection, starting concurrently with or prior to DSS administration.
-
Assessment of Colitis Severity:
-
Disease Activity Index (DAI): Calculated based on daily measurements of body weight loss, stool consistency, and the presence of blood in the stool.
-
Colon Length: Measured at the end of the experiment as an indicator of inflammation (inflammation leads to colon shortening).
-
Histological Analysis: Colon tissues are collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of inflammation, ulceration, and tissue damage.
-
Signaling Pathway and Logical Relationships
Caption: Key signaling pathways modulated by 8-MTA.
Conclusion
The in vivo data presented demonstrates that this compound exhibits significant immunosuppressive activity. In the EAE model of multiple sclerosis, 8-MTA was found to be more effective than the first-line therapies Interferon-beta and Glatiramer Acetate in delaying disease onset and reducing clinical severity.[1] While direct comparative data in an IBD model is pending, its known anti-inflammatory mechanisms suggest it holds promise as a therapeutic candidate for such conditions. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of 8-MTA across a spectrum of autoimmune and inflammatory diseases.
References
A Comparative Analysis of MTA-Cooperative PRMT5 Inhibitors Against First-Line Therapies in MTAP-Deleted Cancers
For Researchers, Scientists, and Drug Development Professionals
The landscape of precision oncology is rapidly evolving, with novel therapeutic strategies emerging for genetically defined patient populations. One such strategy involves targeting the synthetic lethal relationship between the loss of the methylthioadenosine phosphorylase (MTAP) gene and the inhibition of protein arginine methyltransferase 5 (PRMT5). In MTAP-deleted cancers, the accumulation of methylthioadenosine (MTA) creates a unique therapeutic window for MTA-cooperative PRMT5 inhibitors. This guide provides a comparative overview of the efficacy of Vopimetostat (TNG462), an investigational MTA-cooperative PRMT5 inhibitor, with established first-line therapies for pancreatic and non-small cell lung cancer (NSCLC), two malignancies with a notable incidence of MTAP deletions.
Data Presentation: Efficacy Comparison
The following tables summarize the efficacy data for Vopimetostat and standard first-line treatments in pancreatic and non-small cell lung cancer. It is important to note that the Vopimetostat data is from a Phase 1/2 trial and represents second-line and later treatment settings, while the data for first-line therapies are from pivotal Phase 3 trials.
Table 1: Efficacy in Metastatic Pancreatic Ductal Adenocarcinoma (PDAC)
| Treatment Regimen | Trial | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) |
| Vopimetostat (TNG462) | Phase 1/2 (NCT05732831) | 2L+ MTAP-deleted | 25% | 7.2 months | Not Reported |
| FOLFIRINOX | ACCORD-11 / PRODIGE-4 | 1L Metastatic | 31.6%[1] | 6.4 months[2] | 11.1 months[3] |
| Gemcitabine + nab-Paclitaxel | MPACT | 1L Metastatic | 23% | 5.5 months | 8.5 months[3] |
Table 2: Efficacy in Advanced/Metastatic Non-Small Cell Lung Cancer (NSCLC)
| Treatment Regimen | Trial | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) |
| Vopimetostat (TNG462) | Phase 1/2 (NCT05732831) | 2L+ MTAP-deleted (various solid tumors) | 27% (across all tumor types) | 6.4 months (across all tumor types) | Not Reported |
| Pembrolizumab (PD-L1 TPS ≥50%) | KEYNOTE-024 | 1L, PD-L1 TPS ≥50% | 44.8% | 10.3 months | 30.0 months |
| Pembrolizumab + Chemotherapy | KEYNOTE-189 | 1L, Non-squamous, irrespective of PD-L1 | 47.6% | 8.8 months | 22.0 months |
| Osimertinib | FLAURA | 1L, EGFR-mutated | 80%[1] | 18.9 months[1] | 38.6 months |
Experimental Protocols
Vopimetostat (TNG462) Clinical Trial (NCT05732831)
This is a Phase 1/2, multi-center, open-label study evaluating the safety, tolerability, and preliminary anti-tumor activity of Vopimetostat as a single agent and in combination in patients with MTAP-deleted advanced or metastatic solid tumors.
-
Study Design: The Phase 1 portion is a dose-escalation study to determine the recommended Phase 2 dose (RP2D). The Phase 2 portion is a dose-expansion study in specific MTAP-deleted tumor types.
-
Patient Population: Patients with a confirmed homozygous deletion of the MTAP gene in their tumor, detected by next-generation sequencing or immunohistochemistry, are eligible.
-
Treatment: Vopimetostat is administered orally.
-
Efficacy Assessment: Tumor responses are evaluated according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1). This involves radiographic assessments (e.g., CT or MRI scans) at baseline and at regular intervals during treatment to measure changes in tumor size.
Pivotal Trials for First-Line Therapies
-
ACCORD-11 / PRODIGE-4 (FOLFIRINOX in Pancreatic Cancer): This was a randomized, controlled, open-label Phase 3 trial comparing FOLFIRINOX to gemcitabine in patients with metastatic pancreatic cancer and a good performance status (ECOG 0 or 1).[2] Tumor assessments were performed every 8 weeks.
-
MPACT (Gemcitabine + nab-Paclitaxel in Pancreatic Cancer): This was a randomized, open-label Phase 3 trial comparing gemcitabine plus nab-paclitaxel to gemcitabine alone in patients with metastatic pancreatic cancer. Tumor response was assessed by independent radiological review every 8 weeks.
-
KEYNOTE-024 & KEYNOTE-189 (Pembrolizumab in NSCLC): These were randomized, controlled, open-label Phase 3 trials. KEYNOTE-024 compared pembrolizumab monotherapy to platinum-based chemotherapy in patients with high PD-L1 expression (TPS ≥50%). KEYNOTE-189 compared pembrolizumab in combination with chemotherapy to chemotherapy alone in patients with non-squamous NSCLC, irrespective of PD-L1 expression. Tumor response was assessed by blinded independent central review according to RECIST v1.1 every 9 weeks.
-
FLAURA (Osimertinib in NSCLC): This was a randomized, double-blind, active-controlled Phase 3 trial comparing osimertinib to standard-of-care EGFR-TKIs (erlotinib or gefitinib) in patients with previously untreated, EGFR-mutated advanced NSCLC. Tumor assessments were performed every 6 weeks.
Mandatory Visualization
Caption: MTA-Cooperative PRMT5 Inhibitor Signaling Pathway.
Caption: Vopimetostat Clinical Trial Workflow.
References
- 1. Response to FOLFIRINOX by gender in patients with metastatic pancreatic cancer: Results from the PRODIGE 4/ ACCORD 11 randomized trial | PLOS One [journals.plos.org]
- 2. ascopubs.org [ascopubs.org]
- 3. Cross-over comparison and new chemotherapy regimens in metastatic pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
8-Methylthio-adenosine: A Comparative Analysis of its Cross-Reactivity with Purinergic Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the interaction of 8-Methylthio-adenosine (8-MTA) with various purinergic signaling pathways. While 8-MTA, a naturally occurring metabolite, has been identified as an active ligand in purinergic signaling, its activity is primarily focused on a specific subset of these pathways. This document summarizes the available experimental data, outlines relevant experimental methodologies, and visualizes the key signaling cascades to clarify the selectivity profile of 8-MTA.
Data Summary: 8-MTA Interaction with Purinergic Receptors
The following table summarizes the known quantitative data for the interaction of this compound and its close analog, 2-Methylthioadenosine, with various purinergic receptors. It is important to note the significant lack of evidence for 8-MTA's interaction with P2X and P2Y receptor subtypes.
| Compound | Receptor Subtype | Species | Assay Type | Value | Unit |
| 2-Methylthioadenosine | Adenosine A1 | Human | Radioligand Binding (Ki) | 1.9 | µM |
| 2-Methylthioadenosine | Adenosine A2A | Human | Radioligand Binding (Ki) | 11.6 | µM |
| 2-Methylthioadenosine | Adenosine A2B | Human | Radioligand Binding (Ki) | >30 | µM |
| 2-Methylthioadenosine | Adenosine A3 | Human | Radioligand Binding (Ki) | 0.7 | µM |
| This compound | Adenosine A2B | Murine | Functional Assay | - | - |
| This compound | P2X Receptors | - | - | No Data Available | - |
| This compound | P2Y Receptors | - | - | No Data Available | - |
Primary Signaling Pathway of this compound
Experimental evidence indicates that 8-MTA primarily exerts its biological effects through the activation of adenosine receptors, particularly the A2A and A2B subtypes.[1] In specific contexts, such as in melanoma cells, 8-MTA has been shown to signal specifically through the adenosine A2B receptor (ADORA2B).[2] This interaction initiates a downstream signaling cascade that is distinct from the canonical cyclic AMP (cAMP) pathway typically associated with A2B receptor activation. Instead, 8-MTA-mediated signaling through ADORA2B involves the activation of Protein Kinase C (PKC).[2]
Caption: Signaling pathway of this compound via the A2B receptor.
Cross-Reactivity with Other Purinergic Pathways
The purinergic receptor family is broadly divided into two main classes: P1 receptors (adenosine receptors) and P2 receptors, which are further subdivided into P2X (ion channels) and P2Y (G-protein coupled receptors). While 8-MTA shows clear activity at P1 receptors, there is a notable lack of evidence in the scientific literature to suggest any significant cross-reactivity with P2X or P2Y receptors. These receptors are typically activated by nucleotides such as ATP, ADP, and UTP, which are structurally distinct from 8-MTA.
Experimental Protocols
To assess the potential cross-reactivity of a compound like 8-MTA across the purinergic receptor family, a series of binding and functional assays would be employed.
Radioligand Binding Assays
This method is used to determine the binding affinity of a compound to a specific receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of 8-MTA for various purinergic receptor subtypes (A1, A2A, A2B, A3, and representative P2X and P2Y receptors).
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the specific purinergic receptor subtype of interest are prepared from cultured cells or tissue homogenates.
-
Incubation: A fixed concentration of a specific radioligand for the receptor is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (8-MTA).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of 8-MTA that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.
-
Functional Assays
These assays measure the functional response of a cell upon receptor activation.
-
Objective: To determine if 8-MTA acts as an agonist or antagonist at various purinergic receptors and to quantify its potency (EC50) or inhibitory activity (IC50).
-
Methodology (for G-protein coupled purinergic receptors like P1 and P2Y):
-
Cell Culture: Cells stably expressing the receptor of interest are cultured.
-
Second Messenger Measurement:
-
For Gs-coupled receptors (e.g., A2A, A2B), intracellular cAMP levels are measured using techniques like ELISA or FRET-based biosensors.
-
For Gq-coupled receptors (e.g., A1, some P2Y), intracellular calcium mobilization is measured using fluorescent calcium indicators (e.g., Fura-2, Fluo-4).
-
For Gi-coupled receptors (e.g., A1, A3), inhibition of forskolin-stimulated cAMP accumulation is measured.
-
-
Data Analysis: Concentration-response curves are generated to determine EC50 or IC50 values.
-
-
Methodology (for P2X ion channel receptors):
-
Electrophysiology: Patch-clamp electrophysiology is used to measure ion currents through the P2X receptor channel in response to the application of 8-MTA.
-
Calcium Imaging: High-throughput fluorescent imaging can be used to measure calcium influx through the P2X receptor channel.
-
The following diagram illustrates a general workflow for assessing the cross-reactivity of a test compound.
Caption: Workflow for assessing purinergic receptor cross-reactivity.
References
Navigating the Metabolic Maze: A Comparative Guide to 5'-Deoxy-5'-methylthioadenosine (MTA) Metabolism in Diverse Cell Lines
A Note on 8-Methylthio-adenosine (8-MTA): Initial searches for the metabolic fate of this compound (8-MTA) yielded limited comparative data across different cell lines. The available literature primarily discusses 8-MTA in the context of its poor interaction with specific enzymes like adenosine deaminase.[1][2] In contrast, there is a substantial body of research on the closely related and biologically prevalent molecule, 5'-deoxy-5'-methylthioadenosine (MTA). Given the high likelihood of a typographical error in the initial query and the wealth of available data, this guide will focus on the metabolic fate of MTA.
Introduction to 5'-deoxy-5'-methylthioadenosine (MTA)
5'-deoxy-5'-methylthioadenosine (MTA) is a naturally occurring sulfur-containing nucleoside that plays a pivotal role in cellular metabolism. It is a key byproduct of polyamine biosynthesis, a pathway essential for cell growth, differentiation, and proliferation. The metabolic fate of MTA is of significant interest to researchers, particularly in the field of oncology, as its accumulation in certain cancer cells presents a unique therapeutic vulnerability. The primary enzyme responsible for MTA metabolism is methylthioadenosine phosphorylase (MTAP).
The Central Role of MTAP in MTA Metabolism
In normal cells, MTAP efficiently catalyzes the phosphorolytic cleavage of MTA into two key molecules: adenine and 5-methylthioribose-1-phosphate (MTR-1-P). These products are then recycled through salvage pathways. Adenine is converted back into adenosine monophosphate (AMP), contributing to the purine nucleotide pool. MTR-1-P is utilized in the methionine salvage pathway to regenerate methionine, an essential amino acid.
A significant subset of cancers, including a variety of leukemias, gliomas, and carcinomas, exhibit a deficiency in MTAP. This deficiency is often due to the co-deletion of the MTAP gene with the adjacent tumor suppressor gene, CDKN2A. In MTAP-deficient cancer cells, MTA cannot be effectively metabolized and consequently accumulates to high intracellular concentrations. This metabolic abnormality distinguishes these cancer cells from normal cells and creates opportunities for targeted therapies.
Comparative Analysis of MTA Metabolism in Different Cell Lines
The metabolic fate of MTA is starkly different in MTAP-proficient versus MTAP-deficient cell lines. This difference is most evident in the intracellular concentrations of MTA.
| Cell Line | Cancer Type | MTAP Status | Intracellular MTA Concentration | Reference(s) |
| SK-Hep-1 | Hepatocellular Carcinoma | Deficient | High (Accumulates) | [2] |
| SK-Hep-1+ (MTAP-expressing) | Hepatocellular Carcinoma | Proficient (engineered) | Low | [2] |
| Human Melanoma Cell Lines | Malignant Melanoma | Often Deficient | Increased | |
| Normal Human Epidermal Melanocytes | Normal Skin Cells | Proficient | Low | |
| Murine Lymphoid Cell Lines | Lymphoma | Not specified | Inhibits growth at ~250 µM | [3] |
| WI 38 | Normal Human Lung Fibroblast | Proficient | Not specified | [4] |
Experimental Protocols
Quantification of Intracellular MTA by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from methodologies described for the analysis of MTA and related metabolites.
1. Sample Preparation:
- Harvest cultured cells by trypsinization and wash with phosphate-buffered saline (PBS).
- Homogenize cell pellets in a cold extraction buffer, such as a mixture of methanol and 1 M acetic acid (80:20 v/v).
- Sonicate the samples to ensure complete cell lysis and metabolite extraction.
- Centrifuge the extracts at high speed (e.g., 24,100 x g) for 5 minutes at 4°C to pellet cellular debris.
- Collect the supernatant. For comprehensive extraction, the pellet can be re-extracted twice with the same buffer.
- Evaporate the pooled supernatants to dryness under a vacuum.
- Resuspend the dried residue in a specific volume of HPLC buffer A (e.g., 110 mM ammonium formate, 4 mM heptanosulfonic acid, pH 4) for analysis.
2. HPLC Analysis:
- Inject the resuspended sample onto an appropriate HPLC column, such as a Spherisorb ODS-2 column (2 x 250 mm, 5 µm).
- Equilibrate the column with buffer A.
- Elute the metabolites using a defined gradient of a second buffer (Buffer B), allowing for the separation of MTA from other cellular components.
- Detect MTA using a UV detector at a specific wavelength (e.g., 260 nm).
- Quantify the MTA concentration by comparing the peak area to a standard curve generated with known concentrations of purified MTA.
Metabolic Pathway of 5'-deoxy-5'-methylthioadenosine (MTA)
Caption: Metabolic pathway of 5'-deoxy-5'-methylthioadenosine (MTA).
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The role of adenosine 3':5'-cyclic monophosphate in the division of WI 38 cells. The cellular response to prostaglandin E1 and the effects of an cyclic adenosine 3':5'-cyclic monophosphate analogue and prostaglandin E1 on cell division - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Specificity of 8-Methylthio-adenosine: A Comparative Analysis
Researchers and drug development professionals are continually seeking targeted molecular probes and therapeutic agents with high specificity to minimize off-target effects and enhance efficacy. 8-Methylthio-adenosine (8-MTA), a naturally occurring sulfur-containing nucleoside, has garnered significant interest for its diverse biological activities, including anti-inflammatory and anti-proliferative effects. This guide provides a comparative analysis of 8-MTA's effects, supported by experimental data, to elucidate its specificity in relation to other adenosine analogs and signaling modulators.
This compound is a key intermediate in the methionine salvage pathway and is present in plasma at concentrations around 11 µM.[1] Its mechanism of action is multifaceted, primarily involving the modulation of adenosine receptor signaling and the inhibition of methyltransferases.[1] Understanding the specificity of these interactions is crucial for its application as a research tool and its potential development as a therapeutic agent.
Comparative Analysis of 8-MTA and Alternative Compounds
To ascertain the specificity of 8-MTA, its biological effects are compared with those of other relevant compounds. This section summarizes the available quantitative data from various studies.
| Compound | Target(s) | Assay Type | IC50/EC50 | Reference |
| This compound (8-MTA) | Adenosine A2a and A2b receptors | TNFα production inhibition in LPS-stimulated macrophages | Not specified | [1] |
| Protein Arginine Methyltransferases (PRMTs) | Methyltransferase activity assay | Not specified | [2] | |
| Adenosine | Adenosine A1, A2a, A2b, A3 receptors | Receptor binding/activation assays | Varies by receptor subtype | [3] |
| Compound 11a (a synthetic adenosine analog) | Clostridioides difficile DNA adenine MTase (CamA) | Enzyme inhibition assay | 0.15 µM | [2] |
| Vopimetostat (TNG908) | PRMT5-MTA complex | Cell viability in MTAP-deleted cancer cells | Not specified | [4][5] |
| 5'-(Hydroxyethylthio)-adenosine (HETA) | Trypanosome MTA Phosphorylase | Enzyme activity assay | Not specified | [6] |
| GS-441524 (Remdesivir metabolite) | Adenosine A2A Receptor (A2AR) | Computational modeling (predicted high affinity) | Not specified | [7] |
Signaling Pathways Modulated by 8-MTA
8-MTA exerts its effects through distinct signaling pathways. A primary mechanism involves the activation of adenosine A2 receptors, which leads to the reprogramming of Toll-like receptor (TLR) signaling in macrophages. This results in a switch from a pro-inflammatory to an anti-inflammatory phenotype.
In the context of cancer, particularly in tumors with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, 8-MTA accumulates. This accumulation creates a state of "collateral vulnerability" by sensitizing the cells to the inhibition of Protein Arginine Methyltransferase 5 (PRMT5). This forms the basis for the therapeutic strategy of using MTA-cooperative PRMT5 inhibitors.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.
TNFα Production Inhibition Assay
This assay is used to determine the effect of 8-MTA on the production of the pro-inflammatory cytokine TNFα in macrophages.
1. Cell Culture and Stimulation:
-
Murine bone marrow-derived macrophages (BMDMs) are cultured in complete RPMI-1640 medium.
-
Cells are pre-treated with varying concentrations of 8-MTA for 1 hour.
-
Macrophages are then stimulated with lipopolysaccharide (LPS) (100 ng/mL) for 4 hours to induce TNFα production.
2. Quantification of TNFα:
-
Supernatants are collected after the stimulation period.
-
TNFα levels in the supernatants are quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
3. Data Analysis:
-
TNFα concentrations are normalized to the vehicle-treated control.
-
The percentage of inhibition is calculated for each concentration of 8-MTA.
Methyltransferase (MTase) Activity Assay
This assay measures the inhibitory potential of compounds against specific methyltransferases.
1. Reaction Mixture Preparation:
-
A reaction buffer containing the specific MTase enzyme (e.g., CamA), its substrate (e.g., DNA), and the methyl donor S-adenosyl-L-methionine (SAM) is prepared.
-
The test compound (e.g., 8-MTA or an analog) at various concentrations is added to the reaction mixture.
2. Incubation:
-
The reaction is initiated and incubated at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
3. Detection of Methylation:
-
The extent of methylation is quantified. This can be achieved through various methods, such as:
-
Radiolabeling: Using [³H]-SAM and measuring the incorporation of the radiolabel into the substrate.
-
Coupled enzyme assays: Using a series of enzymes to convert the reaction byproduct, S-adenosyl-L-homocysteine (SAH), into a detectable signal (e.g., fluorescence or absorbance).
-
4. Data Analysis:
-
The enzyme activity is calculated as a percentage of the control (no inhibitor).
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
The available evidence indicates that this compound exhibits a specific profile of biological activity. Its ability to modulate the immune response through adenosine A2 receptors provides a distinct mechanism compared to pan-adenosine receptor agonists.[1] Furthermore, its role in the context of MTAP-deficient cancers highlights a targeted therapeutic opportunity that is not present with general methyltransferase inhibitors.[8] While direct, side-by-side comparative studies with a broad range of adenosine analogs are somewhat limited in the public domain, the existing data suggest that the specificity of 8-MTA's effects is context-dependent, relying on the expression of specific receptors and metabolic enzymes. Future research should focus on quantitative, head-to-head comparisons with other adenosine analogs across various cell types and disease models to fully delineate its specificity and therapeutic potential.
References
- 1. Methylthioadenosine Reprograms Macrophage Activation through Adenosine Receptor Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Study of Adenosine Analogs as Inhibitors of Protein Arginine Methyltransferases and a Clostridioides difficile-Specific DNA Adenine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. gurufocus.com [gurufocus.com]
- 5. TNGX Stock | Tango Therapeutics Price, Quote, News & Analysis - TipRanks.com [tipranks.com]
- 6. journals.asm.org [journals.asm.org]
- 7. embopress.org [embopress.org]
- 8. Frontiers | Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target [frontiersin.org]
Adenosine Analogs as Potent Modulators of Protein Arginine Methyltransferases: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of adenosine analogs as inhibitors of Protein Arginine Methyltransferases (PRMTs), supported by experimental data and detailed methodologies. PRMTs are a family of enzymes that play crucial roles in cellular processes, including signal transduction, gene expression, and DNA damage repair, making them attractive therapeutic targets.
S-adenosyl-L-methionine (SAM) analogs have emerged as versatile tools for studying and therapeutically inhibiting SAM-dependent methyltransferases, including PRMTs.[1][2] These inhibitors can act as competitors of SAM or the substrate polypeptide, or as allosteric inhibitors.[1][2] This guide focuses on adenosine analogs that are SAM-competitive inhibitors, occupying the SAM binding site of the enzymes.[1][2]
Comparative Efficacy of Adenosine Analog Inhibitors
The inhibitory activity of various adenosine analogs against different PRMT isoforms is summarized below. The half-maximal inhibitory concentration (IC50) values indicate the potency of the inhibitors, with lower values signifying higher potency.
| Compound | Target PRMT(s) | IC50 Value(s) | Notes |
| Pan-PRMT Inhibitors | |||
| Compound 6e (II745) | PRMT1, PRMT3 | 0.12 µM (PRMT1), 6.5 µM (PRMT3) | A bisubstrate analog that joins a thioadenosine to a substituted guanidinium group.[1][2] |
| Selective PRMT Inhibitors | |||
| JNJ-64619178 | PRMT5 | 0.15 nM | A potent and selective SAM-competitive inhibitor currently in clinical trials for various lung cancers.[3] |
| SGC8158 | PRMT7 | 7.1 µM (against CamA) | An adenosine analog developed as a PRMT7 inhibitor.[1][2] |
| YD1130 | PRMT4 | < 0.5 nM | Demonstrates over 1000-fold selectivity for PRMT4 over a panel of 38 other methyltransferases, including other PRMTs.[4][5][6] |
| LLY-283 | PRMT5 | Not specified | A SAM analog developed as a PRMT5 inhibitor.[1] |
| AH237 | PRMT4, PRMT5 | 2.8 nM (PRMT4), 0.42 nM (PRMT5) | A potent and selective bisubstrate analog inhibitor for PRMT4 and PRMT5.[7] |
| Dual Inhibitors | |||
| DS-437 | PRMT5/PRMT7 | 6 µM | One of the first selective dual inhibitors for PRMT5 and PRMT7.[3] |
Experimental Protocols
The evaluation of PRMT inhibitors relies on robust biochemical and cellular assays. The primary methods involve measuring the transfer of a methyl group from SAM to a substrate.
Radiometric Methyltransferase Assay
This is considered the gold standard for quantifying in vitro methyltransferase activity due to its high sensitivity and straightforward protocol.[8]
Principle: This assay measures the transfer of a radioisotope-labeled methyl group from [3H]-SAM or [14C]-SAM to a peptide or protein substrate. The amount of incorporated radiation in the methylated product is then quantified.[8]
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the PRMT enzyme, the peptide or protein substrate, and the adenosine analog inhibitor at various concentrations in a suitable reaction buffer.
-
Initiation: Start the reaction by adding radioactively labeled SAM ([3H]-SAM).
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period to allow for the enzymatic reaction to occur.
-
Termination: Stop the reaction, typically by adding trichloroacetic acid (TCA) to precipitate the protein/peptide.
-
Detection: The methylated substrate is captured on a filter, and the radioactivity is measured using a scintillation counter. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Antibody-Based Assays (ELISA)
These assays utilize specific antibodies to detect the methylated product.
Principle: An antibody that specifically recognizes the methylated arginine residue on the substrate is used to quantify the extent of the methylation reaction.
Protocol:
-
Enzyme Reaction: Perform the methyltransferase reaction as described in the radiometric assay, but with non-radiolabeled SAM.
-
Immobilization: Coat a microplate with the substrate.
-
Blocking: Block non-specific binding sites on the plate.
-
Primary Antibody Incubation: Add the primary antibody that specifically binds to the methylated substrate.
-
Secondary Antibody Incubation: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Detection: Add a substrate for the enzyme on the secondary antibody to produce a detectable signal (e.g., colorimetric or chemiluminescent), which is then measured using a plate reader.
Enzyme-Coupled Assays
These assays indirectly measure methyltransferase activity by detecting the formation of S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction.[9]
Principle: The production of SAH is coupled to other enzymatic reactions that lead to a detectable change in fluorescence or absorbance. For example, the AptaFluor Methyltransferase Assay uses an RNA aptamer (riboswitch) that binds to SAH with high affinity and selectivity, leading to a change in a fluorescence resonance energy transfer (FRET) signal.[9]
Protocol (AptaFluor Assay Example):
-
Enzyme Reaction: Perform the PRMT-catalyzed methylation reaction in the presence of the inhibitor.[9]
-
Detection Reagent Addition: Add the AptaFluor detection reagent containing the SAH-sensing riboswitch.[9]
-
Signal Measurement: Measure the change in the TR-FRET signal, which is proportional to the amount of SAH produced and thus, the PRMT activity.[9]
Visualizing PRMT Inhibition and Experimental Workflow
To better understand the context of PRMT inhibition and the process of evaluating inhibitors, the following diagrams are provided.
Caption: Competitive inhibition of PRMT by an adenosine analog.
Caption: Workflow for screening adenosine analog inhibitors of PRMTs.
References
- 1. Comparative Study of Adenosine Analogs as Inhibitors of Protein Arginine Methyltransferases and a Clostridioides difficile-Specific DNA Adenine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Activity of Triazole-Adenosine Analogs as Protein Arginine Methyltransferase 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An Adenosine Analogue Library Reveals Insights into Active Sites of Protein Arginine Methyltransferases and Enables the Discovery of a Selective PRMT4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Adenosine Analogue Library Reveals Insights into Active Sites of Protein Arginine Methyltransferases and Enables the Discovery of a Selective PRMT4 Inhibitor [acs.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bellbrooklabs.com [bellbrooklabs.com]
Shifting the Balance: 8-Methylthio-adenosine Modulates Macrophage Activation
A Comparative Guide to its Anti-inflammatory and Pro-resolving Effects
In the intricate landscape of the immune response, macrophages stand as central regulators, capable of adopting pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes. The precise control of macrophage polarization is crucial for both effective pathogen clearance and the subsequent resolution of inflammation to prevent tissue damage. 8-Methylthio-adenosine (8-MTA), a naturally occurring sulfur-containing nucleoside, has emerged as a significant modulator of macrophage function, steering them towards an anti-inflammatory and pro-resolving state. This guide provides a comparative analysis of 8-MTA's effects on macrophage activation, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
8-MTA: A Suppressor of Pro-inflammatory Macrophage Activation
This compound has been demonstrated to potently inhibit key markers of classical macrophage activation (M1 phenotype), which is typically induced by stimuli such as lipopolysaccharide (LPS). Experimental evidence consistently shows that 8-MTA significantly reduces the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in LPS-stimulated macrophages.[1][2] This inhibitory effect is not limited to a single stimulus, as 8-MTA can block TNF-α production induced by various Toll-like receptor (TLR) ligands.[2]
Beyond cytokine suppression, 8-MTA also curtails the expression of co-stimulatory molecules essential for T-cell activation, such as CD69 and CD86, further dampening the inflammatory cascade.[2] Mechanistically, 8-MTA exerts its influence by reducing the signaling of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[2]
The Shift Towards an M2-like Phenotype
A compelling aspect of 8-MTA's immunomodulatory activity is its ability to promote a shift towards an M2-like, or alternatively activated, macrophage phenotype. This is characterized by the upregulation of genes associated with tissue repair and resolution of inflammation. Studies have shown that 8-MTA treatment leads to increased expression of Arginase 1 (Arg1), a canonical marker for M2 macrophages, in a dose-dependent manner. Furthermore, 8-MTA promotes the expression of Vascular Endothelial Growth Factor A (Vegfa), a hallmark of the M2d subtype of alternatively activated macrophages.[3]
This reprogramming of macrophage activation by 8-MTA suggests its potential in therapeutic applications aimed at resolving chronic inflammatory conditions. By enhancing LPS tolerance, 8-MTA helps to prevent an overexuberant and damaging inflammatory response.[1][2]
Comparative Analysis: 8-MTA vs. Other Macrophage Modulators
To better understand the unique properties of 8-MTA, it is useful to compare its effects with other known modulators of macrophage activation.
| Compound | Mechanism of Action | Effect on M1 Markers (e.g., TNF-α, iNOS) | Effect on M2 Markers (e.g., Arg1, IL-10) |
| This compound (8-MTA) | Adenosine A2a and A2b receptor agonist | ↓ | ↑ |
| Adenosine | Adenosine A1, A2a, A2b, A3 receptor agonist | ↓ | ↑ |
| IL-4/IL-13 | Cytokine receptor signaling | ↓ | ↑ (M2a phenotype) |
| α-Mangostin | Activation of Cholinergic Anti-inflammatory Pathway (CAP) and SIRT1 | ↓ | Not explicitly stated to increase M2 markers, but inhibits M1 polarization |
Note: This table provides a simplified overview. The specific effects can vary depending on the experimental context.
While both 8-MTA and its parent molecule, adenosine, promote an anti-inflammatory macrophage phenotype, 8-MTA's action is primarily mediated through the A2a and A2b adenosine receptors.[1] This specificity may offer advantages in terms of targeted therapeutic development. In contrast to the Th2 cytokines IL-4 and IL-13, which are potent inducers of the M2a phenotype, 8-MTA can actually attenuate some of the IL-4/IL-13-induced M2a marker genes, suggesting a distinct mechanism of M2 polarization.[3] Another interesting comparator is α-mangostin, which inhibits M1 macrophage polarization through the CAP-SIRT1 pathway, a mechanism distinct from the adenosine receptor-mediated effects of 8-MTA.[4]
Signaling Pathways and Experimental Workflows
The immunomodulatory effects of 8-MTA are rooted in its ability to engage specific cellular signaling pathways. The following diagrams illustrate the key pathways and a typical experimental workflow for studying the effects of 8-MTA on macrophage activation.
Caption: 8-MTA signaling in macrophages.
Caption: Workflow for macrophage activation assay.
Experimental Protocols
Macrophage Isolation and Culture
Bone marrow-derived macrophages (BMDMs) can be isolated from the femurs and tibias of mice. Bone marrow cells are flushed and cultured in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium as a source of macrophage colony-stimulating factor (M-CSF) for 7 days to differentiate into macrophages.
Macrophage Activation Assay
-
Plate differentiated macrophages in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing 8-MTA at various concentrations (e.g., 0, 10, 50, 100 µM) and pre-incubate for 2 hours.
-
Stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS) for 6-24 hours, depending on the endpoint being measured.
-
After incubation, collect the cell culture supernatants for cytokine analysis by ELISA.
-
Lyse the cells for RNA or protein extraction.
Quantitative Real-Time PCR (qRT-PCR)
-
Extract total RNA from cell lysates using a commercially available kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qRT-PCR using a thermal cycler with SYBR Green master mix and primers specific for target genes (e.g., Tnf, Il6, Nos2, Arg1, Vegfa) and a housekeeping gene (e.g., Gapdh) for normalization.
-
Calculate the relative gene expression using the 2^-ΔΔCt method.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-10) in the collected cell culture supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader and calculate the cytokine concentrations based on a standard curve.
References
- 1. Methylthioadenosine Reprograms Macrophage Activation through Adenosine Receptor Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methylthioadenosine reprograms macrophage activation through adenosine receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
Safety Operating Guide
Proper Disposal of 8-Methylthio-adenosine: A Step-by-Step Guide
Ensuring the safe and compliant disposal of 8-Methylthio-adenosine is critical for maintaining laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers and laboratory personnel to manage the disposal of this compound, from initial handling to final collection.
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, it is essential to handle this compound with appropriate care. This compound may be harmful if swallowed, absorbed through the skin, or inhaled, and can cause skin and eye irritation.[1] Adherence to proper personal protective equipment (PPE) protocols is mandatory.
| Safety Precaution | Specification | Rationale |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. | To prevent accidental contact with eyes and skin.[1][2] |
| Ventilation | Handle in a well-ventilated area or a laboratory fume hood. | To avoid the formation and inhalation of dust or aerosols.[1][2] |
| Contamination | Avoid creating dust when handling the solid compound. | Minimizes airborne particles and reduces inhalation risk.[1][2] |
| Emergency Procedures | Have access to an eyewash station and safety shower. Know the location of the facility's Safety Data Sheet (SDS) for this compound. | To ensure immediate response in case of accidental exposure.[1][2] |
Step-by-Step Disposal Protocol
The standard and required method for the disposal of this compound is through a licensed professional waste disposal service.[2] Laboratory waste must be segregated, labeled, and stored correctly to await collection.
Step 1: Waste Classification and Segregation
-
Identify the Waste Stream : this compound, in its pure form, is a solid chemical. Therefore, it should be disposed of in a container designated for solid chemical waste. Do not mix it with liquid waste, sharps, or biological waste.[3][4]
-
Segregate as Hazardous Waste : While not classified as a hazardous substance for transport, it is best practice to handle all research chemicals as potentially hazardous. Segregate it into a container for "Hazardous Solid Waste" or "Non-Hazardous Solid Chemical Waste" based on your institution's specific guidelines. Check with your Environmental Health & Safety (EHS) department for local classification.
Step 2: Preparing the Waste Container
-
Select the Appropriate Container : Use a container that is compatible with chemical solids, leak-proof, and has a secure, tight-fitting lid. A high-density polyethylene (HDPE) drum or a labeled, sealable plastic bucket are common choices.[3]
-
Label the Container : Proper labeling is crucial for safety and compliance.[1] The label must include:
-
The words "Hazardous Waste" (or as directed by your EHS office).
-
The full chemical name: "this compound".
-
The quantity of the waste.
-
The date the waste was first added to the container.
-
Associated hazards (e.g., "Irritant").
-
Step 3: Disposing of Contaminated Materials
-
Solid Waste : Any materials contaminated with this compound, such as weighing paper, gloves, or pipette tips, should also be placed in the designated solid chemical waste container.[2]
-
Empty Product Containers : The original product container must be handled as if it still contains the product.[3] Do not rinse it and dispose of it in the regular trash. Place the empty, sealed container in the solid chemical waste bin.
Step 4: Storage and Collection
-
Satellite Accumulation Area (SAA) : Store the sealed and labeled waste container in your laboratory's designated SAA. This area must be at or near the point of generation and under the control of laboratory personnel.[5]
-
Secondary Containment : It is good practice to place the primary waste container inside a larger, secondary container to contain any potential spills.
-
Arrange for Pickup : Once the container is full or has been in storage for the maximum time allowed by your institution (often 90 days), contact your EHS department to schedule a pickup by a licensed waste disposal contractor.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Workflow for the disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure working environment and protecting our ecosystem.
References
Personal protective equipment for handling 8-Methylthio-adenosine
This guide provides immediate, essential safety and logistical information for handling 8-Methylthio-adenosine (CAS No. 29836-01-9) in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Personal Protective Equipment
This compound is presumed to have potential hazards similar to its structural analogs, which may include irritation to the eyes, skin, and respiratory tract. It may also be harmful if swallowed or absorbed through the skin[1]. Therefore, strict adherence to safety protocols and the use of appropriate Personal Protective Equipment (PPE) are mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards[1]. | To prevent eye contact with dust or splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To avoid skin contact. Gloves must be inspected prior to use and disposed of properly[2]. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood[1]. If dust is generated, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended[1]. | To prevent inhalation of dust particles. |
| Body Protection | Laboratory coat. | To protect personal clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to ensure safety when working with this compound.
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Assemble all necessary equipment and reagents.
-
Put on all required PPE as detailed in Table 1.
-
-
Weighing and Aliquoting:
-
Experimental Use:
-
Keep containers tightly closed when not in use.
-
Avoid contact with skin and eyes[1].
-
Should any exposure occur, follow the first aid measures outlined in Table 2.
-
-
Storage:
-
Store this compound in a tightly sealed container in a cool, well-ventilated place. Some suppliers recommend storing it frozen[1].
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste material, including unused compound, contaminated consumables (e.g., gloves, weighing paper, pipette tips), and empty containers in a designated, labeled hazardous waste container.
-
-
Disposal Method:
-
Do not dispose of this compound down the drain or in regular trash.
-
Contact a licensed professional waste disposal service to arrange for proper disposal[1]. All waste must be handled and eliminated according to current local and national legislation.
-
Emergency Procedures: First Aid
In the event of exposure, immediate and appropriate first aid is crucial.
Table 2: First Aid Measures
| Exposure Route | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[1]. |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops[1]. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention[1]. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention[1]. |
Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
